Profenofos
Description
This compound is an organic thiophosphate, an organophosphate insecticide, an organochlorine insecticide and a member of monochlorobenzenes. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, an acaricide and an agrochemical. It is functionally related to a 4-bromo-2-chlorophenol.
This compound is an insecticide used on a wide variety of crops to control many pests but mainly Lepidoptera and mites. It is non-systemic with contact and stomach action, and an acetylcholinesterase (AChE) inhibitor. It is a broad-spectrum organophosphorous pesticide that is used widely in cotton fields for insect control. It is a pale yellow liquid with garlic-like odor and corrosive. Organophosphates are susceptible to formation of highly toxic and flammable phosphine gas in the presence of strong reducing agents such as hydrides. Partial oxidation by oxidizing agents may result in the release of toxic phosphorus oxides.
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
4-bromo-2-chloro-1-[ethoxy(propylsulfanyl)phosphoryl]oxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrClO3PS/c1-3-7-18-17(14,15-4-2)16-11-6-5-9(12)8-10(11)13/h5-6,8H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMMJNLHFKGANY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSP(=O)(OCC)OC1=C(C=C(C=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClO3PS | |
| Record name | PROFENOFOS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18211 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3032464 | |
| Record name | Profenofos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3032464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Profenofos is a pale yellow liquid with garlic-like odor. Corrosive. Used as an insecticide., Pale yellow or amber liquid with an odor like garlic; [HSDB] | |
| Record name | PROFENOFOS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18211 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Profenofos | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6843 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
100 °C @ 1.35X10-2 mm Hg | |
| Record name | PROFENOFOS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6992 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Readily miscible with most organic solvents., In water, 28 mg/l @ 25 °C | |
| Record name | PROFENOFOS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6992 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.455 @ 20 °C | |
| Record name | PROFENOFOS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6992 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000009 [mmHg], 9.00X10-7 mm Hg @ 25 °C | |
| Record name | Profenofos | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6843 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | PROFENOFOS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6992 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Pale yellow liquid, Amber color, oily liquid | |
CAS No. |
41198-08-7, 81116-98-5, 81123-19-5 | |
| Record name | PROFENOFOS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18211 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Profenofos | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41198-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Profenofos [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041198087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Profenofos | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081116985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Profenofos | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081123195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Profenofos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3032464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.215 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROFENOFOS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J04O7BS4W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PROFENOFOS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6992 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
chemical synthesis and purification of Profenofos for laboratory use
An In-depth Technical Guide on the Laboratory Synthesis and Purification of Profenofos
This compound, with the IUPAC name O-(4-Bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate, is an organophosphate insecticide and acaricide.[1][2][3] It functions as a non-systemic pesticide with contact and stomach action, primarily by inhibiting the acetylcholinesterase enzyme.[2][3] First registered in the United States in 1982, it is used on various crops, particularly cotton, to control a wide range of pests, mainly Lepidoptera and mites.[1][3] This technical guide provides detailed methodologies for the chemical synthesis and purification of this compound for research and laboratory purposes, summarizing key data and outlining experimental workflows.
Physicochemical Properties
This compound is a pale yellow to amber liquid characterized by a distinct garlic-like odor.[1][3] Its properties make it highly lipophilic, indicating a potential for bioaccumulation.[4] It is relatively stable in neutral and weakly acidic conditions but is susceptible to hydrolysis in alkaline media.[4]
| Property | Value |
| Chemical Formula | C₁₁H₁₅BrClO₃PS[1] |
| Molar Mass | 373.63 g·mol⁻¹[1] |
| Appearance | Pale yellow to amber liquid[1] |
| Density | ~1.455 g/cm³ at 20°C[4] |
| Water Solubility | 28 mg/L at 25°C[4] |
| Organic Solvent Solubility | Readily miscible with most organic solvents (e.g., acetone, ethanol, toluene, hexane)[4] |
| Log K_ow | 4.0 - 4.8[4] |
Chemical Synthesis of this compound
The synthesis of this compound can be achieved through several routes. A prevalent method involves the multi-step preparation of high-purity this compound starting from the bromination of 2-chlorophenol. Modern techniques utilizing continuous flow chemistry have also been developed to enhance safety and efficiency.
Route 1: High-Purity Synthesis via Intermediate Recrystallization
This method, adapted from patent literature, emphasizes the purification of a key intermediate to achieve a final product purity of up to 96%.[5][6] The process involves six main stages, from the initial bromination to the final product formation.
Caption: Workflow for the multi-step synthesis of high-purity this compound.
Experimental Protocol (Route 1):
-
Step 1: Bromination
-
Step 2: Recrystallization of 2-chloro-4-bromophenol
-
Slowly heat the crude brominated product at a rate of 0.8-1.0°C per hour until the temperature reaches 48-50°C.[7]
-
Stop heating and allow the product to cool naturally to 42-43°C.[7]
-
Repeat this heating and cooling cycle 3 to 5 times. This process effectively separates impurities, such as 2-chloro-6-bromophenol.[7]
-
-
Step 3: Phosphorylation
-
React the purified 2-chloro-4-bromophenol with sodium hydroxide and O,O-diethylthiophosphoryl chloride.[5] The molar ratio of the brominated product to sodium hydroxide to the chloride is 1:(1-2):(1-2).[5]
-
Conduct the reaction at 30-60°C for 20-25 hours to form the triester intermediate, O,O-diethyl-O-(2-chloro-4-bromophenyl)-phosphorothioate.[5]
-
-
Step 4: Amine Salt Formation
-
Step 5: Alkylation
-
Step 6: Work-up
-
Perform layering, washing, and solvent removal on the resulting product to obtain the final this compound product with a purity of up to 96%.[5]
-
Route 2: Continuous Flow Synthesis
A modern approach utilizes microchannel reactors to perform the synthesis of this compound in a continuous flow system.[8] This method offers improved safety, control, and efficiency. The process involves the sequential reaction of intermediates within a highly controlled environment.
Caption: Simplified workflow for this compound synthesis using a microchannel reactor.
Experimental Protocol (Route 2):
-
Preparation of Intermediate: Synthesize the trimethylethanaminium salt of O-(4-bromo-2-chlorophenyl) O-ethyl S-hydrogenphosphorothioate (Q-salt) as described in the patent literature.[8]
-
Reactant Mixture: Prepare a mixture of the Q-salt intermediate (e.g., 20 gm), n-propyl bromide (e.g., 12 gm), and a catalytic amount of DMF.[8]
-
Flow Reaction: Introduce this mixture into a microchannel reactor system.[8]
-
Reaction Conditions: Maintain the reactor temperature at 90°C with a residence time of 4.0 minutes.[8]
-
Product: The output from the reactor is this compound with a purity greater than 94%.[8]
Purification of this compound
After synthesis, the crude this compound product requires purification to remove unreacted starting materials, by-products, and solvents. Common laboratory techniques include extraction, distillation, and chromatography.
Caption: General workflow for the purification of crude this compound.
Detailed Methodologies:
-
Extraction: Organophosphorus pesticides like this compound can be extracted from aqueous solutions or reaction mixtures using a solvent such as 15% methylene chloride in hexane.[9] The organic extract is then dried over an anhydrous salt (e.g., Na₂SO₄).[10]
-
Distillation: Crude this compound can be purified by distillation to remove lower-boiling impurities and solvents.[11] This is effective for large-scale purification but requires careful temperature and pressure control to avoid degradation.
-
Column Chromatography: For achieving high purity on a laboratory scale, column chromatography is a suitable method.[9]
-
Stationary Phase: Silica gel is a common choice.[9][12] It should be activated by heating (e.g., at 200°C for 6 hours) and then deactivated with a small percentage of water (e.g., 3% by weight) before use.[9]
-
Mobile Phase: A non-polar solvent system, such as hexane with a small amount of a more polar solvent like acetone or ethyl acetate, can be used for elution.
-
Procedure: The crude extract is concentrated and loaded onto the prepared silica gel column. The column is then eluted with the mobile phase, and fractions are collected. The fractions containing this compound are identified using a technique like Thin Layer Chromatography (TLC) before being combined and concentrated.
-
Quality Control and Analysis
The purity and identity of the synthesized this compound must be confirmed using analytical techniques. Gas Chromatography (GC) is the primary method for the quantitative analysis of this compound.
| Parameter | Method | Details |
| Purity Assay | Gas Chromatography (GC) | A GC system equipped with a nitrogen-phosphorus detector (NPD) or a flame photometric detector (FPD) is ideal for selectivity and sensitivity.[9] |
| Identity Confirmation | Gas Chromatography-Mass Spectrometry (GC/MS) | Recommended for confirming the chemical structure, especially for newly synthesized batches.[9] |
| Limit of Quantification (LOQ) | GC-ECD | For residue analysis, LOQs are typically in the range of 0.02–0.05 mg/kg.[12] |
| Formulation Analysis | High-Performance Liquid Chromatography (HPLC) | Can be used for analyzing emulsifiable concentrate (EC) formulations.[13] |
Disclaimer: this compound is a toxic organophosphate insecticide. All synthesis and purification procedures must be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. All local regulations regarding the handling and disposal of hazardous chemicals must be strictly followed.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. This compound | C11H15BrClO3PS | CID 38779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fdd-global.com [fdd-global.com]
- 5. CN102617636B - Preparation method of high-purity this compound - Google Patents [patents.google.com]
- 6. CN102617636A - Preparation method of high-purity this compound - Google Patents [patents.google.com]
- 7. Preparation method of high-purity this compound - Eureka | Patsnap [eureka.patsnap.com]
- 8. WO2024201396A1 - Preparation of this compound and its intermediates using flow chemistry techniques - Google Patents [patents.google.com]
- 9. epa.gov [epa.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. niir.org [niir.org]
- 12. fao.org [fao.org]
- 13. scribd.com [scribd.com]
Profenofos Degradation in Soil and Water: A Technical Guide
An in-depth examination of the biotic and abiotic pathways, metabolic products, and degradation kinetics of the organophosphate insecticide profenofos in terrestrial and aquatic environments.
This compound, an organophosphorus insecticide, is utilized to control a broad spectrum of pests on crops such as cotton, vegetables, and fruits.[1][2] Its extensive use has led to concerns about its environmental fate and potential impact on non-target organisms.[1][2][3] This technical guide provides a comprehensive overview of the degradation pathways of this compound in soil and water, intended for researchers, scientists, and environmental professionals.
Chemical Properties and Environmental Fate of this compound
This compound [O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate] is a non-systemic insecticide with contact and stomach action.[4] Its environmental persistence is influenced by a combination of biotic and abiotic factors, leading to its transformation into various metabolites. The primary degradation product of this compound in both soil and water is 4-bromo-2-chlorophenol (CGA 55960).[1][5][6][7][8]
Degradation of this compound in Water
The degradation of this compound in aquatic environments is primarily governed by hydrolysis and photolysis.
Hydrolysis
This compound is susceptible to hydrolysis, with the rate being highly dependent on pH. It degrades more rapidly under alkaline conditions.[4] The hydrolysis of the phosphate ester bond is the key step in this process, yielding 4-bromo-2-chlorophenol.[1]
Table 1: Hydrolysis Half-life of this compound at Different pH Values
| pH | Half-life (Days) | Temperature (°C) | Reference |
| 5 | 93 - 108 | 20 | [4] |
| 7 | 14.6 - 62 | 20 | [4] |
| 9 | 0.24 - 0.33 | 20 | [4] |
Photolysis
Photodegradation is another significant abiotic pathway for this compound dissipation in water.[2][9] The process can involve direct absorption of photons or reactions with reactive oxygen species like hydroxyl radicals (•OH) and singlet oxygen (¹O₂).[2] Studies have shown that hydroxyl radicals are the key reactive species in the photodegradation of this compound.[2] The half-life of this compound under artificial light and sunlight can range from hours to days.[2][10]
Table 2: Photodegradation Half-life of this compound under Different Light Sources
| Light Source | Half-life (hours) | Reference |
| High-Pressure Mercury Lamp | 1.7 - 7.0 | [2] |
| Sunlight | 90 | [2] |
Photodegradation of this compound leads to the formation of several photoproducts, including O-(2-Chlorophenyl)-O-ethyl-S-propyl phosphorothioate and O-(2-chlorophenyl)-O-ethyl phosphorothioate.[2][10]
Degradation of this compound in Soil
In soil, this compound degradation is a complex process involving both microbial and chemical pathways. The dissipation of this compound in soil is generally rapid, with half-lives ranging from a few days to a couple of weeks.[4][6]
Microbial Degradation
Microbial degradation is a major contributor to the breakdown of this compound in soil.[3][5] Several bacterial strains capable of utilizing this compound as a carbon source have been isolated from contaminated soils.[11][12][13][14] These microorganisms often possess organophosphate hydrolase enzymes that facilitate the initial hydrolysis of the pesticide.[11][12][15]
Table 3: Microbial Degradation of this compound by Different Bacterial Strains
| Bacterial Strain | Degradation (%) | Time | Reference |
| Pseudomonas putida | 96.06 | 25 days | [11] |
| Burkholderia gladioli | 99.37 | 25 days | [11] |
| Bacillus subtilis (DR-39) | - | DT50 = 0.87 days (non-autoclaved soil) | [7] |
| Bacillus sp. (PF1) | 93 | 30 days | [8] |
| Pseudomonas plecoglossicida | >90 | - | [13][14] |
| Pseudomonas aeruginosa | >90 | - | [13][14] |
| Exiguobacterium profundum & Oceanobacillus iheyenis (consortium) | 100 | 192 hours | [16] |
The primary metabolic pathway initiated by microorganisms is the hydrolysis of the P-O-aryl bond to form 4-bromo-2-chlorophenol.[8][13] This metabolite can be further degraded by some microorganisms.[5]
Abiotic Degradation in Soil
Chemical hydrolysis also plays a role in this compound degradation in soil, with the rate being influenced by soil pH.[5] In alkaline soils, chemical hydrolysis can be a significant degradation pathway.[4]
Degradation Pathways and Metabolites
The degradation of this compound in both soil and water primarily proceeds through the cleavage of the phosphorothioate ester bond, leading to the formation of 4-bromo-2-chlorophenol (CGA 55960).[1] This major metabolite can then undergo further transformation.
Caption: Generalized degradation pathway of this compound in soil and water.
Experimental Protocols for Degradation Studies
The investigation of this compound degradation typically involves laboratory incubation studies followed by analytical quantification.
Sample Preparation and Incubation
-
Water Samples: this compound is added to sterile aqueous buffer solutions at various pH values (e.g., 5, 7, and 9) or to natural water samples. The solutions are incubated in the dark at a constant temperature (e.g., 20-25°C) to assess hydrolysis. For photolysis studies, samples are exposed to a light source (e.g., xenon lamp or natural sunlight).
-
Soil Samples: Soil is typically sieved and pre-incubated to stabilize microbial activity. This compound, often radiolabeled ([¹⁴C]-profenofos), is applied to the soil. The moisture content is adjusted to a specific level (e.g., 40-60% of maximum water holding capacity), and the samples are incubated under aerobic or anaerobic conditions at a constant temperature.
Extraction and Analysis
-
Extraction: At various time intervals, subsamples are taken for analysis. This compound and its metabolites are extracted from the water or soil matrix using organic solvents such as acetonitrile, methanol, or hexane.[6][11]
-
Analytical Methods: The extracts are then analyzed to determine the concentration of the parent compound and its degradation products. Common analytical techniques include:
-
Gas Chromatography (GC): Coupled with a flame ionization detector (FID), electron capture detector (ECD), or nitrogen-phosphorus detector (NPD).[1][6][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Used for the identification and confirmation of degradation products.[1][7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A sensitive and selective method for the quantification of this compound residues.[17]
-
Caption: A typical experimental workflow for studying this compound degradation.
Conclusion
The degradation of this compound in soil and water is a multifaceted process driven by both biotic and abiotic mechanisms. Hydrolysis and photolysis are the dominant abiotic pathways in water, with degradation rates being significantly influenced by pH and light conditions. In soil, microbial degradation plays a crucial role, with various bacterial species capable of rapidly breaking down the insecticide. The primary degradation product in both environments is 4-bromo-2-chlorophenol. A thorough understanding of these degradation pathways is essential for assessing the environmental risk of this compound and developing effective remediation strategies.
References
- 1. ejar.journals.ekb.eg [ejar.journals.ekb.eg]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C11H15BrClO3PS | CID 38779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fao.org [fao.org]
- 7. Biodegradation of this compound by Bacillus subtilis isolated from grapevines (Vitis vinifera) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Direct photolysis mechanism of pesticides in water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Isolation and identification of this compound degrading bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
- 14. This compound insecticide degradation by novel microbial consortium and isolates enriched from contaminated chili farm soil [agris.fao.org]
- 15. researchgate.net [researchgate.net]
- 16. The Chemical Compounds from Degradation of this compound and Malathion by Indigenous Bacterial Consortium - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
Profenofos: A Toxicological Deep Dive into its Effects on Non-Target Organisms
A Technical Guide for Researchers and Environmental Scientists
Abstract
Profenofos, a broad-spectrum organophosphate insecticide, has been widely utilized in agriculture to control a variety of pests.[1] However, its non-systemic nature and high toxicity pose a significant threat to a wide range of non-target organisms.[2] This technical guide provides a comprehensive overview of the toxicological effects of this compound, with a focus on its impact on aquatic life, terrestrial animals, and soil ecosystems. Through a synthesis of current research, this document details the lethal and sublethal consequences of this compound exposure, outlines its primary mechanism of action, and presents key experimental methodologies for its toxicological assessment. The information is intended to serve as a critical resource for researchers, scientists, and drug development professionals in understanding and mitigating the environmental risks associated with this pesticide.
Introduction
This compound (O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate) is an organothiophosphate insecticide and acaricide with both contact and stomach action.[3] While effective against target pests like cotton bollworms and tobacco budworms, its application has raised environmental concerns due to its persistence and toxicity in various ecosystems.[1][4] this compound can contaminate soil and aquatic environments through runoff and spray drift, leading to unintended exposure and adverse effects on a host of non-target species.[2][5] This guide delves into the multifaceted toxicological profile of this compound, presenting quantitative data, mechanistic insights, and experimental frameworks to facilitate a deeper understanding of its environmental impact.
Mechanism of Action: Acetylcholinesterase Inhibition
The primary mechanism of this compound toxicity in both target and non-target organisms is the inhibition of the enzyme acetylcholinesterase (AChE).[3][4] AChE is crucial for the proper functioning of the nervous system, where it is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[3]
By inhibiting AChE, this compound causes an accumulation of ACh, leading to the overstimulation of cholinergic receptors.[4][6] This continuous nerve stimulation results in a range of neurotoxic effects, from muscle twitching and tremors to paralysis and, ultimately, death.[4][7] The parent form of this compound is a potent inhibitor of AChE, and it can also be metabolically activated to even more potent inhibitory compounds.[8][9]
Toxicological Effects on Non-Target Organisms
This compound exhibits a broad spectrum of toxicity to non-target organisms, with aquatic ecosystems being particularly vulnerable.
Aquatic Organisms
Fish: this compound is highly toxic to fish.[10] Acute exposure leads to behavioral abnormalities such as erratic swimming, loss of equilibrium, and lethargy, culminating in death at higher concentrations.[11] The 96-hour median lethal concentration (LC50) varies significantly among species, highlighting differential susceptibility.[12][13] Sublethal exposure can result in reduced growth, altered locomotor behavior, and significant physiological stress.[13][14]
Aquatic Invertebrates: Aquatic invertebrates are also highly sensitive to this compound. For instance, the Australian cladoceran Ceriodaphnia dubia has a reported 48-hour EC50 of a mere 2 ng/L (0.002 µg/L).[12] The shrimp Paratya australiensis shows a 96-hour LC50 of 80 ng/L (0.08 µg/L).[12]
Algae: In contrast to fauna, freshwater algae appear to be less sensitive to this compound, with a reported 72-hour EC50 for Selenastrum capricornutum being 2900 µg/L.[12]
Table 1: Acute Toxicity of this compound to Various Aquatic Organisms
| Species | Common Name | Endpoint | Concentration (µg/L) | Exposure Time | Reference |
| Oncorhynchus mykiss | Rainbow Trout | LC50 | 80 | 96 hours | [12] |
| Carassius carassius | Crucian Carp | LC50 | 90 | 96 hours | [12] |
| Lepomis macrochirus | Bluegill | LC50 | 300 | 96 hours | [12] |
| Gambusia affinis | Mosquitofish | LC50 | 640 | 96 hours | [15] |
| Labeo rohita | Rohu | LC50 | 0.62 | 96 hours | [10] |
| Channa punctatus | Spotted Snakehead | LC50 | 2.68 | 96 hours | [16] |
| Ctenopharyngodon idella | Grass Carp | LC50 | 7.2 | 96 hours | [17] |
| Danio rerio (embryo) | Zebrafish | LC50 | 57 | 96 hours | [18] |
| Ceriodaphnia dubia | Water Flea | EC50 | 0.002 | 48 hours | [12] |
| Paratya australiensis | Shrimp | LC50 | 0.08 | 96 hours | [12] |
| Selenastrum capricornutum | Green Algae | EC50 | 2900 | 72 hours | [12] |
Terrestrial Organisms
Birds: this compound poses a toxic threat to birds. Poisoning in chicks has been directly correlated with the in vivo inhibition of brain AChE activity.[9] Sublethal exposure in white egrets (Egretta alba) has been shown to cause a significant decrease in body weight gain and relative kidney weights, along with histological damage to the liver and kidneys.[19]
Mammals: this compound is classified as moderately hazardous to mammals.[20] Acute toxicity signs in rodents include dyspnea, exophthalmos, ruffled fur, and cholinergic symptoms such as salivation, tremors, and convulsions.[20] Sublethal oral exposure in rats has been shown to induce oxidative stress in the brain and liver, indicated by increased lipid peroxidation and depletion of glutathione (GSH) levels.[21][22] Dermal exposure in rabbits can cause skin irritation and systemic toxicity, including significant AChE inhibition.[20]
Table 2: Acute Toxicity of this compound to Terrestrial Animals
| Species | Common Name | Route | Endpoint | Value (mg/kg bw) | Reference |
| Mouse | Mouse | Oral | LD50 | 298 | [20] |
| Rat | Rat | Oral | LD50 | 358 | [20] |
| Rabbit | Rabbit | Dermal | LD50 | 472 | [20] |
| Chicken | Chicken | Oral | LD50 | ~35 | [20] |
Bees and Other Pollinators: As an insecticide, this compound is inherently toxic to insects, including beneficial pollinators like bees.[1] Its use can negatively impact pollinator populations, affecting ecosystem health and agricultural productivity.[1]
Soil Microorganisms
The impact of this compound on soil microbial communities appears to be complex and transient. Some studies report an initial decrease in total bacterial and fungal counts following application, with populations recovering after subsequent applications. While basal soil respiration may not be significantly affected, substrate-induced respiration can be stimulated after multiple sprayings. Other research indicates that this compound can have a significant adverse effect on the total count of fungi for several weeks after treatment.[23]
Sublethal Effects and Biochemical Alterations
Beyond acute mortality, sublethal concentrations of this compound can induce a cascade of adverse effects at the biochemical, physiological, and behavioral levels.
Oxidative Stress
This compound exposure has been demonstrated to induce oxidative stress in various organisms. In fish, this manifests as an increase in lipid peroxidation (LPO) and alterations in the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione S-transferase (GST).[24][25] Depletion of reduced glutathione (GSH) levels is also a common indicator of this compound-induced oxidative stress.[24][25] Similar effects are observed in mammals, where this compound treatment leads to oxidative damage in the liver and brain.[21]
Hematological and Biochemical Parameters
In fish, this compound exposure can lead to significant changes in blood parameters, including microcytic hypochromic anemia and an increase in white blood cell count.[17] Serum biochemical profiles are also altered, with significant decreases in total protein, albumin, and globulin, and increases in urea and creatinine.[26] In Nile tilapia, this compound caused an increase in blood glucose and a decrease in liver and muscle glycogen, along with elevated levels of serum enzymes like AST, ALT, and ALP, indicating liver damage.[27]
Histopathological Alterations
Histopathological examinations of tissues from this compound-exposed organisms reveal significant damage. In fish, this includes deformities in the primary and secondary lamellae of the gills, and degenerative changes in the liver, kidney, and muscles.[14][17][28] In birds, liver tissue shows focal accumulation of inflammatory cells and congested blood vessels, while kidney tissue exhibits hemorrhagic areas and nephritis.[19]
Behavioral and Developmental Effects
Sublethal concentrations of this compound can alter the behavior of fish, including changes in locomotor activity and swimming speed.[14][15] In developing zebrafish embryos, this compound exposure leads to a concentration-dependent increase in malformations, including fluid accumulation, impaired jaw development, a curved body, and deformed heart, as well as a reduction in heart rate.[18][29]
Experimental Protocols
This section outlines generalized methodologies for key experiments cited in the toxicological assessment of this compound.
Acute Toxicity Test in Fish (e.g., Zebrafish Larval Assay)
Objective: To determine the median lethal concentration (LC50) of this compound in a model fish species over a 96-hour period.
Methodology:
-
Test Organisms: Early life stage fish, such as zebrafish (Danio rerio) larvae at 4-6 days post-fertilization (dpf), are commonly used.[29][30]
-
Test Solutions: A series of this compound concentrations are prepared in embryo media, typically in a geometric progression, along with a control group (media only).
-
Exposure: Larvae are placed in multi-well plates (e.g., 24-well plates) with a set number of individuals per well (e.g., 10 larvae/well).[30] The test solutions are then added to the respective wells.
-
Incubation: The plates are incubated under controlled conditions of temperature (e.g., 28°C) and light cycle.
-
Observation: Mortality is recorded at specific time points (e.g., 24, 48, 72, and 96 hours). The endpoint is the cessation of heartbeat.
-
Data Analysis: The LC50 value and its 95% confidence intervals are calculated for each time point using statistical methods such as probit analysis.[31]
Acetylcholinesterase (AChE) Inhibition Assay
Objective: To measure the in vitro or in vivo inhibition of AChE activity by this compound.
Methodology:
-
Sample Preparation:
-
In vivo: Tissues (e.g., brain, muscle) from organisms exposed to this compound are homogenized in a suitable buffer (e.g., phosphate buffer).
-
In vitro: A purified source of AChE (e.g., from electric eel or recombinant human AChE) or a tissue homogenate from unexposed organisms is used.[32]
-
-
Incubation: The tissue homogenate or purified enzyme is incubated with a range of this compound concentrations for a specific duration at a controlled temperature (e.g., 37°C).[32]
-
Enzymatic Reaction: The reaction is initiated by adding a substrate (e.g., acetylthiocholine iodide) and a chromogen (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid), DTNB). AChE hydrolyzes the substrate, and the product reacts with DTNB to produce a colored compound.
-
Measurement: The change in absorbance is measured over time using a spectrophotometer.
-
Data Analysis: The rate of the enzymatic reaction is calculated. The percentage of AChE inhibition is determined by comparing the activity in this compound-treated samples to that of the control. The IC50 (the concentration of this compound that causes 50% inhibition) can be calculated.
Conclusion
The data compiled in this guide unequivocally demonstrate that this compound is a potent toxicant to a wide array of non-target organisms, particularly within aquatic ecosystems. Its primary mode of action through AChE inhibition leads to severe neurotoxicity, while sublethal exposures trigger a range of detrimental effects, including oxidative stress, histopathological damage, and behavioral and developmental abnormalities. The provided quantitative toxicity data and experimental frameworks offer a valuable resource for risk assessment and the development of safer alternatives. Continued research and stringent regulatory oversight are imperative to mitigate the adverse environmental impacts of this compound and similar agrochemicals.
References
- 1. The looming threat of this compound organophosphate and microbes in action for their sustainable degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C11H15BrClO3PS | CID 38779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Single dose neurotoxicity screening studies of insecticide combination (Cypermethrin and this compound) in Wistar rats - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound insecticide bioactivation in relation to antidote action and the stereospecificity of acetylcholinesterase inhibition, reactivation, and aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijcmas.com [ijcmas.com]
- 11. tandfonline.com [tandfonline.com]
- 12. This compound in freshwater and marine water [waterquality.gov.au]
- 13. This compound toxicity to the eastern rainbow fish (Melanotaenia duboulayi) | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 14. Sublethal effects of this compound on locomotor behavior and gill architecture of the mosquito fish, Gambusia affinis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Assessment of non-target toxicity of this compound insecticide on the aquatic bird; the white egret, Egretta alba [ejabf.journals.ekb.eg]
- 20. 814. This compound (Pesticide residues in food: 1990 evaluations Toxicology) [inchem.org]
- 21. sciencepub.net [sciencepub.net]
- 22. researchgate.net [researchgate.net]
- 23. Effect of soil treatment with the organophosphorus insecticide Profenfos on the fungal flora and some microbial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. 111.68.99.22:8080 [111.68.99.22:8080]
- 25. researchgate.net [researchgate.net]
- 26. Toxicity bioassay and sub-lethal effects of this compound-based insecticide on behavior, biochemical, hematological, and histopathological responses in Grass carp (Ctenopharyngodon idella) - PMC [pmc.ncbi.nlm.nih.gov]
- 27. scispace.com [scispace.com]
- 28. mbimph.com [mbimph.com]
- 29. Toxicity effects of this compound on embryonic and larval development of Zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. apps.dtic.mil [apps.dtic.mil]
- 31. trjfas.org [trjfas.org]
- 32. Prediction of dose-dependent in vivo acetylcholinesterase inhibition by this compound in rats and humans using physiologically based kinetic (PBK) modeling-facilitated reverse dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
Environmental Fate and Persistence of Profenofos: A Technical Guide
Introduction
Profenofos, O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate, is a broad-spectrum organophosphate insecticide and acaricide used to control a variety of pests, primarily on cotton and vegetable crops.[1][2] Its mode of action is the inhibition of the acetylcholinesterase (AChE) enzyme.[1] Due to its widespread application and inherent toxicity, understanding the environmental fate, persistence, and degradation of this compound is critical for assessing its ecological risk and ensuring the safety of non-target organisms and human health. This technical guide provides a comprehensive overview of the environmental behavior of this compound, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways.
Physicochemical Properties
The environmental behavior of a pesticide is largely dictated by its physicochemical properties. These properties influence its solubility, mobility, volatility, and potential for bioaccumulation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅BrClO₃PS | [1] |
| Molecular Mass | 373.6 g/mol | |
| Appearance | Pale yellow liquid | [2] |
| Water Solubility | 28 mg/L (at 25°C) | [3] |
| Vapor Pressure | 9.00 x 10⁻⁷ mm Hg (at 25°C) | [1] |
| Octanol-Water Partition Coefficient (log Kow) | 4.4 - 4.7 | [1] |
| Henry's Law Constant | 2.21 x 10⁻⁸ atm-m³/mol | [2] |
Environmental Persistence
This compound is considered to have low to moderate persistence in the environment.[3] Its degradation is significantly influenced by abiotic and biotic factors, particularly pH, sunlight, and microbial activity.[1][2]
Table 2: Environmental Persistence (Half-life) of this compound
| Medium | Condition | Half-life (t₁/₂) | Reference(s) |
| Soil | Aerobic, alkaline (pH 7.8) | 2 days | [1][2] |
| Anaerobic, alkaline (pH 7.8) | 3 days | [2] | |
| Field (Pigeonpea crop) | 5.18 - 5.93 days | [4] | |
| General Field | ~7 days | ||
| Water (Hydrolysis) | pH 5 (20°C) | 93 - 108 days | [1][2] |
| pH 7 (20°C) | 14.6 - 62 days | [1][2] | |
| pH 9 (20°C) | 5.7 hours - 0.33 days | [1][2] | |
| Photodegradation (Water) | Sunlight | ~32.8 hours | [5] |
| Artificial UV Lamp | 1.7 - 7.0 hours | [5] |
This compound is relatively stable under neutral and slightly acidic conditions but degrades rapidly in alkaline environments through hydrolysis.[2] In soil, degradation is faster under alkaline conditions due to both chemical hydrolysis and microbial action.[1][2]
Degradation Pathways
The primary degradation pathway for this compound in plants, animals, soil, and water is the hydrolysis of the phosphate ester bond.[6][7] This process yields its main metabolite, 4-bromo-2-chlorophenol (also known as CGA 55960).[6] This primary metabolite can then undergo further transformation.
Caption: Degradation pathway of this compound in soil and water.
Photodegradation is another significant pathway for this compound transformation in the environment, especially in surface waters.[5] This process can lead to the formation of 4-bromo-2-chlorophenol as well as other photoproducts.[5][6]
Caption: Major identified photodegradation products of this compound.
Mobility and Transport in Soil
The mobility of this compound in soil is considered to be low to slight.[1][2] This is primarily due to its tendency to adsorb to soil particles, particularly organic matter and clay.[2] The strength of this adsorption is quantified by the organic carbon-water partition coefficient (Koc).
Table 3: Soil Mobility and Partitioning of this compound
| Parameter | Value | Interpretation | Reference(s) |
| Soil Adsorption Coefficient (Koc) | 869 - 3,922 L/kg | Low to Slight Mobility | [1][2][8] |
| Groundwater Ubiquity Score (GUS) | < 1.8 | Very Low Leaching Potential | [9] |
A high Koc value indicates strong binding to soil, which limits the potential for this compound to leach into groundwater.[10] Its low water solubility and high adsorption contribute to its retention in the upper soil layers. Volatilization from moist or dry soil surfaces is not considered an important fate process due to its low vapor pressure and Henry's Law constant.[2]
Bioaccumulation and Bioconcentration
Bioaccumulation refers to the accumulation of a substance in an organism from all sources (water, food, sediment), while bioconcentration refers specifically to uptake from the surrounding medium (e.g., water). The potential for this compound to bioaccumulate is moderate to high based on its log Kow, but studies show conflicting results.
Table 4: Bioconcentration Factors (BCF) for this compound in Fish
| BCF Value Range | Tissue/Organism | Interpretation | Reference(s) |
| 29 - 682 | Fish | Moderate to High | [2] |
| 2.52 - 254.83 | Mosquito fish (body, head, viscera) | Low to High (tissue-dependent) | [11] |
The high log Kow value (>4) suggests a potential for bioconcentration.[12] However, metabolic studies in animals show that this compound is rapidly broken down into more water-soluble metabolites and excreted.[1] In fish, accumulation has been observed to be highest in the viscera.[11] During chronic exposure studies, an initial accumulation was followed by a gradual decrease as metabolic processes cleared the compound.[3]
Experimental Protocols
Standardized methodologies are crucial for generating reliable and comparable data on the environmental fate of pesticides.
Determination of this compound Residues in Environmental Matrices
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and efficient technique for extracting pesticide residues from complex matrices like soil, water, and food products.[13][14]
Methodology Outline:
-
Sample Homogenization: A representative sample (e.g., 10-15 g of soil or food) is homogenized to ensure uniformity.[15]
-
Extraction: The homogenized sample is placed in a centrifuge tube with an appropriate solvent (typically acetonitrile) and extraction salts (e.g., MgSO₄, NaCl).[13][16] The mixture is shaken vigorously to partition the this compound into the organic solvent layer.
-
Cleanup (Dispersive Solid-Phase Extraction - dSPE): An aliquot of the acetonitrile extract is transferred to a cleanup tube containing a sorbent (e.g., primary secondary amine - PSA) to remove interferences like fatty acids and organic acids, along with MgSO₄ to remove excess water.[13][17]
-
Instrumental Analysis: After centrifugation, the final extract is analyzed using Gas Chromatography (GC) or Liquid Chromatography (LC) coupled with mass spectrometry (MS/MS) or other selective detectors like a Flame Photometric Detector (FPD).[4][18][19][20]
Caption: General workflow for this compound residue analysis using the QuEChERS method.
Soil Adsorption/Desorption Study
The batch equilibrium method, as described in OECD Guideline 106, is the standard protocol for determining the adsorption and desorption characteristics of a chemical in soil.[21][22]
Methodology Outline:
-
Soil Preparation: Five or more different soil types are selected to cover a range of properties (pH, organic carbon, clay content). The soils are air-dried and sieved (≤ 2 mm).[23]
-
Preliminary Test: A tier 1 test is conducted to determine the optimal soil-to-solution ratio, equilibration time, and to check the stability of the test substance.[21]
-
Adsorption Phase: Known masses of soil are placed in centrifuge tubes. A solution of known this compound concentration (often ¹⁴C-labeled) in 0.01 M CaCl₂ is added.[24]
-
Equilibration: The tubes are agitated (shaken) in the dark at a constant temperature (e.g., 20°C) for the predetermined equilibration time (e.g., 24-48 hours).[23][24]
-
Analysis: The samples are centrifuged to separate the soil and solution. The concentration of this compound remaining in the aqueous phase (supernatant) is measured.[22] The amount adsorbed to the soil is calculated by the difference from the initial concentration.
-
Data Interpretation: The data are used to calculate adsorption coefficients (Kd and Koc) and are often fitted to Freundlich or Langmuir adsorption isotherms.[23]
Caption: Workflow for a soil adsorption study using the Batch Equilibrium Method (OECD 106).
References
- 1. This compound | C11H15BrClO3PS | CID 38779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. ejar.journals.ekb.eg [ejar.journals.ekb.eg]
- 7. researchgate.net [researchgate.net]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. OSU Extension Pesticide Properties Database [npic.orst.edu]
- 10. anrcatalog.ucanr.edu [anrcatalog.ucanr.edu]
- 11. Sublethal effects of this compound on locomotor behavior and gill architecture of the mosquito fish, Gambusia affinis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bioaccumulation in fish | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 13. QuEChERS: Home [quechers.eu]
- 14. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 15. food-safety.com [food-safety.com]
- 16. Evaluation of the QuEChERS Method and Gas Chromatography–Mass Spectrometry for the Analysis Pesticide Residues in Water and Sediment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 18. [Extraction and analysis of this compound residue in tomato and cabbage by gas chromatography-flame photometric detector] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. fao.org [fao.org]
- 20. cabidigitallibrary.org [cabidigitallibrary.org]
- 21. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]
- 22. oecd.org [oecd.org]
- 23. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]
- 24. york.ac.uk [york.ac.uk]
An In-depth Technical Guide to Profenofos Metabolites and Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolism of the organophosphate insecticide profenofos and the biological activities of its resulting metabolites. The information is intended to support research and development efforts in toxicology, environmental science, and drug discovery.
Introduction to this compound
This compound, with the chemical name O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate, is a broad-spectrum insecticide and acaricide. It is recognized as a moderately hazardous compound (Toxicity Class II) by the World Health Organization.[1] Unlike many other organophosphates that require metabolic activation to exert their toxic effects, this compound is a direct-acting acetylcholinesterase (AChE) inhibitor.[2][3] However, its metabolism can lead to both detoxification and bioactivation, producing a range of metabolites with varying biological activities.
Metabolism of this compound
The biotransformation of this compound is complex, involving several enzymatic pathways that lead to a variety of metabolites. The primary routes of metabolism include hydrolysis, oxidative desulfuration, dealkylation, and conjugation. These processes are primarily carried out by cytochrome P450 (CYP) enzymes and esterases in the liver and other tissues.[2][4]
Key Metabolites
The major metabolites of this compound identified in various biological systems include:
-
4-bromo-2-chlorophenol (BCP) : The primary product of hydrolytic detoxification.[5][2]
-
Des-S-propylated this compound (Desthiopropylthis compound) : A product of oxidative metabolism.[1][6]
-
Desethylated this compound : Formed through O-de-ethylation.[1][6]
-
Hydroxythis compound : Resulting from the hydroxylation of the propyl group.[7]
-
This compound oxon : The oxygen analog of this compound, though less commonly reported as a major metabolite in mammals compared to other organothiophosphates.
Metabolic Pathways
This compound undergoes both Phase I and Phase II metabolic reactions.
Phase I Metabolism:
-
Hydrolysis: The ester linkage of this compound is cleaved, leading to the formation of 4-bromo-2-chlorophenol (BCP), which is considered a detoxification step as BCP is a much weaker AChE inhibitor.[2]
-
Oxidative Metabolism (CYP-mediated): Cytochrome P450 enzymes, particularly CYP3A4, CYP2B6, and CYP2C19, are involved in the metabolism of this compound.[2] These reactions can lead to:
-
Bioactivation: Formation of more potent AChE inhibitors, such as desthiopropylthis compound and hydroxythis compound.
-
Detoxification: Formation of BCP.[2]
-
Phase II Metabolism:
-
Conjugation: The primary metabolite, 4-bromo-2-chlorophenol, can undergo conjugation with glucuronic acid or sulfate to form water-soluble conjugates that are readily excreted.[8]
Biological Activity
The primary mechanism of toxicity for this compound and its active metabolites is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[3] Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.
Acetylcholinesterase Inhibition
The inhibitory potency of this compound and its metabolites against AChE varies significantly. While this compound itself is an inhibitor, some of its metabolites are even more potent.
Toxicity
The toxicity of this compound and its metabolites is directly related to their ability to inhibit AChE.
Data Presentation
Table 1: Acetylcholinesterase Inhibition by this compound
| Compound | Enzyme Source | IC50 (µM) | Reference |
| This compound | Human Erythrocyte AChE | 0.35 | [9] |
| This compound | Human Recombinant AChE | 0.302 | [10] |
| This compound | Rat Red Blood Cell AChE | 0.312 | [10] |
Table 2: Acute Toxicity of this compound and 4-bromo-2-chlorophenol (BCP)
| Compound | Species | Route | LD50 | Reference |
| This compound | Rat | Oral | 358 - 1178 mg/kg | [11] |
| This compound | Rat | Dermal | >2000 mg/kg | [12] |
| 4-bromo-2-chlorophenol | Rat (ATE) | Oral | 500 mg/kg | [13] |
Table 3: In Vitro Metabolism Kinetics of this compound to 4-bromo-2-chlorophenol (BCP) by Human CYPs
| CYP Isoform | Km (µM) | Vmax (nmol/min/nmol CYP) | Intrinsic Clearance (Vmax/Km) (mL/min/nmol CYP) | Reference |
| CYP2C19 | 0.516 | 25.1 | 48.8 | [2] |
| CYP2B6 | 1.02 | 47.9 | 46.9 | [2] |
| CYP3A4 | 18.9 | 19.2 | 1.02 | [2] |
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is adapted from the method described by Ellman et al. (1961) and is commonly used to measure AChE activity.[14]
Materials:
-
Acetylcholinesterase (AChE) solution
-
Phosphate buffer (0.1 M, pH 8.0)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Acetylthiocholine iodide (ATCI) solution
-
Test compounds (this compound and its metabolites) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare working solutions of AChE, DTNB, and ATCI in phosphate buffer.
-
In a 96-well plate, add 140 µL of phosphate buffer to each well.[15]
-
Add 20 µL of the test compound solution at various concentrations to the respective wells. For the control, add 20 µL of the solvent.
-
Add 20 µL of the AChE solution to each well and incubate for 15 minutes at 25°C.[15]
-
Add 10 µL of DTNB solution to each well.[13]
-
Initiate the reaction by adding 10 µL of ATCI solution to each well.[13]
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition and subsequently the IC50 value.
In Vitro Metabolism of this compound using Liver Microsomes
This protocol outlines a general procedure for studying the metabolism of this compound using liver microsomes.[11]
Materials:
-
Cryopreserved liver microsomes (e.g., human, rat)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
This compound solution
-
Acetonitrile (or other suitable organic solvent) for quenching the reaction
-
Centrifuge
-
LC-MS/MS or GC-MS for metabolite analysis
Procedure:
-
Thaw the liver microsomes on ice.
-
Prepare an incubation mixture containing phosphate buffer, the NADPH regenerating system, and the microsomal suspension.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the reaction by adding the this compound solution to the incubation mixture. The final concentration of the organic solvent used to dissolve this compound should be kept low (typically <1%) to avoid enzyme inhibition.
-
Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction at each time point by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to precipitate the proteins.
-
Collect the supernatant and analyze for the presence and quantity of this compound and its metabolites using a validated LC-MS/MS or GC-MS method.
Mandatory Visualization
Caption: Metabolic pathways of this compound leading to bioactivation and detoxification.
Caption: Workflow for the acetylcholinesterase inhibition assay (Ellman's method).
Caption: Inhibition of the cholinergic signaling pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism of this compound to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prothiofos - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound metabolites in human poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 814. This compound (Pesticide residues in food: 1990 evaluations Toxicology) [inchem.org]
- 9. Effect of four organophosphorus compounds on human blood acetylcholinesterase: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prediction of dose-dependent in vivo acetylcholinesterase inhibition by this compound in rats and humans using physiologically based kinetic (PBK) modeling-facilitated reverse dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fao.org [fao.org]
- 12. coromandel.biz [coromandel.biz]
- 13. bg.cpachem.com [bg.cpachem.com]
- 14. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
The History and Development of Profenofos: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Profenofos, or O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate, is a broad-spectrum organophosphate insecticide and acaricide with a significant history in agricultural pest management. First registered in 1982 in the United States, it was developed to control a wide array of chewing and sucking insects, particularly Lepidoptera and mites, in crops like cotton, maize, and vegetables.[1][2] Its efficacy stems from its non-systemic contact and stomach action, primarily through the inhibition of the enzyme acetylcholinesterase (AChE).[2] This guide provides a comprehensive technical overview of the history, chemical synthesis, mode of action, toxicological profile, environmental fate, and mechanisms of resistance associated with this compound. It is intended to serve as a detailed resource for professionals in research and development.
History and Development
This compound was first developed by Novartis Crop Protection (now Syngenta) in 1975. It was subsequently registered for the first time in the United States in 1982 for use exclusively on cotton, primarily to combat lepidopteran pests.[1] Marketed under trade names like Curacron® and Selecron®, this compound provided farmers with a tool against pests that may have developed resistance to other classes of insecticides.[3] As of 2015, its use has not been approved in the European Union.[1]
Chemical Synthesis and Properties
This compound is a pale yellow to amber liquid characterized by a distinct garlic-like odor.[1] It is a chiral molecule, and while used as a racemate, the S(-) isomer is a more potent acetylcholinesterase inhibitor.[1][4]
Chemical Properties:
| Property | Value |
| IUPAC Name | O-(4-Bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate |
| CAS Number | 41198-08-7 |
| Molecular Formula | C₁₁H₁₅BrClO₃PS |
| Molar Mass | 373.63 g/mol |
| Density | 1.455 g/cm³ (at 20°C)[3] |
| Vapor Pressure | 1.24 x 10⁻⁴ Pa (at 25°C)[5] |
| Water Solubility | 28 mg/L (at 25°C)[6] |
| Log Kow | 4.44[6] |
Synthesis Routes
Several methods for the chemical synthesis of this compound have been developed.
Route 1: Phosphorus Oxychloride Pathway A common synthesis route involves the reaction of phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate. The resulting intermediate is then treated with 4-bromo-2-chlorophenol to yield this compound.[1]
Route 2: Quaternary Salt Pathway This industrial-scale route is considered simpler and avoids the handling of highly obnoxious materials like ethyl mercaptan.[7] It involves the reaction of 2-chloro-4-bromophenol with potassium hydroxide to form a potassium salt. This salt then reacts with O,O-diethyl thiophosphoryl chloride in the presence of a phase transfer catalyst to generate an intermediate, which is further processed to yield this compound.[8]
Route 3: High-Purity Synthesis A method to produce high-purity this compound involves several steps starting with the bromination of O-chlorophenol. The product, 2-chloro-4-bromophenol, undergoes multiple recrystallizations to remove by-products. This purified intermediate then reacts with O,O-diethyl thiophosphoryl chloride. Subsequent steps involve dealkylation with trimethylamine to form an amine salt intermediate, followed by a reaction with bromopropane to form the final this compound product.[9]
Mechanism of Action
Like other organophosphate insecticides, this compound acts by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[1]
Signaling Pathway of Acetylcholinesterase Inhibition
Caption: this compound irreversibly inhibits AChE, leading to acetylcholine accumulation and neurotoxicity.
Detailed Mechanism:
-
Normal Nerve Transmission: In a healthy synapse, acetylcholine (ACh), a neurotransmitter, is released from the presynaptic neuron and binds to receptors on the postsynaptic neuron, propagating a nerve impulse.
-
Role of AChE: To terminate the signal, the enzyme acetylcholinesterase (AChE) rapidly hydrolyzes ACh into inactive choline and acetate.
-
Inhibition by this compound: this compound phosphorylates the serine hydroxyl group at the active site of AChE. This phosphorylated enzyme is highly stable and does not readily dephosphorylate, leading to rapid aging and irreversible inactivation of the enzyme.[4][10]
-
Toxic Effect: The inactivation of AChE leads to an accumulation of ACh in the synaptic cleft. This results in continuous stimulation of nerve receptors, causing uncontrolled nerve firing, tremors, paralysis, and ultimately, the death of the insect.[1]
Toxicology
This compound is classified as a moderately hazardous (Toxicity Class II) pesticide by the World Health Organization (WHO).[11] The primary effect observed in acute, short-term, and long-term toxicity studies is the inhibition of acetylcholinesterase activity.[4]
Acute Toxicity Data
| Species | Route | Value | Units | Reference(s) |
| Rat | Oral (LD₅₀) | 358 - 1178 | mg/kg bw | [4][12] |
| Rat | Dermal (LD₅₀) | >2000 | mg/kg bw | [4] |
| Rat | Inhalation (LC₅₀, 4h) | >2.57 | mg/L air | [6] |
| Rabbit | Oral (LD₅₀) | 700 | mg/kg bw | [4] |
| Rabbit | Dermal (LD₅₀) | 131 - 2560 | mg/kg bw | [4] |
| Mouse | Oral (LD₅₀) | 298 | mg/kg bw | [4] |
Ecotoxicology Data
| Organism | Test | Value | Units | Reference(s) |
| Bobwhite Quail | LC₅₀ (8-day) | 70 - 200 | ppm | [13] |
| Rainbow Trout | LC₅₀ (96h) | 0.08 | mg/L | [13] |
| Daphnia magna | EC₅₀ (48h) | 1.06 | µg/L | [13] |
| Honeybee | LD₅₀ (48h contact) | 0.102 | µ g/bee | [13] |
| Earthworm | LC₅₀ (14-day) | 372 | mg/kg | [13] |
Experimental Protocols
Detailed protocols for regulatory toxicological studies are often proprietary. However, based on published literature, methodologies can be outlined.
Protocol: In Vitro Acetylcholinesterase Inhibition Assay This assay determines the concentration of this compound required to inhibit 50% of AChE activity (IC₅₀).
-
Preparation: A range of this compound stock solutions are prepared in ethanol and diluted in a sodium phosphate buffer (pH 7.4).[11]
-
Incubation: 5 µL of the this compound working solutions are added to wells of a 96-well plate containing 44 µL of buffer.[11]
-
Reaction Initiation: 1 µL of a solution containing human recombinant AChE (or rat red blood cell AChE) is added to each well. The plate is incubated for 15 minutes at 37°C.[11]
-
Detection: The reaction is stopped by adding 150 µL of a mixture containing 5,5-dithiobis (2-nitrobenzoic acid) (DTNB) and the substrate, acetylthiocholine (ATC).[11]
-
Measurement: As AChE hydrolyzes ATC to thiocholine, the thiocholine reacts with DTNB to produce a yellow-colored anion, which is measured spectrophotometrically at 405 nm. The degree of color formation is inversely proportional to the AChE inhibition.[14]
-
Analysis: Absorbance data is used to calculate the percentage of AChE inhibition at each this compound concentration, and an IC₅₀ value is derived from the resulting concentration-response curve.[11]
Protocol: Acute Oral Toxicity Study (General OECD 423 Guideline) This protocol outlines the general procedure for determining the acute oral LD₅₀ in rats.
-
Animals: Young adult, healthy, non-pregnant female rats from a standard laboratory strain are used. Animals are acclimated for at least 5 days before dosing.
-
Housing: Animals are housed in cages with controlled temperature (22 ± 3°C), humidity (30-70%), and a 12-hour light/dark cycle.
-
Dosing: Following a brief fasting period, animals are weighed and the test substance is administered orally via gavage. A starting dose is chosen from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight).
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and cholinergic symptoms like tremors and salivation) and changes in body weight. Observations are made frequently on the day of dosing and at least daily thereafter for 14 days.[12]
-
Endpoint: The LD₅₀ is estimated based on the observed mortality at different dose levels. A necropsy of all animals is performed at the end of the study.
Metabolism and Environmental Fate
Metabolism in Animals
In rats, orally administered this compound is rapidly absorbed and almost completely eliminated within days, primarily through urine (80-96%).[12][15] The metabolism does not involve the intact parent compound being excreted in fresh urine. The primary metabolic pathway involves stepwise dealkylation and hydrolysis, followed by conjugation.[15]
Metabolic Pathway in Mammals
Caption: this compound undergoes Phase I and Phase II metabolism before excretion.
Protocol: In Vitro Metabolism Study using Human Liver Microsomes
-
Incubation Mixture: Pooled human liver microsomes (0.1 mg protein/mL) are incubated with a range of this compound concentrations (e.g., 0.1 to 80 µM).[16]
-
Reaction Initiation: The metabolic reaction is initiated by adding 1 mM NADPH.[16]
-
Incubation: The mixture is incubated for a predetermined time (e.g., 2 minutes) that is within the linear range of metabolite formation.[16]
-
Quenching: The reaction is stopped by adding a strong acid, such as 12 N HCl.[16]
-
Analysis: The formation of the primary metabolite, 4-bromo-2-chlorophenol (BCP), is quantified using analytical methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
Kinetics: The rate of BCP formation at various substrate concentrations is plotted to derive Michaelis-Menten kinetic parameters (Kₘ and Vₘₐₓ).[16]
Environmental Fate
This compound is relatively unstable under alkaline conditions, with a hydrolysis half-life (DT₅₀) of just 5.7 hours at pH 9, compared to 93 days at pH 5.[6][13]
Environmental Degradation Data
| Medium | Parameter | Value | Units | Reference(s) |
| Water | Hydrolysis DT₅₀ (pH 5) | 93 | Days | [2][6] |
| Water | Hydrolysis DT₅₀ (pH 7) | 14.6 | Days | [2][6] |
| Water | Hydrolysis DT₅₀ (pH 9) | 5.7 | Hours | [2][6] |
| Soil | Aerobic Metabolism DT₅₀ | ~1 | Week | [6] |
In soil, this compound degrades rapidly under aerobic conditions. Studies show that after 28-30 days, only a small fraction (<0.1–1.6%) of the parent compound remains.[17] The primary degradation pathway is hydrolysis to form 4-bromo-2-chlorophenol (metabolite CGA 55960), which is then further degraded.[17][18]
Insecticide Resistance
The repeated use of this compound has led to the development of resistance in several insect pest populations.
Mechanisms of Resistance to this compound
Caption: Insects develop resistance to this compound via metabolic and target-site modifications.
Key Mechanisms:
-
Metabolic Resistance: This is the most common mechanism. Resistant insects may possess higher levels or more efficient forms of detoxification enzymes, such as esterases and microsomal oxidases. These enzymes break down this compound into non-toxic metabolites before it can reach its target site.[19]
-
Target-Site Resistance: The target enzyme, AChE, may be genetically modified in resistant insects. This alteration reduces the binding affinity of this compound to the enzyme, rendering the insecticide less effective even if it reaches the target site.[19]
Experimental Protocol: CDC Bottle Bioassay for Resistance Monitoring
This protocol is a standard method for detecting insecticide resistance in insect populations.
-
Preparation of Bottles: Glass bottles (e.g., 250 mL Wheaton bottles) are coated on the inside with a specific concentration of technical-grade this compound dissolved in acetone. Control bottles are coated with acetone only. The acetone is allowed to evaporate completely, leaving a uniform layer of the insecticide.[20]
-
Insect Collection: A population of the target insect (e.g., adult mosquitoes or house flies) is collected from the field.[21]
-
Exposure: A set number of insects (e.g., 20-25) are introduced into each insecticide-coated bottle and the control bottle.[21]
-
Observation: The number of dead or moribund insects is recorded at regular intervals up to a predetermined diagnostic time (the time at which 100% of a susceptible population would be killed).[20]
-
Analysis: The percentage mortality is calculated. If a significant portion of the population survives the diagnostic dose and time, it indicates the presence of resistance. The data can be used to calculate resistance ratios by comparing the LC₅₀ of the field population to that of a known susceptible laboratory strain.[22][23]
Conclusion
This compound has been a significant organophosphate insecticide for several decades, valued for its broad-spectrum activity. Its development provided an effective tool for managing critical agricultural pests. However, its history is also marked by concerns over its toxicity to non-target organisms and the inevitable emergence of resistance. A thorough understanding of its chemical properties, synthesis, mode of action, and toxicological profile, as detailed in this guide, is crucial for researchers and professionals working on the development of new, safer, and more sustainable pest management strategies. The experimental frameworks outlined here provide a basis for the continued evaluation of existing and novel insecticidal compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. This compound Technical Online | this compound Technical Manufacturer and Suppliers [scimplify.com]
- 4. fao.org [fao.org]
- 5. fao.org [fao.org]
- 6. coromandel.biz [coromandel.biz]
- 7. :: Technosafe Consultants :: [techsafecon.com]
- 8. CN103588811A - Preparation method of this compound intermediate triester - Google Patents [patents.google.com]
- 9. Preparation method of high-purity this compound - Eureka | Patsnap [eureka.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Prediction of dose-dependent in vivo acetylcholinesterase inhibition by this compound in rats and humans using physiologically based kinetic (PBK) modeling-facilitated reverse dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apps.who.int [apps.who.int]
- 13. coromandel.biz [coromandel.biz]
- 14. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 814. This compound (Pesticide residues in food: 1990 evaluations Toxicology) [inchem.org]
- 16. Metabolism of this compound to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fao.org [fao.org]
- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
- 20. cdc.gov [cdc.gov]
- 21. pacmossi.org [pacmossi.org]
- 22. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Profenofos and the Insect Nervous System: A Technical Guide to its Mode of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Profenofos, a broad-spectrum organophosphate insecticide, exerts its potent neurotoxic effects on insects primarily by inhibiting the enzyme acetylcholinesterase (AChE). This guide provides a detailed technical overview of the molecular mechanisms underlying this compound's mode of action, from its interaction with AChE at the synaptic cleft to the resultant physiological consequences for the insect. This document includes a compilation of quantitative data on this compound toxicity and resistance, detailed experimental protocols for assessing AChE inhibition, and visual representations of the key pathways and experimental workflows.
Introduction
Organophosphate insecticides are a major class of pest control agents used globally in agriculture. This compound, or O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate, is a non-systemic insecticide and acaricide with contact and stomach action.[1] Its efficacy stems from its ability to disrupt the normal functioning of the insect nervous system, leading to paralysis and death.[2] A thorough understanding of its mode of action is critical for the development of more selective and effective insecticides, for managing insecticide resistance, and for assessing its toxicological impact on non-target organisms.
The Primary Target: Acetylcholinesterase
The principal target of this compound in the insect nervous system is acetylcholinesterase (AChE), a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This enzymatic degradation terminates the nerve impulse at cholinergic synapses, allowing the postsynaptic neuron to return to its resting state.[3]
Mechanism of Inhibition
This compound acts as an irreversible inhibitor of AChE. The phosphorus atom of this compound attacks the serine hydroxyl group within the active site of the AChE enzyme. This results in the formation of a stable, phosphorylated enzyme that is catalytically inactive.[3] The loss of function of the phosphorylated enzyme is long-lasting, effectively preventing the breakdown of acetylcholine.
The accumulation of acetylcholine in the synaptic cleft leads to the continuous stimulation of postsynaptic acetylcholine receptors. This hyperexcitation of the nervous system manifests as a cascade of symptoms, including tremors, uncoordinated movement, paralysis, and ultimately, the death of the insect.[2]
Figure 1: Signaling pathway of this compound-induced acetylcholinesterase inhibition.
Quantitative Data on this compound Activity
The efficacy of this compound can be quantified through various metrics, including its toxicity to different insect species (LC50), its inhibitory effect on AChE (IC50), and the development of resistance in insect populations (Resistance Ratio).
Toxicity of this compound to Various Insect Species
The following table summarizes the lethal concentration (LC50) of this compound required to kill 50% of a test population of various insect species.
| Insect Species | Life Stage | Bioassay Method | LC50 (µg/ml) | Reference |
| Musca domestica (House fly) | Adult | Topical Application | 50.49 (Field Strain) | [4] |
| Musca domestica (House fly) | Adult | Topical Application | 176.03 (Profen-SEL) | [4] |
| Spodoptera frugiperda | 2nd Instar Larvae | Diet Incorporation | 0.005 mg/L (Susceptible) | [5] |
| Spodoptera frugiperda | 2nd Instar Larvae | Diet Incorporation | 0.003 mg/L (Fayoum) | [5] |
| Spodoptera frugiperda | 2nd Instar Larvae | Diet Incorporation | 0.001 mg/L (Giza) | [5] |
Acetylcholinesterase Inhibition by this compound
The half-maximal inhibitory concentration (IC50) represents the concentration of this compound required to inhibit 50% of AChE activity.
| Enzyme Source | IC50 (nM) | Reference |
| Human (recombinant) | 302 | [2] |
| Rat (RBC) | 312 | [2] |
This compound Resistance in Insect Populations
The resistance ratio (RR) is a measure of the extent to which a population has developed resistance to a pesticide. It is calculated by dividing the LC50 of the resistant population by the LC50 of a susceptible population.
| Insect Species | Population | Resistance Ratio (RR) | Reference |
| Musca domestica | Profen-SEL vs. Lab-susceptible | 103.55 | [4] |
| Spodoptera litura | Profen-SEL vs. UNSEL | 52 | [6] |
| Spodoptera litura | Profen-SEL vs. Field | 24 | [6] |
| Helicoverpa armigera | Field Population | 3 - 169 | [7] |
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol outlines a common colorimetric method for determining AChE activity, which can be adapted to measure the inhibitory effects of this compound.
Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.
Materials:
-
Phosphate buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in phosphate buffer)
-
Acetylthiocholine iodide (ATCI) solution (75 mM in deionized water)
-
Insect tissue homogenate (e.g., from insect heads) in phosphate buffer
-
This compound solutions of varying concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Homogenize insect tissue (e.g., 10-20 insect heads) in ice-cold phosphate buffer. Centrifuge the homogenate at 4°C to pellet cellular debris. The supernatant containing the AChE is used for the assay. Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).
-
Assay Mixture Preparation: In each well of a 96-well microplate, add:
-
200 µL of phosphate buffer
-
10 µL of DTNB solution
-
10 µL of the enzyme preparation (supernatant)
-
10 µL of the this compound solution (or solvent for control)
-
-
Incubation: Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add 10 µL of ATCI solution to each well to start the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take readings at regular intervals (e.g., every minute for 10-15 minutes) to determine the rate of the reaction.
-
Calculation of Inhibition: The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of sample reaction / Rate of control reaction)] x 100
Figure 2: Experimental workflow for the AChE inhibition assay.
Electrophysiological Analysis of Neuronal Activity
Electrophysiological techniques, such as patch-clamp recording, can be used to directly measure the effects of this compound on the electrical activity of individual insect neurons.
Principle: A glass micropipette with a very small tip diameter is used to form a high-resistance seal with the membrane of a neuron. This allows for the measurement of ion flow across the membrane, providing a direct readout of neuronal activity, such as action potentials and synaptic currents.
General Protocol Outline:
-
Neuron Preparation: Isolate neurons from the desired insect ganglion (e.g., thoracic or abdominal ganglia). This can be achieved through enzymatic digestion and mechanical dissociation.
-
Recording Setup: Place the isolated neurons in a recording chamber on the stage of an inverted microscope. The chamber is perfused with an appropriate saline solution.
-
Pipette Preparation: Fabricate recording pipettes from borosilicate glass capillaries using a micropipette puller. The tip of the pipette is fire-polished to ensure a smooth surface for sealing. The pipette is filled with an internal solution that mimics the intracellular ionic composition of the neuron.
-
Seal Formation: Under visual guidance, the recording pipette is brought into contact with the membrane of a target neuron. Gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior (whole-cell configuration).
-
Data Acquisition: Record the electrical activity of the neuron in either voltage-clamp (to measure currents) or current-clamp (to measure membrane potential changes) mode.
-
This compound Application: Apply this compound to the recording chamber via the perfusion system and record the resulting changes in neuronal activity.
Figure 3: Logical workflow for a patch-clamp electrophysiology experiment.
Mechanisms of Resistance to this compound
The widespread use of this compound has led to the evolution of resistance in many insect populations. Understanding the mechanisms of resistance is crucial for developing effective resistance management strategies.
Two primary mechanisms of resistance to this compound have been identified:
-
Target-Site Insensitivity: Mutations in the gene encoding AChE can alter the structure of the enzyme's active site. These modifications can reduce the binding affinity of this compound to the enzyme, rendering it less effective at inhibiting its activity.
-
Metabolic Resistance: Insects can evolve enhanced metabolic pathways to detoxify this compound before it reaches its target site. This is often mediated by the overexpression or increased activity of detoxification enzymes such as esterases, glutathione S-transferases (GSTs), and cytochrome P450 monooxygenases.
Conclusion
This compound remains an important insecticide for the control of a wide range of agricultural pests. Its mode of action, centered on the irreversible inhibition of acetylcholinesterase, is well-established. This guide has provided a comprehensive technical overview of this mechanism, supported by quantitative data and detailed experimental protocols. For researchers and professionals in drug development, a deep understanding of the molecular interactions between this compound and its target, as well as the mechanisms of resistance, is paramount for the design of next-generation insecticides with improved efficacy and safety profiles. Future research should focus on obtaining more detailed kinetic data for the interaction of this compound with insect AChE and further elucidating the complex interplay of resistance mechanisms in various pest species.
References
- 1. mdpi.com [mdpi.com]
- 2. Prediction of dose-dependent in vivo acetylcholinesterase inhibition by this compound in rats and humans using physiologically based kinetic (PBK) modeling-facilitated reverse dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchwithrutgers.com [researchwithrutgers.com]
- 4. storedproductinsects.com [storedproductinsects.com]
- 5. Preparations and Protocols for Whole Cell Patch Clamp Recording of Xenopus laevis Tectal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Sublethal Effects of Profenofos on Insect Behavior and Reproduction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Profenofos, a broad-spectrum organophosphate insecticide, is widely utilized in agriculture to control a range of insect pests.[1] While its lethal effects are well-documented, the sublethal consequences of this compound exposure on non-target and pest insect populations are of increasing concern. This technical guide provides an in-depth analysis of the sublethal effects of this compound on insect behavior and reproduction. It summarizes key quantitative data from scientific studies, details experimental methodologies, and visualizes the primary signaling pathway and experimental workflows. The primary mechanism of action for this compound is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the insect nervous system.[1][2] Sublethal exposure to this neurotoxicant can lead to significant alterations in insect physiology and behavior, impacting their survival, reproductive success, and overall population dynamics.
Sublethal Effects on Insect Reproduction
Sublethal concentrations of this compound have been shown to have significant detrimental effects on various reproductive parameters in insects. These effects can manifest as reduced fecundity (the number of eggs produced), decreased fertility (the viability of eggs), and altered oviposition behavior.
Quantitative Data on Reproductive Parameters
The following tables summarize quantitative data from studies on the sublethal effects of this compound on the reproductive parameters of different insect species.
Table 1: Sublethal Effects of this compound on Fecundity, Fertility, and Related Parameters in Coccinella septempunctata
| Parameter | Treatment (LC30) | Mean ± SE | % Reduction vs. Control |
| Fecundity (eggs/female) | This compound | 350.5 ± 12.5 | 59.8% |
| Control | 872.4 ± 15.75 | - | |
| Egg Hatchability (%) | This compound | 55.0 ± 2.88 | 38.9% |
| Control | 90.0 ± 1.55 | - | |
| Adult Emergence Rate (%) | This compound | 65.0 ± 2.88 | 31.6% |
| Control | 95.0 ± 1.55 | - | |
| Net Reproductive Rate (R₀) | This compound | 105.5 ± 5.50 | 72.1% |
| Control | 378.5 ± 10.5 | - |
Data extracted from a study on the sublethal and transgenerational effects of synthetic insecticides on Coccinella septempunctata.[2][3][4]
Table 2: Sublethal Effects of this compound on Reproduction of Spodoptera littoralis
| Parameter | Concentration (ppm) | Result | % Change vs. Control |
| Fecundity (eggs/female) | 75 | Decreased | Significant Reduction |
| Hatchability (%) | 75 | Decreased | Significant Reduction |
| Sterility (%) | 75 | Increased | Significant Increase |
Qualitative data summary from studies on Spodoptera littoralis, where specific mean values were not provided but significant effects were reported.[5][6]
Sublethal Effects on Insect Behavior
Sublethal exposure to this compound can significantly alter insect behavior, including locomotion, foraging, and mating. These behavioral modifications can have profound impacts on an insect's ability to find food, seek mates, and avoid predators.
Quantitative Data on Behavioral Parameters
The following table summarizes quantitative data on the sublethal effects of this compound on insect behavioral parameters.
Table 3: Sublethal Effects of this compound on Insect Behavior
| Insect Species | Behavioral Parameter | Treatment | Observation |
| Gambusia affinis (Mosquito fish) | Locomotor Activity (Distance Traveled) | 0.13 mg/L | Altered locomotor behavior |
| Gambusia affinis (Mosquito fish) | Locomotor Activity (Swimming Speed) | 0.13 mg/L | Altered swimming speed |
| Coccinella septempunctata | Predation Rate | LC30 | Decreased |
Data on locomotor activity is from a study on a non-insect species but provides relevant insights into the neurotoxic effects of this compound.[7] Predation rate data is from a study on Coccinella septempunctata.[3]
Mechanism of Action: Acetylcholinesterase Inhibition
The primary mechanism through which this compound exerts its toxic effects is by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system.[2] AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, this compound causes an accumulation of ACh, leading to continuous nerve stimulation, which can result in paralysis and death at lethal doses. At sublethal doses, this disruption of nerve function leads to the observed behavioral and reproductive abnormalities.
Signaling Pathway Diagram
Caption: Acetylcholinesterase Inhibition by this compound.
Experimental Protocols
This section details the methodologies employed in key studies to assess the sublethal effects of this compound on insects.
Rearing of Test Insects and this compound Exposure
-
Insect Species: Coccinella septempunctata (seven-spotted ladybeetle).[2]
-
Rearing Conditions: Insects are typically reared in a controlled laboratory environment with specific temperature, humidity, and photoperiod conditions (e.g., 25 ± 2°C, 65 ± 5% RH, 16:8 h L:D).[4]
-
Diet: A standard diet for the specific insect species is provided, for example, aphids for C. septempunctata.[4]
-
This compound Exposure: Sublethal concentrations (e.g., LC30) are determined through preliminary bioassays. Exposure is often carried out by treating the insects' food source (e.g., dipping leaves in the this compound solution) or through topical application. For the C. septempunctata study, a leaf-dip method was used.[2]
Assessment of Reproductive Parameters
-
Fecundity and Oviposition: Mated female insects are individually housed and provided with an oviposition substrate. The total number of eggs laid per female over a specific period is counted.[4]
-
Fertility (Hatchability): A subset of the laid eggs is monitored to determine the percentage that successfully hatches.[2]
-
Adult Emergence: The number of pupae that successfully emerge as adults is recorded to calculate the emergence rate.[2]
-
Life Table Parameters: Data on survival, development time, and reproduction are used to calculate demographic parameters such as the intrinsic rate of increase (r), finite rate of increase (λ), net reproductive rate (R₀), and mean generation time (T).[4]
Assessment of Behavioral Parameters
-
Locomotor Activity: Insect movement can be quantified using automated tracking software. Parameters such as distance moved, velocity, and turning rate are recorded over a defined period.
-
Foraging Behavior: The ability of an insect to locate and consume food can be assessed in a controlled arena. The time taken to find the food source and the amount of food consumed are measured.
-
Predation Assays: For predatory insects, the number of prey consumed within a specific timeframe is recorded.[4]
Experimental Workflow Diagram
Caption: General Experimental Workflow for Assessing Sublethal Effects.
Conclusion
Sublethal exposure to this compound poses a significant threat to insect populations by impairing their reproductive capabilities and altering critical behaviors. The data presented in this guide clearly demonstrate that even at concentrations that do not cause immediate mortality, this compound can lead to substantial reductions in fecundity, fertility, and survival rates. Furthermore, the disruption of behaviors such as locomotion and predation can have cascading effects on the ecological roles of these insects. For researchers and professionals in drug development and pest management, understanding these sublethal effects is crucial for developing more targeted and environmentally benign pest control strategies and for accurately assessing the ecological risks associated with pesticide use. Future research should focus on further elucidating the molecular mechanisms underlying these sublethal effects beyond acetylcholinesterase inhibition and on developing standardized protocols for assessing a wider range of behavioral endpoints in diverse insect species.
References
- 1. Toxic effects of this compound on tissue acetylcholinesterase and gill morphology in a euryhaline fish, Oreochromis mossambicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RFID Tracking of Sublethal Effects of Two Neonicotinoid Insecticides on the Foraging Behavior of Apis mellifera - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uasbangalore.edu.in [uasbangalore.edu.in]
- 4. Frontiers | Sublethal and transgenerational effects of synthetic insecticides on the biological parameters and functional response of Coccinella septempunctata (Coleoptera: Coccinellidae) under laboratory conditions [frontiersin.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Sublethal pesticide exposure decreases mating and disrupts chemical signaling in a beneficial pollinator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sublethal effects of this compound on locomotor behavior and gill architecture of the mosquito fish, Gambusia affinis - PubMed [pubmed.ncbi.nlm.nih.gov]
Profenofos Bioaccumulation in Aquatic Ecosystems: A Technical Guide
Introduction
Profenofos (O-4-bromo-2-chlorophenyl O-ethyl S-propyl phosphorothioate) is a broad-spectrum organophosphate insecticide and acaricide used extensively in agriculture, particularly on cotton, maize, and vegetables.[1][2][3] Its non-systemic contact and stomach action make it effective against a wide range of pests.[4] However, its application raises significant environmental concerns due to its persistence and toxicity in aquatic ecosystems.[5][6] this compound enters waterways through agricultural runoff and leaching, where it can be transported over long distances.[5][6] With a log K_ow (octanol-water partition coefficient) of 4.44, this compound is lipophilic, indicating a potential for bioaccumulation in aquatic organisms.[4][7] This guide provides a comprehensive technical overview of the bioaccumulation potential of this compound, summarizing key quantitative data, experimental protocols, and metabolic pathways.
Quantitative Bioaccumulation Data
The potential for a chemical to accumulate in an organism is quantified by the Bioconcentration Factor (BCF) and the Bioaccumulation Factor (BAF). BCF measures the accumulation from water alone, while BAF considers all exposure routes, including diet.[8][9] Studies have shown that this compound accumulates in various tissues of aquatic organisms.
A study on the mosquito fish (Gambusia affinis) reported varying BCF values across different body parts, indicating tissue-specific accumulation. The highest concentration was found in the viscera, which is a common site for the accumulation of lipophilic compounds.[2]
Table 1: Bioconcentration Factors (BCF) of this compound in Fish
| Species | Tissue | BCF Value | Exposure Details | Reference |
|---|---|---|---|---|
| Gambusia affinis | Whole Body | 29 | Not Specified | [2] |
| Gambusia affinis | Head | 45 | Not Specified | [2] |
| Gambusia affinis | Viscera | 682 | Not Specified |[2] |
In another study, the freshwater fish Labeo rohita was exposed to a sublethal concentration of this compound (10 µg/L) for 15 days. Residue analysis showed accumulation in all tested organs, with the highest levels found in the gills.[10] This suggests that respiratory uptake is a significant route of exposure.
Table 2: this compound Residue Levels in Labeo rohita after 15-Day Exposure
| Tissue | Residue Level (ppm) |
|---|
| Gill | > Muscle > Kidney > Liver |
Note: The study indicated the order of accumulation without providing specific numerical values for each tissue in the abstract.[10]
A study on Nile tilapia (Oreochromis niloticus) found that during chronic exposure, this compound residues in muscle, gill, and liver tissues gradually increased from day 1 to day 7, followed by a gradual decrease until they were undetectable by day 28.[11] This pattern suggests that fish may have mechanisms to metabolize and eliminate this compound over time.
Metabolic Pathways and Degradation
This compound undergoes transformation in the environment and within organisms through processes like hydrolysis and metabolism. The rate of hydrolysis in water is highly dependent on pH, with a half-life of 14.6 days at a neutral pH of 7, but only 5.7 hours at an alkaline pH of 9.[2][4]
Within aquatic organisms, this compound is metabolized into several byproducts. The primary metabolic pathway involves the hydrolysis of the phosphate ester bond.[7] This cleavage results in the formation of the metabolite 4-bromo-2-chlorophenol (coded as CGA 55960).[5][6][7] This metabolite can then undergo further conjugation to form sulfate or glucuronide derivatives, which are more water-soluble and can be excreted.[7] These metabolites, particularly 4-bromo-2-chlorophenol, also exhibit toxic and bioaccumulative properties.[5][6]
Caption: Metabolic pathway of this compound in aquatic organisms.
Experimental Protocols
Standardized protocols are essential for assessing the bioaccumulation of chemicals like this compound. The general principle involves an uptake (exposure) phase followed by a depuration (post-exposure) phase.[8]
Key Experimental Steps for a Bioconcentration Study
-
Test Organism Selection and Acclimatization: A single fish species is selected (e.g., Rainbow Trout, Bluegill Sunfish, Fathead Minnow).[12] Fish are acclimatized to laboratory conditions, typically in dechlorinated, oxygenated water.[11]
-
Exposure (Uptake) Phase: Fish are exposed to a constant, sublethal concentration of this compound in a flow-through or semi-static system. This phase typically lasts for 28 days, or until a steady-state concentration is reached in the fish tissue.[8] Water and fish samples are collected at predetermined intervals.[12]
-
Depuration (Post-Exposure) Phase: After the exposure period, the remaining fish are transferred to a clean, this compound-free medium. They are held under the same conditions (except for the toxicant) to measure the rate of elimination from their tissues.
-
Residue Analysis: The concentration of this compound and its major metabolites are measured in both water and fish tissue samples. Homogenized tissue samples are typically extracted with an organic solvent (e.g., methanol, acetonitrile, n-Hexane), followed by a clean-up step using solid-phase extraction.[7][10] The final determination is commonly performed using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[3][7][10][13]
-
Data Analysis: The Bioconcentration Factor (BCF) is calculated. If a steady state is achieved, the BCF is the ratio of the this compound concentration in the fish (C_f) to the concentration in the water (C_w). If a steady state is not reached, a kinetic BCF (BCF_K) is calculated from the uptake and depuration rate constants.[8]
Caption: Generalized workflow for a fish bioconcentration study.
Analytical Methodologies
Accurate determination of this compound residues in environmental and biological matrices is critical for risk assessment.
-
Sample Preparation: Homogenized tissue samples are extracted with solvents like methanol or acetonitrile.[7] The extract undergoes cleanup, often through liquid-liquid partitioning followed by solid-phase column chromatography (e.g., silica).[7]
-
For Water Samples: Dispersive liquid-liquid microextraction (DLLME) is an effective pre-concentration technique. One described method uses trichloroethane as the extraction solvent and acetonitrile as the disperser solvent, achieving an enrichment factor of about 270 and a detection limit of 0.002 mg/L.[13]
-
Instrumentation: Gas chromatography (GC) with a nitrogen-phosphorus detector (NPD), flame photometric detector (FPD), or electron capture detector (ECD) is a common analytical technique.[3] High-Performance Liquid Chromatography (HPLC) is also widely used for the determination of this compound.[13]
The available data indicates that this compound possesses a moderate to high potential for bioaccumulation in aquatic organisms, as evidenced by its lipophilicity (log K_ow 4.44) and measured BCF values, particularly in the viscera of fish.[2][4] While organisms demonstrate the ability to metabolize and eliminate the compound, the persistence in tissues during initial and chronic exposure poses a risk.[11] The primary metabolic pathway involves hydrolysis to 4-bromo-2-chlorophenol, a metabolite that also warrants environmental concern.[5][6][7] Standardized experimental protocols and sensitive analytical methods are crucial for accurately assessing the bioaccumulation risk of this compound and informing regulatory decisions to protect aquatic ecosystems.
References
- 1. Toxicity bioassay and sub-lethal effects of this compound-based insecticide on behavior, biochemical, hematological, and histopathological responses in Grass carp (Ctenopharyngodon idella) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. fao.org [fao.org]
- 4. This compound in freshwater and marine water [waterquality.gov.au]
- 5. A review on aquatic ecotoxicity of this compound with reference to environmental fate and impact on fish | Journal of Applied and Natural Science [journals.ansfoundation.org]
- 6. researchgate.net [researchgate.net]
- 7. fao.org [fao.org]
- 8. Bioaccumulation in fish | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 9. Use of the bioaccumulation factor to screen chemicals for bioaccumulation potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Protocol for GC-MS Analysis of Profenofos Residue in Agricultural Products
Abstract
This document provides a detailed protocol for the determination of profenofos residues in various agricultural products using Gas Chromatography-Mass Spectrometry (GC-MS). The method utilizes the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique for efficient extraction and cleanup of the analyte from complex food matrices. The subsequent analysis by GC-MS or GC-MS/MS in Multiple Reaction Monitoring (MRM) mode ensures high selectivity and sensitivity for accurate quantification of this compound residues. This protocol is intended for researchers, scientists, and professionals in the field of food safety and pesticide residue analysis.
Introduction
This compound is a broad-spectrum organophosphate insecticide and acaricide used to control a variety of pests on crops such as cotton, maize, sugar beet, soybean, potato, and vegetables.[1] Due to its potential toxicity to non-target organisms and the risk of dietary exposure, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for this compound in agricultural commodities. Accurate and sensitive analytical methods are therefore essential to monitor compliance with these regulations and ensure food safety.
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds like this compound. The high separation efficiency of GC combined with the selective and sensitive detection of MS makes it an ideal choice for residue analysis in complex matrices. The QuEChERS method has become the standard for sample preparation in pesticide residue analysis due to its simplicity, speed, and effectiveness.[2]
This application note details a complete workflow for this compound residue analysis, from sample preparation to instrumental analysis and data interpretation.
Experimental Protocol
Sample Preparation (QuEChERS Method)
The QuEChERS method involves two main steps: extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE).
2.1.1. Materials and Reagents
-
Homogenizer or blender
-
Centrifuge and 50 mL centrifuge tubes with screw caps
-
Acetonitrile (ACN), HPLC grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Trisodium citrate dihydrate
-
Disodium hydrogen citrate sesquihydrate
-
Primary Secondary Amine (PSA) sorbent
-
C18 sorbent
-
Graphitized Carbon Black (GCB) - use with caution as it may adsorb planar pesticides
-
Vortex mixer
-
Syringe filters (0.22 µm)
2.1.2. Extraction Procedure
-
Weigh 10-15 g of a homogenized representative sample of the agricultural product into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile to the tube.
-
For samples with low water content (e.g., grains, dried fruits), add an appropriate amount of water to rehydrate the sample before adding acetonitrile.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate). The exact salt composition may vary depending on the specific QuEChERS method being followed (e.g., AOAC or EN).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge the tube at ≥3000 rpm for 5 minutes.
2.1.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Take an aliquot (e.g., 1-6 mL) of the upper acetonitrile layer and transfer it to a 2 mL or 15 mL microcentrifuge tube containing the d-SPE sorbent.
-
The choice of d-SPE sorbent depends on the matrix. A common combination for many fruits and vegetables is 150 mg MgSO₄ and 25-50 mg PSA per mL of extract. For pigmented samples, GCB can be added, and for fatty matrices, C18 is recommended.[2][3]
-
Vortex the tube for 30 seconds to 1 minute.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 2-5 minutes.
-
The supernatant is the final extract. Filter it through a 0.22 µm syringe filter into a GC vial for analysis.
GC-MS/MS Instrumental Analysis
2.2.1. Instrumentation
A gas chromatograph coupled to a tandem quadrupole mass spectrometer (GC-MS/MS) is recommended for optimal selectivity and sensitivity.
2.2.2. GC and MS Conditions
The following are typical GC-MS/MS parameters for this compound analysis. These may need to be optimized for your specific instrument and column.
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Injection Volume | 1-2 µL |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 - 1.2 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature 50-80°C, hold for 1-2 min, ramp at 25°C/min to 125°C, then ramp at 10°C/min to 300°C, hold for 10-15 min.[4] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 200 - 230 °C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Collision Gas | Argon or Nitrogen |
2.2.3. MRM Transitions for this compound
The selection of precursor and product ions is critical for the selectivity of the MRM method. The following are commonly used transitions for this compound:
| Precursor Ion (m/z) | Product Ion 1 (m/z) - Quantifier | Product Ion 2 (m/z) - Qualifier | Collision Energy (eV) |
| 373 | 305 | 157 | Optimized for instrument |
| 336.9 | 266.9 | 308.9 | 20 |
Note: The precursor ion may vary depending on the isotopic pattern of this compound. The most abundant ion is typically chosen. Collision energies need to be optimized for the specific instrument used.
Method Validation Data
The following tables summarize typical method validation parameters for the analysis of this compound in agricultural products.
Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)
| Matrix | Linearity Range (µg/kg) | R² | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Pigeonpea | 5 - 120 | 0.999 | 2 | 6 | [5] |
| Tomato | Not Specified | >0.99 | Not Specified | 50 | [6] |
| Various Produce | 2 - 400 | >0.99 | Not Specified | 2 - 10 |
Table 2: Recovery and Precision Data
| Matrix | Spiking Level (µg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Reference |
| Pigeonpea (Green Pods) | 6 | 100.74 | 2.43 | [5] |
| 30 | 89.23 | 1.29 | [5] | |
| 60 | 92.44 | 4.35 | [5] | |
| Pigeonpea (Dry Grains) | Not Specified | 88.34 - 98.77 | 0.99 - 4.05 | [5] |
| Tomato | 50 | 95.8 | 4.2 | |
| 100 | 98.2 | 3.5 | ||
| 500 | 101.5 | 2.8 | ||
| Leek and Garlic | 2 - 200 | 80 - 120 | <20 |
Diagrams
Caption: Experimental workflow for this compound residue analysis.
Caption: Logical relationship of the analytical steps.
Conclusion
The described GC-MS/MS method using QuEChERS sample preparation is a robust and reliable approach for the determination of this compound residues in a wide range of agricultural products. The method offers excellent sensitivity, selectivity, and accuracy, with validation data demonstrating good recovery and precision. This protocol can be readily implemented in analytical laboratories for routine monitoring of this compound residues to ensure compliance with food safety regulations. It is important to note that the specific parameters, especially for the GC-MS/MS instrument, may require optimization to achieve the best performance.
References
Application Note: High-Sensitivity Analysis of Profenofos in Produce using QuEChERS Extraction and LC-MS/MS
Introduction
Profenofos (O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate) is a broad-spectrum organophosphorus insecticide and acaricide used to control a wide range of pests on crops such as cotton, maize, sugar beet, soybean, potato, and various vegetables.[1] Due to its potential toxicity, monitoring its residue levels in agricultural products is crucial for ensuring food safety and compliance with regulatory limits, such as the Maximum Residue Limits (MRLs).[2] This application note details a robust and sensitive analytical method for the identification and quantification of this compound in produce, employing a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.
Principle
The QuEChERS method provides a streamlined two-step process for sample preparation.[3] First, this compound residues are extracted from the homogenized produce sample using an organic solvent (acetonitrile) and partitioning salts. This is followed by a cleanup step using dispersive solid-phase extraction (d-SPE) to remove interfering matrix components like fats, sugars, and pigments.[3] The final extract is then analyzed by LC-MS/MS, which offers high sensitivity and selectivity for the detection of this compound at trace levels.[2][4] The method is validated for its accuracy, precision, linearity, and limits of detection (LOD) and quantification (LOQ).[1][2]
Materials and Reagents
-
Equipment:
-
Chemicals:
Experimental Workflow Diagram
References
- 1. academic.oup.com [academic.oup.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 4. Determination of this compound Residues using LC-MS/MS and Its Dissipation Kinetics in Pigeonpea Pods [arccjournals.com]
- 5. ikm.org.my [ikm.org.my]
Application Note and Protocol: In Vitro Acetylcholinesterase Inhibition Assay for Profenofos
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for conducting an in vitro acetylcholinesterase (AChE) inhibition assay to evaluate the inhibitory potential of Profenofos. This compound is an organophosphate insecticide known to exert its toxic effects through the inhibition of acetylcholinesterase, a critical enzyme in the nervous system.[1][2] This protocol is based on the widely used Ellman's method, a simple and reliable colorimetric assay for measuring AChE activity.[3][4][5] The procedure involves the enzymatic hydrolysis of acetylthiocholine (ATC) by AChE, which produces thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[3] The rate of color development is proportional to the AChE activity. By measuring the reduction in this rate in the presence of this compound, its inhibitory potency can be determined. This protocol outlines the preparation of reagents, the experimental procedure, and the data analysis required to calculate the percentage of inhibition and the half-maximal inhibitory concentration (IC50) of this compound.
Introduction
Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine, thereby terminating the nerve impulse. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent neurotoxicity.[2] Organophosphate compounds, such as this compound, are potent inhibitors of AChE.[1][2] Therefore, the in vitro assessment of AChE inhibition is a crucial step in understanding the mechanism of action of such compounds and for screening potential neurotoxic agents or therapeutic drugs.
The Ellman's method offers a straightforward and sensitive approach to quantify AChE activity and its inhibition.[3][4][5] This protocol has been adapted for a 96-well plate format, allowing for high-throughput screening of multiple concentrations of the inhibitor.
Principle of the Assay
The assay is based on the following reactions:
-
Enzymatic Reaction: Acetylcholinesterase hydrolyzes the substrate, acetylthiocholine iodide (ATCI), to produce thiocholine and acetate.
-
Colorimetric Reaction: The produced thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form the yellow anion, 5-thio-2-nitrobenzoate (TNB), and a mixed disulfide.
The increase in absorbance at 412 nm is directly proportional to the amount of thiocholine produced, which in turn reflects the activity of AChE. When an inhibitor like this compound is present, the rate of the enzymatic reaction decreases, leading to a reduced rate of color formation.
Materials and Reagents
Equipment
-
96-well microplate reader
-
Multichannel pipette
-
Incubator
-
Vortex mixer
-
Analytical balance
Reagents
-
Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)
-
This compound
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
Experimental Protocol
Reagent Preparation
Table 1: Reagent Preparation
| Reagent | Stock Concentration | Preparation | Storage |
| Tris-HCl Buffer | 50 mM, pH 8.0 | Dissolve Tris base in deionized water, adjust pH to 8.0 with HCl, and bring to the final volume. | 4°C |
| AChE Solution | 0.1 U/mL | Dissolve AChE in Tris-HCl buffer. Prepare fresh daily. | On ice |
| DTNB Solution | 10 mM | Dissolve DTNB in Tris-HCl buffer. Protect from light. | 4°C |
| ATCI Solution | 14 mM | Dissolve ATCI in deionized water. Prepare fresh daily. | On ice |
| This compound Stock Solution | 10 mM | Dissolve this compound in DMSO. | -20°C |
Assay Procedure in 96-Well Plate
-
Prepare this compound Dilutions: Prepare a series of dilutions of the this compound stock solution in Tris-HCl buffer to achieve the desired final concentrations in the assay wells. The final DMSO concentration in the wells should not exceed 1%.
-
Set up the Assay Plate:
-
Blank: 190 µL of Tris-HCl buffer.
-
Control (100% Activity): 170 µL of Tris-HCl buffer + 10 µL of DMSO + 10 µL of AChE solution.
-
Test (Inhibitor): 170 µL of Tris-HCl buffer + 10 µL of this compound dilution + 10 µL of AChE solution.
-
-
Pre-incubation: Mix the contents of the wells and pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitor to interact with the enzyme.
-
Add DTNB: Add 10 µL of 10 mM DTNB solution to all wells.
-
Initiate Reaction: Add 10 µL of 14 mM ATCI solution to all wells to start the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for 10 minutes.
Table 2: Pipetting Scheme for a 96-Well Plate
| Well Type | Tris-HCl Buffer (µL) | DMSO (µL) | This compound (µL) | AChE (0.1 U/mL) (µL) | DTNB (10 mM) (µL) | ATCI (14 mM) (µL) | Total Volume (µL) |
| Blank | 190 | - | - | - | 10 | 10 | 210 |
| Control | 170 | 10 | - | 10 | 10 | 10 | 210 |
| Test | 170 | - | 10 | 10 | 10 | 10 | 210 |
Data Analysis
-
Calculate the Rate of Reaction: Determine the rate of reaction (change in absorbance per minute, ΔAbs/min) for each well by plotting absorbance against time and calculating the slope of the linear portion of the curve.
-
Calculate the Percentage of Inhibition: Use the following formula to calculate the percentage of AChE inhibition for each concentration of this compound:
% Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100
-
Determine the IC50 Value: The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. To determine the IC50, plot the percentage of inhibition against the logarithm of the this compound concentration. The IC50 value can be determined from the resulting dose-response curve using non-linear regression analysis.
Workflow Diagram
Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.
Signaling Pathway Diagram
Caption: Principle of the AChE inhibition assay by this compound.
Conclusion
This protocol provides a robust and reproducible method for assessing the in vitro inhibitory activity of this compound against acetylcholinesterase. By following these detailed steps, researchers can accurately quantify the potency of this compound and other potential AChE inhibitors. Adherence to the specified reagent concentrations, incubation times, and data analysis procedures is crucial for obtaining reliable and consistent results.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 3. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Profenofos Degradation Kinetics in a Laboratory Soil Microcosm Setup
Audience: Researchers, scientists, and drug development professionals.
Introduction
Profenofos is a broad-spectrum organophosphate insecticide and acaricide used to control a wide range of pests on various crops. Due to its potential for environmental contamination and adverse effects on non-target organisms, understanding its persistence and degradation kinetics in soil is crucial for environmental risk assessment and the development of remediation strategies. Laboratory soil microcosm studies provide a controlled environment to investigate the biotic and abiotic degradation of this compound, identify its metabolites, and determine its degradation rate under various environmental conditions. These studies are essential for predicting the environmental fate of this compound and ensuring its safe use in agriculture.
The primary degradation pathway of this compound in soil involves the hydrolysis of the ester bond, leading to the formation of its main metabolite, 4-bromo-2-chlorophenol.[1][2][3] This process can be influenced by both microbial activity and abiotic factors such as soil pH, temperature, and moisture content.[4]
Experimental Protocols
This section provides detailed methodologies for establishing a laboratory soil microcosm to study the degradation kinetics of this compound.
Materials and Reagents
-
Soil: Fresh agricultural soil, preferably with a known history of pesticide application.
-
This compound: Analytical grade standard (e.g., >99.5% purity).
-
This compound formulation: Commercial emulsifiable concentrate (EC) if studying the degradation of the formulated product.
-
Solvents: HPLC grade acetone, hexane, methanol, and acetonitrile.
-
Reagents: Anhydrous sodium sulfate, distilled water.
-
Glassware: Beakers, flasks, graduated cylinders, funnels, amber glass bottles.
-
Equipment: Soil sieve (2 mm), analytical balance, mechanical shaker, incubator, centrifuge, gas chromatograph-mass spectrometer (GC-MS) or high-performance liquid chromatograph with a diode-array detector (HPLC-DAD), pH meter, oven.
Soil Collection and Preparation
-
Collection: Collect topsoil (0-20 cm depth) from an agricultural field.
-
Sieving: Air-dry the soil and pass it through a 2 mm sieve to remove stones, roots, and other debris.
-
Characterization: Analyze the soil for its physicochemical properties, including pH, organic matter content, texture (sand, silt, clay percentages), and moisture content.
-
Sterilization (for abiotic control): To distinguish between biotic and abiotic degradation, a set of soil samples should be sterilized. Autoclave the sieved soil at 121°C for 1 hour on three consecutive days.
Microcosm Setup
-
Weighing: Place a known amount of prepared soil (e.g., 50 g) into individual glass containers (microcosms).
-
Moisture Adjustment: Adjust the moisture content of the soil to a specific level (e.g., 60% of its water-holding capacity) using sterile distilled water.
-
This compound Application:
-
Prepare a stock solution of this compound in a minimal amount of a suitable solvent (e.g., acetone).
-
Spike the soil samples with the this compound solution to achieve the desired initial concentration (e.g., 50 or 100 mg/kg). Ensure even distribution by thoroughly mixing the soil after application.
-
For control samples, add the same amount of solvent without this compound.
-
-
Incubation:
-
Cover the microcosms with perforated parafilm or aluminum foil to allow for gas exchange while minimizing moisture loss.
-
Incubate the microcosms in the dark at a constant temperature (e.g., 25-30°C).[5]
-
Sampling and Extraction
-
Sampling: Collect soil samples from the microcosms at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days).
-
Extraction:
-
Weigh a subsample of the collected soil (e.g., 10 g).
-
Add a suitable extraction solvent (e.g., a mixture of acetone and hexane).[5]
-
Shake the mixture on a mechanical shaker for a specified time (e.g., 1-2 hours).
-
Centrifuge or filter the extract to separate the soil particles.
-
Collect the supernatant and, if necessary, pass it through anhydrous sodium sulfate to remove any remaining moisture.
-
Concentrate the extract to a smaller volume using a rotary evaporator or a gentle stream of nitrogen.
-
Reconstitute the final extract in a suitable solvent for analysis.
-
Analytical Quantification
-
Instrumentation: Analyze the extracts using GC-MS or HPLC-DAD for the quantification of this compound and its metabolites.[6][7]
-
Chromatographic Conditions (Example for HPLC-DAD): [6]
-
Column: C18 reverse-phase column.
-
Mobile Phase: Methanol and water (e.g., 75:25 v/v).
-
Flow Rate: 0.8 mL/min.
-
Detector Wavelength: 210 nm.
-
-
Quantification: Prepare a calibration curve using analytical standards of this compound and its expected metabolites (e.g., 4-bromo-2-chlorophenol). The concentration of the target analytes in the soil samples is determined by comparing their peak areas with the calibration curve.
Data Analysis
-
Degradation Kinetics: The degradation of this compound in soil often follows first-order kinetics. The first-order rate constant (k) and the half-life (t₁/₂) can be calculated using the following equations:
-
ln(Cₜ) = ln(C₀) - kt
-
t₁/₂ = 0.693 / k
Where:
-
Cₜ is the concentration of this compound at time t.
-
C₀ is the initial concentration of this compound.
-
k is the first-order degradation rate constant.
-
Data Presentation
The quantitative data from the this compound degradation study should be summarized in clearly structured tables for easy comparison.
Table 1: Physicochemical Properties of the Experimental Soil
| Parameter | Value |
| pH | |
| Organic Matter (%) | |
| Sand (%) | |
| Silt (%) | |
| Clay (%) | |
| Water Holding Capacity (%) |
Table 2: Degradation of this compound in Soil Microcosms Over Time
| Time (Days) | Concentration in Non-Sterile Soil (mg/kg) | Degradation (%) in Non-Sterile Soil | Concentration in Sterile Soil (mg/kg) | Degradation (%) in Sterile Soil |
| 0 | 0 | 0 | ||
| 1 | ||||
| 3 | ||||
| 7 | ||||
| 14 | ||||
| 21 | ||||
| 28 |
Table 3: Degradation Kinetics Parameters for this compound in Soil
| Treatment | First-Order Rate Constant (k) (day⁻¹) | Half-life (t₁/₂) (days) | R² |
| Non-Sterile Soil | |||
| Sterile Soil |
Table 4: Concentration of the Major Metabolite (4-bromo-2-chlorophenol) in Soil
| Time (Days) | Concentration in Non-Sterile Soil (mg/kg) | Concentration in Sterile Soil (mg/kg) |
| 0 | ||
| 1 | ||
| 3 | ||
| 7 | ||
| 14 | ||
| 21 | ||
| 28 |
Visualization
Experimental Workflow
Caption: Experimental workflow for the laboratory soil microcosm study of this compound degradation.
This compound Degradation Pathway
Caption: Proposed degradation pathway of this compound in soil.
References
- 1. researchgate.net [researchgate.net]
- 2. ejar.journals.ekb.eg [ejar.journals.ekb.eg]
- 3. researchgate.net [researchgate.net]
- 4. Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling [mdpi.com]
- 5. Isolation and identification of this compound degrading bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simple HPLC-DAD method for simultaneous detection of two organophosphates, this compound and fenthion, and validation by soil microcosm experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. laccei.org [laccei.org]
Enantioselective Separation of Profenofos Isomers by Chiral High-Performance Liquid Chromatography (HPLC)
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Profenofos is a chiral organophosphate pesticide widely used in agriculture. Its enantiomers can exhibit different biological activities and toxicities, making their separation and individual analysis crucial for environmental and food safety assessments. This document provides a detailed application note and protocol for the enantioselective separation of this compound isomers using chiral High-Performance Liquid Chromatography (HPLC). The methodologies described are based on established chromatographic principles and data from scientific literature, offering a guide for researchers in developing and implementing robust analytical methods.
This compound has a single chiral center at the phosphorus atom, resulting in two enantiomers, (R)-(+)-profenofos and (S)-(-)-profenofos. Chiral HPLC is a powerful technique for the separation of these enantiomers, typically employing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs have demonstrated excellent performance in resolving this compound enantiomers.
Experimental Protocols
This section details the necessary steps for the successful enantioselective separation of this compound, from sample preparation to HPLC analysis.
Sample Preparation
Objective: To prepare a standard solution of racemic this compound for HPLC analysis.
Materials:
-
This compound analytical standard (racemic mixture)
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
Volumetric flasks (10 mL)
-
Micropipettes
-
Analytical balance
Procedure:
-
Stock Solution Preparation (1000 µg/mL):
-
Accurately weigh 10 mg of this compound analytical standard.
-
Dissolve the standard in a small amount of isopropanol in a 10 mL volumetric flask.
-
Bring the flask to volume with isopropanol and mix thoroughly. This is the stock solution.
-
-
Working Standard Solution Preparation (10 µg/mL):
-
Pipette 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with the mobile phase to be used for the HPLC analysis.
-
Sonicate for 5 minutes to ensure complete dissolution and homogeneity.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
Chiral HPLC Method
Objective: To achieve baseline separation of this compound enantiomers using chiral HPLC.
Instrumentation:
-
An HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[1]
Chromatographic Conditions:
-
Chiral Stationary Phase (CSP): A polysaccharide-based chiral column is recommended. Examples include columns packed with cellulose-tris(3,5-dimethylphenylcarbamate) (CDMPC) or amylose-based phases like Chiralpak® AD® or Chiralpak® IC.[2]
-
Column Dimensions: 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of n-Hexane and an alcohol modifier (e.g., isopropanol - IPA). The optimal composition of the mobile phase needs to be determined empirically. A good starting point is n-Hexane:IPA (99.5:0.5, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 275 nm.
Data Presentation
The following tables summarize quantitative data for the enantioselective separation of this compound under different chromatographic conditions, as reported in the literature.
Table 1: Chromatographic Parameters for this compound Enantiomer Separation on Different Chiral Stationary Phases.
| Chiral Stationary Phase (CSP) | Mobile Phase Composition (v/v) | Retention Time (k'1) | Retention Time (k'2) | Selectivity (α) | Resolution (Rs) | Reference |
| Cellulose-tris(3,5-dimethylphenylcarbamate) (CDMPC) | n-Hexane / Isopropanol (99.5:0.5) | - | - | - | 1.35 | |
| Chiralpak® AD® | Heptane / Ethanol (98:2) | - | - | - | 1.2 | [2] |
| Chiralpak® IC | Heptane / Ethanol (90:10) | - | - | - | 2.6 | [2] |
Note: "-" indicates data not available in the cited sources. Retention times (k') and selectivity (α) are fundamental chromatographic parameters that can be calculated from the chromatogram.
Method Development Workflow
The development of a successful chiral HPLC method for this compound enantiomers follows a logical progression of steps. The following diagram illustrates this workflow.
References
Application Notes and Protocols for the Preparation of Profenofos Standards in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the preparation of profenofos analytical standards, essential for the accurate quantification of this compound residues in various matrices. The protocols outlined are compiled from established analytical methodologies, ensuring reliability and reproducibility in experimental outcomes.
Introduction
This compound, an organophosphate insecticide, is widely used in agriculture to control a variety of pests.[1][2] Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in food and environmental samples. Accurate monitoring of these residues is crucial for ensuring food safety and environmental protection. The preparation of high-quality analytical standards is a critical first step in any quantitative analysis. This document details the necessary procedures for preparing this compound stock and working standard solutions for use in analytical techniques such as Gas Chromatography (GC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials and Reagents
-
This compound certified reference material (CRM)
-
LC-MS grade methanol[3]
-
Isooctane[4]
-
Dichloromethane[5]
-
Acetonitrile
-
Class 'A' volumetric flasks (10 mL, 50 mL, 100 mL, 250 mL)[3][6]
-
Calibrated analytical balance (±0.1 mg)[3]
-
Pipettes and tips
-
Amber glass vials for storage
Experimental Protocols
Preparation of this compound Stock Solution (1000 µg/mL)
This protocol describes the preparation of a primary stock solution of this compound, which will be used to prepare more dilute working standards.
Procedure:
-
Accurately weigh approximately 10 mg (±0.1 mg) of this compound certified reference material directly into a 10 mL Class 'A' volumetric flask.[3]
-
Record the exact weight of the this compound.
-
Add a small amount of LC-MS grade methanol to dissolve the this compound.
-
Once fully dissolved, make up the volume to the 10 mL mark with methanol.[3]
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
Calculate the exact concentration of the stock solution based on the purity of the CRM and the final volume.
-
Transfer the stock solution to a labeled amber glass vial for storage.
Preparation of Intermediate and Working Standard Solutions
Intermediate and working standards are prepared by serially diluting the stock solution to the desired concentration range for calibration.
Procedure for Intermediate Standard (100 µg/mL):
-
Pipette 1 mL of the 1000 µg/mL this compound stock solution into a 10 mL volumetric flask.[3]
-
Dilute to the mark with methanol.[3]
-
This results in an intermediate standard solution of 100 µg/mL.
Procedure for Working Standards (e.g., 0.005 to 0.12 µg/mL for LC-MS/MS):
-
First, prepare a 1 µg/mL working standard by diluting the 100 µg/mL intermediate standard.[3]
-
From the 1 µg/mL standard, prepare a series of calibration standards by further dilution with the appropriate solvent (e.g., methanol for LC-MS/MS or isooctane for GC).[3][4]
-
For example, to prepare a 0.1 µg/mL standard, pipette 1 mL of the 1 µg/mL solution into a 10 mL volumetric flask and dilute to the mark.
-
Prepare a full range of calibration standards to cover the expected concentration range of the samples.[3]
Data Presentation
Table 1: Example Preparation of this compound Calibration Standards for LC-MS/MS Analysis
| Standard Level | Starting Standard Concentration (µg/mL) | Volume of Starting Standard (mL) | Final Volume (mL) | Final Concentration (µg/mL) |
| 1 | 1.0 | 0.05 | 10 | 0.005 |
| 2 | 1.0 | 0.1 | 10 | 0.01 |
| 3 | 1.0 | 0.2 | 10 | 0.02 |
| 4 | 1.0 | 0.4 | 10 | 0.04 |
| 5 | 1.0 | 0.6 | 10 | 0.06 |
| 6 | 1.0 | 0.8 | 10 | 0.08 |
| 7 | 1.0 | 1.2 | 10 | 0.12 |
Table 2: Solvents for this compound Standard Preparation
| Analytical Method | Recommended Solvent(s) |
| Gas Chromatography (GC) | Isooctane, Dichloromethane[4] |
| Liquid Chromatography (LC) | Methanol, Acetonitrile |
Storage and Stability
This compound standard solutions should be stored in amber glass vials to protect them from light.[7] For long-term storage, it is recommended to keep the solutions at -20°C or -80°C.[7] Under these conditions, stock solutions can be stable for up to 6 months.[7] It is important to note that this compound is unstable under alkaline conditions.[1] Studies have shown that this compound formulations are stable when stored at 54°C for 14 days.[8][9]
Experimental Workflow
The following diagram illustrates the general workflow for the preparation of this compound analytical standards.
Caption: Workflow for the preparation of this compound analytical standards.
Safety Precautions
This compound is a toxic organophosphate insecticide and should be handled with extreme care in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn at all times. All waste materials should be disposed of in accordance with institutional and local regulations for hazardous chemical waste.
References
- 1. This compound | C11H15BrClO3PS | CID 38779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. esslabshop.com [esslabshop.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. openknowledge.fao.org [openknowledge.fao.org]
- 6. plantarchives.org [plantarchives.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. ejar.journals.ekb.eg [ejar.journals.ekb.eg]
Application of QuEChERS Method for Profenofos Extraction from Fatty Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and protocol for the application of the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method for the extraction of the organophosphate pesticide, profenofos, from complex fatty matrices such as edible oils, milk, and animal tissues.
The QuEChERS method has gained widespread acceptance for pesticide residue analysis due to its simplicity, high throughput, and minimal solvent consumption.[1][2] However, the high lipid content in fatty matrices can lead to significant matrix effects and interfere with accurate quantification.[3] This application note details modifications to the standard QuEChERS protocol, including various cleanup strategies, to effectively remove lipids and other co-extractives, ensuring reliable analysis of this compound.
Quantitative Data Summary
The following tables summarize typical performance data for the QuEChERS method in the analysis of pesticides, including organophosphates like this compound, in fatty matrices. Please note that specific results for this compound may vary depending on the exact matrix, fortification level, and analytical instrumentation used.
Table 1: Typical Recovery and Precision Data for Pesticides in Fatty Matrices using QuEChERS
| Matrix | Fortification Level (ng/g) | Typical Recovery (%) | Typical Relative Standard Deviation (RSD, %) | Reference |
| Milk | 10 - 250 | 71.69 - 99.38 | < 20 | [4] |
| Edible Oils | 10 - 50 | 70 - 120 | < 20 | [5][6] |
| Avocado | Not Specified | > 70 | Not Specified | [7] |
| Animal Tissue (Chicken) | 5 - 50 | 71.2 - 118.8 | 2.9 - 18.1 | [2] |
Table 2: Typical Linearity and Limits of Quantification (LOQs)
| Matrix | Linearity (r²) | Typical LOQ (µg/kg) | Reference |
| Milk | > 0.99 | < 10 | [8] |
| Edible Oils | > 0.99 | 5 - 50 | [5] |
| Pet Feed (Fatty) | ≥ 0.99 | < 10 | [9] |
| Animal Tissue (Chicken) | > 0.99 | 3.0 - 4.9 | [2] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the extraction and cleanup of this compound from fatty matrices using a modified QuEChERS method. The protocol is a composite based on established methodologies for various fatty samples.[8][10][11]
Sample Preparation and Homogenization
-
Solid and Semi-Solid Samples (e.g., animal tissue, avocado):
-
Cryogenically freeze the sample with liquid nitrogen.
-
Homogenize the frozen sample to a fine powder using a high-speed blender.
-
Store the homogenized sample at ≤ -20°C until extraction.
-
-
Liquid Samples (e.g., milk, edible oils):
-
Ensure the sample is well-mixed to guarantee homogeneity.
-
For edible oils, a dilution step with a suitable solvent may be necessary prior to extraction.[12]
-
Extraction Procedure (Modified AOAC QuEChERS Method)
-
Weigh 15 g of the homogenized fatty sample into a 50 mL centrifuge tube. For low-moisture fatty samples, it is crucial to add water to facilitate the extraction into acetonitrile.[13]
-
Add 15 mL of acetonitrile containing 1% acetic acid.
-
Add an appropriate internal standard if required.
-
Cap the tube and shake vigorously for 1 minute at 1000 strokes/min using a mechanical shaker.[8]
-
Add the QuEChERS extraction salts: 6 g of anhydrous magnesium sulfate (MgSO₄) and 1.5 g of anhydrous sodium acetate (NaOAc).[8][10]
-
Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge the tube at ≥ 3000 rcf for 5 minutes. This will result in a top layer of acetonitrile containing the extracted analytes.[8]
Dispersive Solid-Phase Extraction (d-SPE) Cleanup
The high-fat content in the initial extract requires a robust cleanup step to remove lipids that can interfere with chromatographic analysis.[3] The choice of d-SPE sorbents is critical for effective cleanup.
Cleanup for Fatty Matrices:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE centrifuge tube.
-
The d-SPE tube should contain a combination of sorbents tailored for fatty matrices. A common and effective combination is:
-
150 mg anhydrous MgSO₄ (to remove residual water)
-
50 mg Primary Secondary Amine (PSA) (to remove organic acids, sugars, and some fatty acids)[10]
-
50 mg C18 (to remove nonpolar interferences like lipids)[8][10]
-
For highly fatty samples, Z-Sep or EMR-Lipid sorbents can offer enhanced lipid removal.[3][6][14]
-
-
Cap the tube and vortex for 2 minutes to ensure thorough mixing of the extract with the sorbents.
-
Centrifuge at a high speed (e.g., 15,000 rcf) for 5 minutes to pellet the sorbents.[8]
-
The resulting supernatant is the cleaned extract.
Final Extract Preparation for Analysis
-
Carefully transfer the cleaned supernatant to a clean vial.
-
The extract can be directly analyzed by LC-MS/MS or GC-MS/MS. For some applications, a solvent exchange or concentration step may be necessary. To minimize matrix effects in LC-MS/MS, the final extract can be diluted with reagent water.[8]
Visualizations
QuEChERS Workflow for this compound in Fatty Matrices
Caption: QuEChERS workflow for this compound extraction.
This diagram illustrates the key steps in the modified QuEChERS protocol for extracting this compound from fatty matrices, from initial sample extraction through to the final analytical determination. The process is designed to be efficient and effective in handling complex samples for reliable pesticide residue analysis.
References
- 1. Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation and application of a method for determination of multi-class pesticides in muscle chicken breast fillets using QuEChERS extraction and GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
- 7. agilent.com [agilent.com]
- 8. weber.hu [weber.hu]
- 9. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 10. labsertchemical.com [labsertchemical.com]
- 11. Determination of Pesticide Residues in Olive Oil Using QuEChERS Extraction and Liquid Chromatography–Orbitrap High-Resolution Mass Spectrometry: Comparison of Different Clean-Up Sorbents and Validation Study [mdpi.com]
- 12. QuEChERS: About the method [quechers.eu]
- 13. How to Use QuEChERS for Diverse Sample Types [restek.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Enzymatic Detection of Profenofos Exposure Biomarkers
Introduction
Profenofos (O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate) is a broad-spectrum organophosphate (OP) insecticide and acaricide used extensively in agriculture.[1][2] Like other OPs, its primary mechanism of neurotoxicity is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[1][3] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, causing overstimulation of cholinergic receptors and potentially severe neurophysiological impairments.[1][2] Monitoring exposure to this compound is critical for assessing potential health risks in agricultural workers and the general population. Enzymatic assays targeting specific biomarkers provide sensitive and reliable methods for detecting and quantifying this exposure.
This document provides detailed application notes and experimental protocols for key enzymatic assays used to detect biomarkers of this compound exposure, intended for researchers, scientists, and drug development professionals.
Acetylcholinesterase (AChE) Inhibition Assay
Application Note
The inhibition of acetylcholinesterase (AChE) is a primary and critical biomarker for exposure to organophosphate pesticides like this compound.[3] Measuring the reduction in AChE activity in biological samples, such as red blood cells (erythrocytes) or brain tissue, provides a direct indication of toxic exposure. The most common method for this is the colorimetric assay developed by Ellman et al., which is sensitive, robust, and adaptable for high-throughput screening.[4][5] this compound phosphorylates the serine hydroxyl group at the active site of AChE, forming a stable, non-functional enzyme.[1] This leads to a measurable decrease in the enzyme's ability to hydrolyze its substrate. Studies have shown that this compound inhibits both human and rat AChE at nanomolar concentrations, making this a highly sensitive biomarker.[4]
Quantitative Data: In Vitro AChE Inhibition by this compound
| Enzyme Source | IC50 Value (nM) | Species | Reference |
| Recombinant AChE | 302 | Human | [4] |
| Erythrocyte AChE | 350 | Human | [4] |
| Erythrocyte AChE | 312 | Rat | [4] |
Signaling Pathway: AChE Inhibition by this compound
Caption: Mechanism of AChE inhibition by this compound at the synapse.
Experimental Protocol: Colorimetric AChE Activity Assay (Ellman's Method)
This protocol is adapted from the method described by Ellman et al. (1961) and modified by Chambers and Chambers (1989) for use in a 96-well plate format.[4]
Materials:
-
96-well microtiter plate (clear, flat-bottom)
-
Microplate reader capable of measuring absorbance at 410-412 nm
-
Sodium phosphate buffer (0.1 M, pH 7.4)
-
Bovine Serum Albumin (BSA)
-
This compound stock solution (in ethanol)
-
Acetylcholinesterase (AChE) enzyme solution (recombinant or from tissue homogenate)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution
-
Acetylthiocholine (ATC) substrate solution
Procedure:
-
Preparation of Reagents:
-
Assay Buffer: 0.1 M sodium phosphate buffer (pH 7.4) containing 0.1 mg/mL BSA.
-
This compound Working Solutions: Prepare a range of this compound concentrations by diluting the stock solution in ethanol and then making a 50-fold dilution in the assay buffer.[4] For the negative control, use ethanol diluted in the same manner.[4]
-
AChE Working Solution: Dilute the AChE enzyme stock to a working concentration of 1 U/mL in assay buffer.[4]
-
Reaction Stop/Colorimetric Solution: Prepare a mixture of DTNB and ATC in assay buffer. Final concentrations in the well should be 0.075 mM for DTNB and 0.15 mM for ATC.[4]
-
-
Assay Protocol:
-
Add 44 µL of assay buffer to each well of the 96-well plate.[4]
-
Add 5 µL of the this compound working solutions (or control) to the respective wells.[4]
-
To initiate the reaction, add 1 µL of the AChE working solution (final enzyme concentration of 0.02 U/mL).[4]
-
Incubate the plate at 37°C for 15 minutes to allow for this compound to inhibit the enzyme.[4]
-
Stop the inhibition reaction and start the colorimetric reaction by adding 150 µL of the DTNB/ATC solution to each well.[4]
-
Immediately begin reading the absorbance at 412 nm every minute for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔAbs/min) for each well.
-
The AChE activity is proportional to this rate.
-
Calculate the percentage of inhibition for each this compound concentration relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Experimental Workflow
Caption: Workflow for the in vitro AChE inhibition assay.
This compound Detoxification by Cytochrome P450s
Application Note
While AChE inhibition is a biomarker of effect, measuring specific metabolites can serve as a direct and sensitive biomarker of exposure. This compound is detoxified in the liver by Cytochrome P450 (CYP) enzymes to the biologically inactive metabolite, 4-bromo-2-chlorophenol (BCP).[6][7] This metabolite is then excreted in the urine. Measuring urinary BCP levels provides a specific confirmation of this compound exposure.[6][7] In vitro studies using human liver microsomes and recombinant human CYPs have identified CYP2C19, CYP2B6, and CYP3A4 as the primary enzymes responsible for this detoxification pathway.[6][7] Kinetic analysis of these enzymes reveals their efficiency in metabolizing this compound, with CYP2C19 and CYP2B6 showing the highest affinity and clearance rates.[7]
Quantitative Data: Kinetic Parameters for BCP Formation from this compound
| Human CYP Isozyme | Km (µM) | Vmax (nmol/min/nmol CYP) | Intrinsic Clearance (Vmax/Km) | Reference |
| CYP2C19 | 0.516 | 25.1 | 48.8 | [6][7] |
| CYP2B6 | 1.02 | 47.9 | 46.9 | [6][7] |
| CYP3A4 | 18.9 | 19.2 | 1.02 | [6][7] |
Metabolic Pathway: Detoxification of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Prediction of dose-dependent in vivo acetylcholinesterase inhibition by this compound in rats and humans using physiologically based kinetic (PBK) modeling-facilitated reverse dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prediction of dose-dependent in vivo acetylcholinesterase inhibition by this compound in rats and humans using physiologically based kinetic (PBK) modeling-facilitated reverse dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism of this compound to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of this compound to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker - PMC [pmc.ncbi.nlm.nih.gov]
Methodology for Assessing Profenofos-Induced Oxidative Stress in Organisms
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Profenofos, an organophosphate insecticide, is widely used in agriculture to control pests.[1] However, its application has raised environmental and health concerns due to its potential toxicity.[1] One of the primary mechanisms of this compound toxicity is the induction of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify these reactive products.[2] This imbalance can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately contributing to cellular dysfunction and death.[2][3]
These application notes provide a comprehensive overview of the methodologies used to assess this compound-induced oxidative stress in various organisms. The protocols detailed below are essential for researchers in toxicology, environmental science, and drug development to evaluate the impact of this compound and to screen for potential protective agents.
Key Biomarkers of this compound-Induced Oxidative Stress
The assessment of oxidative stress involves measuring several key biomarkers that reflect the extent of cellular damage and the response of the antioxidant defense system.
-
Lipid Peroxidation: this compound-induced ROS can attack polyunsaturated fatty acids in cell membranes, leading to a chain reaction known as lipid peroxidation. Malondialdehyde (MDA) is a stable end-product of lipid peroxidation and is a widely used biomarker for this type of damage.[4]
-
Antioxidant Enzymes: Organisms possess a sophisticated antioxidant defense system to counteract ROS. Key enzymes in this system include:
-
Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).[5]
-
Catalase (CAT): CAT is responsible for the decomposition of hydrogen peroxide into water and oxygen.[5]
-
Glutathione Peroxidase (GPx): GPx catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides, using reduced glutathione (GSH) as a cofactor.[5]
-
-
Reduced Glutathione (GSH): GSH is a non-enzymatic antioxidant that plays a crucial role in detoxifying ROS and maintaining the cellular redox state. A decrease in GSH levels is indicative of increased oxidative stress.[6]
Signaling Pathways Involved in this compound-Induced Oxidative Stress
This compound exposure can trigger a cascade of intracellular signaling events that contribute to oxidative stress and its downstream consequences, including apoptosis (programmed cell death).
Caption: this compound-induced oxidative stress signaling cascade.
Experimental Workflow for Assessing Oxidative Stress
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on oxidative stress biomarkers in a model organism.
Caption: General experimental workflow for oxidative stress assessment.
Data Presentation: Quantitative Summary of Biomarker Changes
The following tables summarize hypothetical quantitative data on the effects of this compound on oxidative stress biomarkers, based on findings from various studies.[6][7]
Table 1: Effect of this compound on Lipid Peroxidation (MDA) and Reduced Glutathione (GSH)
| Treatment Group | MDA Level (nmol/mg protein) | GSH Level (µmol/g tissue) |
| Control | 1.2 ± 0.15 | 5.8 ± 0.4 |
| This compound (Low Dose) | 2.5 ± 0.21 | 4.1 ± 0.3 |
| This compound (High Dose) | 4.1 ± 0.35 | 2.9 ± 0.2 |
| Statistically significant difference from the control group (p < 0.05). |
Table 2: Effect of this compound on Antioxidant Enzyme Activities
| Treatment Group | SOD Activity (U/mg protein) | CAT Activity (U/mg protein) | GPx Activity (U/mg protein) |
| Control | 15.2 ± 1.8 | 35.6 ± 3.1 | 22.4 ± 2.5 |
| This compound (Low Dose) | 10.8 ± 1.2 | 28.9 ± 2.7 | 16.8 ± 1.9 |
| This compound (High Dose) | 7.5 ± 0.9 | 21.3 ± 2.2 | 11.5 ± 1.4 |
| Statistically significant difference from the control group (p < 0.05). |
Experimental Protocols
Malondialdehyde (MDA) Assay (Thiobarbituric Acid Reactive Substances - TBARS)
This protocol is based on the reaction of MDA with thiobarbituric acid (TBA) to form a pink-colored complex that can be measured spectrophotometrically.[8]
Materials:
-
Tissue homogenate
-
Trichloroacetic acid (TCA) solution (20% w/v)
-
Thiobarbituric acid (TBA) solution (0.67% w/v)
-
1,1,3,3-Tetramethoxypropane (MDA standard)
-
Spectrophotometer
Procedure:
-
To 0.5 mL of tissue homogenate supernatant, add 0.5 mL of 20% TCA.
-
Incubate the mixture at room temperature for 10 minutes.
-
Centrifuge at 3000 rpm for 15 minutes.
-
To 0.5 mL of the supernatant, add 1 mL of 0.67% TBA.
-
Incubate the mixture in a boiling water bath for 10 minutes.
-
Cool the tubes and measure the absorbance of the supernatant at 532 nm.
-
Prepare a standard curve using 1,1,3,3-Tetramethoxypropane.
-
Express the MDA concentration as nmol/mg of protein.
Superoxide Dismutase (SOD) Activity Assay
This assay is based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system.[9]
Materials:
-
Tissue homogenate
-
Phosphate buffer (pH 7.8)
-
Xanthine solution
-
Xanthine oxidase solution
-
Nitroblue tetrazolium (NBT) solution
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, xanthine, and NBT.
-
Add an appropriate volume of tissue homogenate supernatant to the reaction mixture.
-
Initiate the reaction by adding xanthine oxidase.
-
Incubate at room temperature for a specific time (e.g., 20 minutes).
-
Measure the absorbance at 560 nm.
-
One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of NBT reduction.
-
Express the SOD activity as U/mg of protein.
Catalase (CAT) Activity Assay
This protocol measures the decomposition of hydrogen peroxide (H₂O₂) by catalase, which can be monitored by the decrease in absorbance at 240 nm.
Materials:
-
Tissue homogenate
-
Phosphate buffer (pH 7.0)
-
Hydrogen peroxide (H₂O₂) solution (30 mM)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer.
-
Add an appropriate volume of tissue homogenate supernatant to the reaction mixture.
-
Initiate the reaction by adding the H₂O₂ solution.
-
Immediately measure the decrease in absorbance at 240 nm for 1-3 minutes.
-
The molar extinction coefficient of H₂O₂ at 240 nm is 43.6 M⁻¹cm⁻¹.
-
Express the CAT activity as U/mg of protein (one unit is the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute).
Glutathione Peroxidase (GPx) Activity Assay
This assay measures the rate of oxidation of GSH to GSSG by GPx, coupled to the recycling of GSSG back to GSH by glutathione reductase, with the concomitant oxidation of NADPH to NADP⁺.[1]
Materials:
-
Tissue homogenate
-
Phosphate buffer (pH 7.0)
-
Reduced glutathione (GSH) solution
-
Glutathione reductase solution
-
NADPH solution
-
Hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide solution
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, GSH, glutathione reductase, and NADPH.
-
Add an appropriate volume of tissue homogenate supernatant to the reaction mixture.
-
Pre-incubate the mixture at a specific temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the peroxide substrate (H₂O₂ or tert-butyl hydroperoxide).
-
Monitor the decrease in absorbance at 340 nm due to NADPH oxidation.
-
The molar extinction coefficient of NADPH at 340 nm is 6.22 x 10³ M⁻¹cm⁻¹.
-
Express the GPx activity as U/mg of protein (one unit is the amount of enzyme that oxidizes 1 µmol of NADPH per minute).
Reduced Glutathione (GSH) Assay
This protocol is based on the reaction of GSH with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product that can be measured spectrophotometrically.[10]
Materials:
-
Tissue homogenate
-
Metaphosphoric acid (MPA) or Trichloroacetic acid (TCA) for deproteinization
-
Phosphate buffer (pH 8.0)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Spectrophotometer
Procedure:
-
Deproteinize the tissue homogenate by adding an equal volume of MPA or TCA, followed by centrifugation.
-
To an appropriate volume of the deproteinized supernatant, add phosphate buffer.
-
Add the DTNB solution to the mixture.
-
Incubate at room temperature for 5-10 minutes.
-
Measure the absorbance at 412 nm.
-
Prepare a standard curve using known concentrations of GSH.
-
Express the GSH concentration as µmol/g of tissue.
Conclusion
The methodologies described in these application notes provide a robust framework for assessing this compound-induced oxidative stress. By measuring a panel of key biomarkers and understanding the underlying signaling pathways, researchers can gain valuable insights into the toxicological effects of this compound and evaluate the efficacy of potential therapeutic or protective interventions. Consistent and standardized application of these protocols is crucial for generating reliable and comparable data in the fields of toxicology, environmental science, and drug development.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Determination of Reduced and Total Glutathione Content in Extremophilic Microalga Galdieria phlegrea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arborassays.com [arborassays.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. file.elabscience.com [file.elabscience.com]
- 6. An improved method for measuring catalase activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nwlifescience.com [nwlifescience.com]
- 8. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 9. resources.novusbio.com [resources.novusbio.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
overcoming matrix effects in Profenofos analysis by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the analysis of Profenofos using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Troubleshooting Guide
This guide addresses common issues encountered during this compound analysis, offering step-by-step solutions to mitigate matrix effects and ensure data accuracy and reproducibility.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Question: My this compound peak is showing significant tailing or splitting. What are the potential causes and how can I fix it?
Answer:
Poor peak shape is a common issue that can be attributed to several factors, ranging from the sample preparation to the chromatographic conditions.
Possible Causes & Solutions:
-
Column Contamination: Residual matrix components can accumulate on the analytical column, leading to peak distortion.
-
Solution: Implement a robust column washing procedure between injections. A typical wash may involve a high percentage of organic solvent. If the problem persists, consider using a guard column or replacing the analytical column.
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase.
-
Solution: Ensure the mobile phase pH is appropriate for the chosen column chemistry and the analyte's properties. For reversed-phase chromatography, a slightly acidic mobile phase can often improve the peak shape for organophosphate pesticides.
-
-
Sample Overload: Injecting too concentrated a sample can lead to peak fronting.
-
Secondary Interactions: The analyte may be interacting with active sites on the stationary phase or in the sample flow path.
-
Solution: Ensure proper passivation of the LC system. Consider adding a small amount of a competing agent to the mobile phase, if compatible with MS detection.
-
Issue 2: Low Signal Intensity or High Ion Suppression
Question: I am observing a significantly lower signal for this compound in my sample compared to the standard in a pure solvent. What is causing this ion suppression and how can I minimize it?
Answer:
Ion suppression is a primary manifestation of matrix effects where co-eluting endogenous or exogenous compounds interfere with the ionization of the target analyte in the MS source.[1][4][5]
Troubleshooting Workflow for Ion Suppression:
Caption: Troubleshooting workflow for low signal intensity.
Detailed Solutions:
-
Enhance Sample Cleanup: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[6][7]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used technique for pesticide analysis in food matrices. The dispersive solid-phase extraction (dSPE) step is crucial for cleanup.
-
Solid-Phase Extraction (SPE): Utilize SPE cartridges with different sorbents (e.g., C18, PSA, GCB) to selectively remove interferences.[8][9] The choice of sorbent depends on the nature of the matrix and the analyte.
-
-
Optimize Chromatographic Separation: If interfering compounds co-elute with this compound, modifying the LC method can resolve them.
-
Gradient Modification: Adjust the mobile phase gradient to better separate this compound from matrix components.
-
Column Chemistry: Experiment with a column that has a different stationary phase chemistry (e.g., Phenyl-Hexyl instead of C18) to alter selectivity.
-
-
Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components to a level where they no longer significantly suppress the analyte signal.[1][2][3] However, ensure the final concentration of this compound remains above the limit of quantification (LOQ).
-
Use of Matrix-Matched Calibration: To compensate for unavoidable matrix effects, prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples.[8][10][11]
Issue 3: Poor Reproducibility (High %RSD)
Question: My replicate injections of the same sample show high variability in the peak area for this compound. What could be causing this poor reproducibility?
Answer:
Inconsistent results can stem from variability in the sample preparation process or instability in the LC-MS/MS system.
Potential Sources of Irreproducibility and Their Solutions:
-
Inconsistent Sample Preparation: Manual sample preparation steps can introduce variability.
-
Solution: Automate liquid handling steps where possible. Ensure thorough mixing at each stage of the extraction and cleanup process. Use precise and calibrated pipettes.
-
-
LC System Carryover: Residue from a previous, more concentrated sample can carry over into subsequent injections, leading to artificially high results in the following sample.
-
Solution: Optimize the autosampler wash procedure. Use a strong solvent mixture for the wash and increase the wash volume and duration. Inject a blank solvent after a high-concentration sample to check for carryover.
-
-
MS Source Instability: Contamination of the ion source can lead to fluctuating signal intensity.
-
Solution: Regularly clean the ion source components, including the capillary and lenses, according to the manufacturer's recommendations. An unstable spray can also be a cause, so check the spray needle and ensure a consistent flow from the LC.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common sample preparation method for this compound analysis in complex matrices?
A1: The modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is frequently employed for the extraction of this compound residues from various matrices, such as fruits and vegetables.[12][13] This method involves an initial extraction with a solvent like acetonitrile, followed by a cleanup step using dispersive solid-phase extraction (dSPE) with sorbents such as primary secondary amine (PSA) to remove organic acids and graphitized carbon black (GCB) to remove pigments.
Q2: How can I quantitatively assess the extent of matrix effects in my assay?
A2: The matrix effect can be quantitatively evaluated by comparing the response of an analyte in a post-extraction spiked blank matrix sample to its response in a pure solvent at the same concentration.[14] The formula is:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent - 1) x 100
A negative value indicates ion suppression, while a positive value indicates ion enhancement.
Q3: What are the typical LC-MS/MS parameters for this compound analysis?
A3: this compound is typically analyzed in positive electrospray ionization (ESI+) mode. The precursor ion and product ion transitions will need to be optimized on your specific instrument. As a starting point, a published method used a precursor ion of m/z 374.95 and a product ion of m/z 304.90 for quantification.[12]
Q4: Is it better to use an isotopically labeled internal standard or matrix-matched calibration to compensate for matrix effects?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is generally considered the "gold standard" for compensating for matrix effects, as it experiences similar ionization suppression or enhancement.[10] However, SIL-IS for all analytes can be expensive and are not always commercially available. Matrix-matched calibration is a widely accepted and more accessible alternative for correcting matrix effects.[8][10][11]
Experimental Protocols
Protocol 1: Modified QuEChERS Sample Preparation for Plant-Based Matrices
This protocol is a general guideline and may require optimization for specific matrices.
1. Sample Homogenization:
- Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
2. Extraction:
- Add 10 mL of acetonitrile (with 1% acetic acid for improved stability of certain pesticides).
- Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).
- Shake vigorously for 1 minute.
- Centrifuge at ≥3000 rpm for 5 minutes.
3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
- Take a 1 mL aliquot of the supernatant (acetonitrile layer).
- Transfer it to a 2 mL dSPE tube containing MgSO₄ and PSA (and C18 or GCB if fatty or pigmented matrices are being analyzed).
- Vortex for 30 seconds.
- Centrifuge at high speed for 2 minutes.
4. Final Extract Preparation:
- Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
- The sample is now ready for LC-MS/MS analysis.
Sample Preparation Workflow:
Caption: QuEChERS sample preparation workflow.
Data Summary Tables
Table 1: Comparison of Cleanup Sorbents on this compound Recovery
| Cleanup Sorbent(s) | Matrix | Analyte | Recovery (%) | %RSD | Reference |
| PSA | Lettuce | This compound | 95 | 5 | Hypothetical Data |
| C18 + PSA | Avocado | This compound | 88 | 7 | Hypothetical Data |
| GCB + PSA | Spinach | This compound | 92 | 6 | Hypothetical Data |
| None | Lettuce | This compound | 110 (Enhancement) | 15 | Hypothetical Data |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate how different cleanup sorbents can impact recovery and reproducibility.
Table 2: Matrix Effect Evaluation in Different Commodities
| Commodity | Matrix Effect (%) | Predominant Effect |
| Tomato | -45 | Suppression |
| Cucumber | -15 | Suppression |
| Strawberry | -60 | Suppression |
| Orange | -75 | Suppression |
Note: This table illustrates that the extent of matrix effects is highly dependent on the commodity being analyzed. Data is illustrative.
References
- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. zefsci.com [zefsci.com]
- 5. longdom.org [longdom.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. researchgate.net [researchgate.net]
- 14. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enantioselective Separation of Profenofos
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the enantioselective separation of Profenofos.
Troubleshooting Guide
This guide addresses common issues encountered during the enantioselective separation of this compound using chiral High-Performance Liquid Chromatography (HPLC).
Problem 1: Poor or No Enantiomeric Resolution (Rs < 1.5)
Possible Causes & Solutions
-
Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is critical for enantioselective recognition.
-
Solution: Polysaccharide-based CSPs, such as amylose and cellulose derivatives, are highly effective for separating organophosphate pesticides like this compound.[1] Consider using columns like Chiralpak® AD, Chiralpak® IC, or Chiralcel® OD. An improved resolution of 2.6 for this compound has been reported on Chiralpak® IC.[1]
-
-
Suboptimal Mobile Phase Composition: The type and concentration of the alcohol modifier in a normal-phase system significantly impact selectivity.
-
Solution 1 (Adjust Modifier): Isopropanol (IPA) is often a suitable modifier for organophosphates with an asymmetric phosphorus atom.[2] Vary the concentration of the alcohol modifier (e.g., ethanol, isopropanol) in the hexane or heptane mobile phase. A decrease in the modifier content generally leads to increased resolution.[2] Start with a low percentage (e.g., 2%) and gradually increase it, monitoring the effect on retention time and resolution.
-
Solution 2 (Change Modifier): If IPA is not effective, evaluate other alcohols like ethanol or n-propanol. The polarity of the alcohol can influence the chiral recognition.
-
-
Inappropriate Column Temperature: Temperature affects the thermodynamics of the chiral recognition process.
-
Solution: In many cases, decreasing the column temperature enhances chiral selectivity.[2] Try performing the separation at a lower temperature (e.g., 10°C or 20°C). However, be aware that this may increase analysis time and backpressure.
-
-
High Flow Rate: High flow rates can reduce the time for interaction between the analyte and the CSP, leading to poor resolution.
-
Solution: Reduce the flow rate. Chiral separations often benefit from lower flow rates, which allow for better equilibration and interaction with the stationary phase.
-
Problem 2: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions
-
Secondary Interactions with Stationary Phase: Residual silanol groups on the silica support of the CSP can cause peak tailing, especially for basic compounds.
-
Solution: Add a small amount of a competing amine, such as diethylamine (DEA), to the mobile phase to block these active sites.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion.
-
Solution: Dissolve the sample in the mobile phase or a solvent with a similar or weaker polarity.
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column can lead to poor peak shape.
-
Solution: Flush the column with a strong solvent recommended by the manufacturer. If the problem persists, the column may need to be replaced.
-
Frequently Asked Questions (FAQs)
Q1: What is the chiral center in this compound?
A1: The chiral center in this compound is the phosphorus atom, which is bonded to four different substituents.
Q2: Why is the enantioselective separation of this compound important?
A2: The enantiomers of chiral pesticides like this compound can exhibit different biological activities and toxicities. For instance, one enantiomer may be a more potent insecticide, while the other may have higher toxicity to non-target organisms.[3] Therefore, separating and quantifying the individual enantiomers is crucial for accurate risk assessment and the development of more effective and safer agrochemicals.
Q3: What are the typical starting conditions for developing an enantioselective HPLC method for this compound?
A3: A good starting point would be:
-
Column: Chiralpak® AD or Chiralpak® IC (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane/Isopropanol (98:2, v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at 230 nm
Q4: How does temperature generally affect the separation of this compound enantiomers?
A4: Generally, lower temperatures lead to better resolution for chiral separations of pesticides.[2] This is because the enthalpic differences in the interactions between the enantiomers and the CSP become more pronounced at lower temperatures. However, this can also lead to longer retention times and higher backpressure.
Q5: Can I use reversed-phase chromatography for the enantioselective separation of this compound?
A5: While normal-phase chromatography is more common for the chiral separation of this compound on polysaccharide-based CSPs, some modern chiral columns are designed to work in reversed-phase mode. However, you may need to screen different columns and mobile phase conditions to achieve a successful separation.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the enantioselective separation of this compound.
Table 1: HPLC Conditions and Resolution of this compound Enantiomers
| Chiral Stationary Phase | Mobile Phase (v/v) | Flow Rate (mL/min) | Temperature (°C) | Resolution (Rs) | Reference |
| Chiralpak® AD | Heptane/Ethanol (98:2) | Not Specified | Not Specified | 1.2 | [1] |
| Chiralpak® IC | Heptane/Ethanol (90:10) | Not Specified | Not Specified | 2.6 | [1] |
Experimental Protocols
Protocol 1: Chiral HPLC Separation of this compound Enantiomers
This protocol provides a general methodology for the enantioselective separation of this compound using a polysaccharide-based chiral stationary phase.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and UV detector.
-
-
Chromatographic Conditions:
-
Column: Chiralpak® IC (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Prepare a mixture of n-Hexane and Isopropanol (IPA) in a 90:10 volume-to-volume ratio. Filter and degas the mobile phase before use.
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Column Temperature: Maintain the column temperature at 25°C.
-
Detection: Monitor the eluent using a UV detector at a wavelength of 230 nm.
-
Injection Volume: Inject 10 µL of the sample solution.
-
-
Sample Preparation:
-
Dissolve the this compound standard or sample in the mobile phase to a suitable concentration (e.g., 100 µg/mL).
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
Identify the two enantiomer peaks and calculate the resolution (Rs) using the standard formula.
-
Protocol 2: Sample Preparation using QuEChERS for this compound in Vegetables
This protocol outlines a general QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction of this compound from vegetable matrices prior to chiral analysis.[4][5][6]
-
Homogenization:
-
Weigh 10 g of a representative, homogenized vegetable sample into a 50 mL centrifuge tube.
-
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add the appropriate QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, and buffering salts).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge the tube at a specified speed (e.g., 4000 rpm) for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) and magnesium sulfate).
-
Vortex the tube for 30 seconds.
-
Centrifuge the d-SPE tube.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned-up supernatant and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the HPLC mobile phase for analysis.
-
Visualizations
References
- 1. The separation of several organophosphate pesticides on immobilized polysaccharide chiral stationary phases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of alcohols and temperature on the direct chiral resolutions of fipronil, isocarbophos and carfentrazone-ethyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective effects of chiral this compound on the conformation for human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. measurlabs.com [measurlabs.com]
- 5. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 6. Comparison of QuEChERS sample preparation methods for the analysis of pesticide residues in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting poor peak shape in Profenofos HPLC analysis
This guide provides troubleshooting assistance for common issues encountered during the HPLC analysis of Profenofos, with a focus on resolving poor peak shapes.
Frequently Asked Questions (FAQs)
Poor Peak Shape: Peak Tailing
Q1: What causes peak tailing in my this compound chromatogram?
Peak tailing, where a peak has an asymmetrical tail extending to the right, is a common issue in HPLC.[1] It can be caused by a variety of factors, often related to secondary interactions between the analyte and the stationary phase.[1][2]
Potential Causes:
-
Silanol Interactions: Residual, unbonded silanol groups on the silica-based column packing can interact with analytes, particularly basic compounds, causing tailing.[3][4]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the analyte may exist in both ionized and non-ionized forms, leading to asymmetrical peaks.[3][5]
-
Column Overload: Injecting too much sample (mass overload) can saturate the column, resulting in tailing peaks.[1][5][6]
-
Column Contamination and Degradation: Contaminants from samples or the mobile phase can accumulate on the column frit or packing material, creating active sites that cause tailing.[4][6] Physical degradation of the column bed can also be a cause.[1]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to peak broadening and tailing.[3][4]
-
Metal Contamination: Trace metals in the column packing or from stainless steel components can interact with analytes and cause tailing.[2][4]
Solutions:
-
Optimize Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. Using a buffer can help maintain a stable pH.
-
Use End-Capped Columns: Employ columns where the residual silanol groups are chemically deactivated (end-capped) to minimize secondary interactions.[3]
-
Reduce Sample Concentration: Dilute the sample or decrease the injection volume to avoid column overload.[1][6]
-
Proper Sample Preparation: Filter all samples and mobile phases to remove particulate matter that could block the column frit.[6]
-
Column Flushing and Replacement: Regularly flush the column with a strong solvent to remove contaminants.[1] If peak shape does not improve, the column may need to be replaced.[4]
-
Minimize Extra-Column Volume: Use shorter tubing with a narrow internal diameter (e.g., 0.005") to connect the HPLC components.[3]
Poor Peak Shape: Peak Fronting
Q2: My this compound peak is fronting. What are the likely causes and solutions?
Peak fronting, an asymmetry where the peak's leading edge is sloped, is the opposite of tailing. It often indicates an issue with column overload or a mismatch between the sample solvent and the mobile phase.[5][7]
Potential Causes:
-
Column Overload: Injecting too much sample, either in terms of volume or concentration, is a primary cause of peak fronting.[7][8][9]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, the analyte can travel through the column too quickly at the beginning, causing fronting.[9] This is particularly noticeable for early-eluting peaks.
-
Poor Column Packing: A void or channel in the column packing can lead to a distorted flow path and result in fronting peaks.[9] A collapsed column bed is another potential cause.[10]
-
Temperature Mismatch: A significant difference in temperature between the mobile phase and the column can sometimes contribute to peak shape distortion.[11]
Solutions:
-
Adjust Sample Injection: Reduce the injection volume or dilute the sample to prevent overloading the column.[7]
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase.[12] If a different solvent must be used, it should ideally be weaker than the mobile phase.
-
Check Column Health: If fronting appears suddenly and affects all peaks, it may indicate a column void. In this case, the column may need to be replaced.
-
Temperature Control: Ensure consistent temperature for both the column and the mobile phase using a column oven and by allowing the mobile phase to reach thermal equilibrium.[13]
Poor Peak Shape: Split Peaks
Q3: Why is my this compound peak splitting into two or more peaks?
Peak splitting can be a complex issue arising from problems with the column, the sample injection, or the mobile phase. It's important to first determine if all peaks are splitting or just the analyte of interest.[14]
Potential Causes:
-
Blocked Column Frit or Contamination: Particulate matter from the sample or mobile phase can partially block the inlet frit of the column, causing the sample flow to be unevenly distributed.[11][14] This typically affects all peaks in the chromatogram.[11]
-
Column Void: A void or channel in the stationary phase at the head of the column can cause the sample to travel through different paths, resulting in split peaks.[11][15]
-
Sample Solvent/Mobile Phase Mismatch: Injecting a sample in a solvent that is immiscible with or much stronger than the mobile phase can cause peak distortion and splitting.
-
Co-elution of Interferences: The split peak may actually be two different, closely eluting compounds.[11]
-
Sample Degradation: The analyte may be degrading on the column or in the sample vial, leading to the appearance of additional peaks.
Solutions:
-
Check the Column: If all peaks are split, the issue is likely physical.[14] First, try back-flushing the column to dislodge any particulates from the frit.[14] If this doesn't work, replace the guard column (if used) and then the analytical column if necessary.
-
Optimize Sample and Mobile Phase: Ensure the sample solvent is compatible with the mobile phase. Filter all samples and solvents.
-
Investigate Co-elution: Reduce the injection volume. If the two peaks become more distinct, it's likely a co-elution issue, and the method's selectivity needs to be improved (e.g., by changing the mobile phase composition or gradient).
-
Ensure Sample Stability: Prepare fresh samples and analyze them promptly to minimize the chance of degradation.
Poor Peak Shape: Broad Peaks
Q4: My peaks are very broad. How can I improve their sharpness?
Broad peaks can significantly reduce the resolution and sensitivity of your analysis.[1] This issue can stem from a variety of chemical and physical factors within the HPLC system.
Potential Causes:
-
Column Deterioration: Over time, the efficiency of an HPLC column decreases, leading to broader peaks. This can be due to silica breakdown or contamination.[1][16]
-
Extra-Column Volume: Excessive volume in the tubing, injector, or detector flow cell can cause the analyte band to spread out before and after the column.[4][17]
-
Low Flow Rate: A flow rate that is too far below the column's optimal level can lead to increased diffusion and peak broadening.[17][18]
-
Mobile Phase Issues: Using a mobile phase with a solvent strength that is too weak can result in long retention times and broad peaks.[12]
-
Sample Overload (Volume): Injecting too large a volume of sample can cause the initial analyte band to be too wide.[6][12]
Solutions:
-
Optimize System Connections: Minimize the length and internal diameter of all tubing. Ensure all fittings are properly made to avoid dead volume.[17]
-
Check Column Performance: If you suspect column degradation, replace it with a new one. Using a guard column can help extend the life of the analytical column.[1]
-
Adjust Flow Rate: Ensure the flow rate is appropriate for the column's dimensions.[18]
-
Modify Mobile Phase: Increase the strength of the mobile phase (e.g., by increasing the percentage of the organic solvent in reversed-phase) to reduce retention times and sharpen peaks.[17]
-
Reduce Injection Volume: Injecting a smaller volume can lead to sharper peaks. As a general rule, the injection volume should not exceed 1% of the total column volume.[12]
Troubleshooting Summary Table
| Peak Problem | Common Causes | Potential Solutions |
| Tailing | Secondary silanol interactions, column overload (mass), mobile phase pH near analyte pKa, column contamination.[1][3][4][5] | Use end-capped column, decrease sample concentration, adjust mobile phase pH, flush or replace column.[1][3] |
| Fronting | Column overload (concentration/volume), sample solvent stronger than mobile phase, column bed collapse.[7][8][9] | Reduce injection volume/concentration, dissolve sample in mobile phase, replace column.[7][12] |
| Splitting | Blocked column frit, column void, sample solvent incompatibility, co-elution.[11][15] | Back-flush or replace column, ensure solvent compatibility, modify method to improve resolution.[11][14] |
| Broadening | Column degradation, large extra-column volume, low flow rate, weak mobile phase.[1][4][16][17] | Replace column, use shorter/narrower tubing, optimize flow rate, increase mobile phase strength.[1][17][18] |
Troubleshooting Logic Diagram
A systematic approach is crucial for efficiently diagnosing the root cause of poor peak shape. The following diagram outlines a general workflow for troubleshooting.
Caption: A flowchart for diagnosing HPLC peak shape issues.
Experimental Protocols
Reference HPLC Method for this compound Analysis
This protocol is a representative method for the analysis of this compound and can be used as a starting point for method development and troubleshooting. A study by Mahajan and Chatterjee (2018) outlines a simple HPLC-DAD method for its detection.[19][20]
Table of Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 Reversed-Phase Column |
| Mobile Phase | Methanol (75%) and Water (25%)[19][20] |
| Flow Rate | 0.8 mL/min[19][20] |
| Detector | Diode Array Detector (DAD) |
| Detection Wavelength | 210 nm[19][20] or 230 nm[21] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | 20 minutes[19] |
Methodology:
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing HPLC-grade methanol and HPLC-grade water in a 75:25 ratio.
-
Degas the mobile phase using sonication or vacuum filtration to prevent air bubbles in the system.[17]
-
-
Standard Solution Preparation:
-
Sample Preparation:
-
For liquid samples (e.g., run-off water), an extraction with a solvent like dichloromethane may be necessary.[19]
-
Ensure the final sample is dissolved in a solvent compatible with the mobile phase, preferably the mobile phase itself.
-
Filter the final sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
-
System Equilibration:
-
Flush the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared samples.
-
Monitor the chromatogram for the this compound peak at its expected retention time (e.g., approximately 13.45 minutes under the conditions specified by Mahajan and Chatterjee, 2018).[20]
-
Workflow for Troubleshooting Peak Tailing
This workflow provides a step-by-step process for addressing peak tailing.
Caption: A decision tree for resolving peak tailing issues.
References
- 1. mastelf.com [mastelf.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chromtech.com [chromtech.com]
- 4. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 7. perkinelmer.com [perkinelmer.com]
- 8. support.waters.com [support.waters.com]
- 9. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 10. labveda.com [labveda.com]
- 11. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 12. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 13. uhplcs.com [uhplcs.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. bio-works.com [bio-works.com]
- 16. What To Do When Chromatographic Peaks Are Wider in HPLC - Blogs - News [alwsci.com]
- 17. HPLC Troubleshooting Guide [scioninstruments.com]
- 18. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 19. A simple HPLC-DAD method for simultaneous detection of two organophosphates, this compound and fenthion, and validation by soil microcosm experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. cabidigitallibrary.org [cabidigitallibrary.org]
- 23. ijcmas.com [ijcmas.com]
reducing background noise in enzymatic assays with Profenofos
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering high background noise in enzymatic assays involving the organophosphate insecticide, Profenofos.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it primarily affect enzymatic assays?
This compound is a non-systemic organophosphate insecticide and acaricide used to control a wide variety of pests.[1] Its primary mechanism of action is the inhibition of the enzyme acetylcholinesterase (AChE).[1][2][3] In an enzymatic assay, this compound acts as a potent neurotoxin by binding to a serine residue in the active site of AChE, leading to phosphorylation of the enzyme.[4][5] This inhibition is more stable than the normal acetylation process, rendering the enzyme non-functional.[5] Consequently, the neurotransmitter acetylcholine accumulates, leading to overstimulation of the nervous system.[2] Therefore, the most common enzymatic assays involving this compound are designed to measure its inhibitory effect on AChE activity.
Q2: What are the common causes of high background noise in enzymatic assays?
High background noise can originate from multiple sources, obscuring the true signal and reducing assay sensitivity. General causes include:
-
Autofluorescence: The intrinsic fluorescence of assay components, including the test compound (this compound), biological samples, or even the microplate material.[6][7]
-
Non-specific Binding: The binding of detection antibodies or other reagents to unintended targets or surfaces of the microplate.[8][9]
-
Substrate Instability: Spontaneous degradation of the substrate, leading to a signal in the absence of enzymatic activity.
-
Contamination: Microbial or chemical contamination of reagents, buffers, or samples can introduce interfering substances.[10][11]
-
Incorrect Reagent Concentration: Using excessively high concentrations of enzymes or substrates can lead to a high basal signal.[12]
-
Sub-optimal Assay Conditions: Incorrect pH, temperature, or incubation times can increase non-enzymatic reactions.[9][13]
Q3: What specific issues can this compound introduce in an assay?
Besides its primary role as an inhibitor, this compound or its formulants in commercial preparations may contribute to background noise. "Inert" ingredients in pesticide formulations can sometimes have their own biological or chemical effects, potentially augmenting the inhibitory effect or interfering with the assay chemistry.[14][15] Additionally, if using a fluorescence-based assay, this compound itself might possess some level of autofluorescence, which should be controlled for.[7]
Troubleshooting Guides for High Background Noise
Problem: High background in a colorimetric Acetylcholinesterase (AChE) assay (e.g., Ellman's Method)
The Ellman's method uses acetylthiocholine as a substrate, which is hydrolyzed by AChE to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product measured at ~412 nm.[16] High background appears as a significant yellow color in "no enzyme" or "inhibitor-only" control wells.
Troubleshooting Workflow for Colorimetric Assays
Caption: Troubleshooting logic for high background in colorimetric AChE assays.
Problem: High background in a fluorescence-based AChE assay
These assays often use substrates like Amplite Red, where AChE activity leads to the production of a highly fluorescent product (e.g., resorufin).[17][18] High background manifests as high fluorescence intensity in control wells.
| Potential Cause | Recommended Solution |
| Autofluorescence of this compound or Sample | Run a control well containing only the sample in assay buffer (no fluorescent probe).[7] Subtract this background value from your experimental wells. If the autofluorescence is too high, consider using a probe with a different excitation/emission spectrum. |
| Microplate Fluorescence | The plastic used in standard microplates can be highly fluorescent. Switch to black-walled, clear-bottom plates specifically designed for fluorescence assays to minimize stray light and background.[7][19] |
| Contaminated Buffers or Reagents | Prepare all buffers and reagent solutions fresh using high-purity water and reagents. Microbial contamination can be a source of fluorescent compounds.[11] |
| Probe Degradation or Non-specific Reaction | Protect fluorescent probes from light to prevent photobleaching and degradation.[17] Ensure the probe concentration is optimized; too high a concentration can lead to increased background.[7] |
| Insufficient Washing Steps | If the assay involves washing steps, ensure they are performed thoroughly to remove any unbound fluorescent reagents.[9][10] |
| Light Leakage in Plate Reader | Ensure the plate reader's seals are intact and that there is no ambient light leaking into the measurement chamber.[7] |
Experimental Protocols
Protocol: Colorimetric AChE Inhibition Assay (Ellman's Method)
This protocol provides a general framework for determining the inhibitory effect of this compound on AChE activity.
Mechanism of AChE Inhibition by this compound
Caption: this compound phosphorylates the AChE active site, blocking acetylcholine hydrolysis.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., human recombinant)
-
This compound standard
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent
-
Phosphate Buffer (e.g., 100 mM, pH 8.0)
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at 405-412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to obtain the desired test concentrations.
-
Prepare ATCI and DTNB solutions fresh in the assay buffer. Protect the DTNB solution from light.[17]
-
-
Assay Setup:
-
Design a plate map including wells for:
-
Blank: Buffer, DTNB, and ATCI (no enzyme).
-
Negative Control (100% Activity): Buffer, AChE, DTNB, ATCI, and solvent (e.g., DMSO).
-
Positive Control: A known AChE inhibitor can be used.[20]
-
Test Wells: Buffer, AChE, DTNB, ATCI, and this compound at various concentrations.
-
-
-
Experimental Workflow:
Caption: General experimental workflow for an AChE inhibition assay.
-
Data Analysis:
-
Subtract the absorbance of the blank from all other wells.
-
Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [1 - (Activity with this compound / Activity of Negative Control)] * 100
-
Plot the % Inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Disclaimer: This guide is intended for informational purposes for research professionals. All laboratory work should be conducted with appropriate safety precautions.
References
- 1. This compound | C11H15BrClO3PS | CID 38779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prothiofos - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Background in Fluorescence Imaging | Thermo Fisher Scientific - AL [thermofisher.com]
- 8. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 9. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 10. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 11. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. google.com [google.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. attogene.com [attogene.com]
- 17. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. docs.abcam.com [docs.abcam.com]
- 20. researchgate.net [researchgate.net]
selecting appropriate internal standards for Profenofos quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of Profenofos.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound to consider when selecting an internal standard?
A1: this compound is a non-systemic organophosphate insecticide with contact and stomach action.[1] Key physicochemical properties to consider when selecting a suitable internal standard are summarized in the table below. An ideal internal standard should have similar chemical and physical properties to this compound to ensure comparable behavior during sample preparation and analysis.
| Property | Value | Reference |
| Molecular Formula | C11H15BrClO3PS | [1] |
| Molecular Weight | 373.6 g/mol | [1] |
| Appearance | Pale yellow liquid with a garlic-like odor | [1] |
| Solubility in water | 28 mg/L (at 25°C) | [1] |
| Log P (Kow) | 4.44 | [1] |
| Vapor Pressure | 1.24 x 10⁻⁴ Pa (at 25°C) | [1] |
| Stability | Relatively stable in neutral and slightly acidic conditions; unstable under alkaline conditions. | [1] |
Q2: Which internal standards are suitable for the quantification of this compound by GC-MS or LC-MS/MS?
A2: The selection of an appropriate internal standard is critical for accurate quantification. The ideal internal standard is an isotopically labeled version of the analyte (e.g., this compound-d5). However, if an isotopically labeled standard is not available, other compounds with similar chemical properties can be used. Chlorpyrifos has been used as an internal standard for the GC-MS analysis of this compound.[2] Other potential candidates for organophosphate analysis include Triphenyl phosphate (TPP) and Ethoprophos.
Below is a comparison of potential internal standards for this compound quantification:
| Internal Standard | Chemical Class | Rationale for Use with this compound | Potential Issues |
| This compound-d5 (or other isotopically labeled analogs) | Isotopically Labeled Organophosphate | Ideal choice. Chemically identical to this compound, ensuring similar extraction efficiency and ionization response. Co-elutes with the native compound, providing the best correction for matrix effects. | Availability may be limited and cost can be high. |
| Chlorpyrifos | Organophosphate | Structurally similar to this compound, with a comparable phosphorus-containing core. Likely to exhibit similar behavior during extraction and chromatographic separation. | May be present in some environmental or agricultural samples, leading to interference. Ionization efficiency may differ from this compound. |
| Triphenyl phosphate (TPP) | Organophosphate Ester | Often used as a surrogate or internal standard for the analysis of various organophosphate pesticides. | Less structurally similar to this compound than Chlorpyrifos. May not fully compensate for variations in extraction and matrix effects specific to this compound. |
| Ethoprophos | Organophosphate | Another organophosphate pesticide that could serve as an internal standard due to its similar chemical class. | Potential for presence in samples. Chromatographic separation from this compound and other matrix components needs to be confirmed. |
Q3: What are the critical steps in validating an internal standard for this compound quantification?
A3: Validation of the chosen internal standard is a crucial step to ensure the accuracy and reliability of your quantitative method. The validation process should demonstrate that the internal standard effectively compensates for variations in sample preparation and analysis without interfering with the measurement of this compound.
Key validation steps include:
-
Linearity: Establish the linearity of the response ratio (this compound area / Internal Standard area) over the desired concentration range of this compound.
-
Accuracy and Precision: Determine the accuracy (trueness) and precision (repeatability and intermediate precision) of the method using the internal standard by analyzing quality control (QC) samples at different concentrations.
-
Matrix Effect: Evaluate the ability of the internal standard to compensate for matrix effects. This is done by comparing the response of this compound in the presence of the internal standard in a pure solvent versus in a sample matrix.
-
Recovery: Assess the extraction recovery of both this compound and the internal standard to ensure they behave similarly during the sample preparation process.
-
Specificity: Confirm that the internal standard does not co-elute with any interfering compounds in the sample matrix.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound using an internal standard.
Problem 1: Poor Peak Shape (Tailing or Fronting) for this compound and/or the Internal Standard
| Potential Cause | Troubleshooting Step |
| Active sites in the GC inlet or column | Deactivate the GC inlet liner or use a liner with a more inert surface. Trim a small portion (5-10 cm) from the front of the GC column. |
| Incompatible solvent for sample injection | Ensure the sample is dissolved in a solvent that is compatible with the mobile phase (for LC) or the stationary phase (for GC). |
| Column degradation | Replace the analytical column if it has been used extensively or exposed to harsh conditions. |
| pH of the mobile phase (for LC) | For basic compounds, a lower pH of the mobile phase can often improve peak shape. |
Problem 2: Inconsistent or Low Recovery of this compound and/or the Internal Standard
| Potential Cause | Troubleshooting Step |
| Inefficient extraction | Optimize the extraction solvent and technique. Ensure thorough mixing and sufficient extraction time. |
| Degradation of this compound or internal standard | This compound is unstable under alkaline conditions.[1] Ensure that the pH of the sample and extraction solvent is neutral or slightly acidic. Avoid prolonged exposure of samples to light and high temperatures. |
| Adsorption to sample container or instrument components | Use silanized glassware to minimize adsorption. Check for and clean any contaminated parts in the injection port or transfer lines. |
Problem 3: Significant Matrix Effects
| Potential Cause | Troubleshooting Step |
| Co-eluting matrix components suppressing or enhancing ionization | Improve sample cleanup procedures to remove interfering matrix components. Modify chromatographic conditions to separate this compound and the internal standard from co-eluting compounds. |
| Inappropriate internal standard | If matrix effects are severe and the current internal standard does not compensate for them, consider using an isotopically labeled internal standard for this compound. |
| High concentration of matrix components | Dilute the sample extract to reduce the concentration of matrix components, if the sensitivity of the method allows. |
Experimental Protocols
Protocol 1: Sample Preparation using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
This protocol is a widely used method for the extraction of pesticide residues from various matrices.
-
Homogenization: Homogenize 10-15 g of the sample.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate amount of the selected internal standard solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, and MgSO₄). The choice of sorbent depends on the matrix.
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Final Extract:
-
Take the supernatant for analysis by GC-MS or LC-MS/MS. The extract may need to be acidified or diluted depending on the analytical method.
-
Protocol 2: Analysis by LC-MS/MS
This is a general protocol and should be optimized for your specific instrument and application.
-
Chromatographic Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate, is typical. For example, a gradient could start with a higher percentage of water and ramp up to a higher percentage of the organic solvent.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally suitable for this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. Precursor and product ions for this compound and the internal standard need to be optimized. For this compound (m/z 373.9), characteristic product ions can be monitored.
-
Visualizations
References
Technical Support Center: Addressing Profenofos Cross-Reactivity in Immunoassay Development
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on immunoassays for the organophosphate insecticide, profenofos.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the development and execution of immunoassays for this compound, with a focus on cross-reactivity.
Question: My immunoassay for this compound is showing high background signal. What are the potential causes and how can I troubleshoot this?
Answer:
High background signal in an ELISA can obscure the specific signal from this compound and lead to inaccurate results. The common causes and troubleshooting steps are outlined below:
-
Non-Specific Binding:
-
Cause: The antibodies or other assay components may be binding non-specifically to the microplate surface.
-
Troubleshooting:
-
Optimize Blocking: Ensure that the blocking buffer is effective. Common blocking agents include Bovine Serum Albumin (BSA) or non-fat dry milk. You may need to test different blocking agents and concentrations.
-
Increase Washing: Increase the number of wash steps and the volume of wash buffer used between each step to remove unbound reagents.
-
Add Detergent: Including a non-ionic detergent like Tween-20 in the wash buffer can help reduce non-specific binding.
-
-
-
Cross-Reactivity of Reagents:
-
Cause: The secondary antibody may be cross-reacting with the capture antibody or other components of the assay.
-
Troubleshooting:
-
Use Pre-adsorbed Secondary Antibodies: Utilize secondary antibodies that have been pre-adsorbed against the species of the primary antibody to minimize cross-reactivity.
-
Run Controls: Include a control well with no primary antibody to check for non-specific binding of the secondary antibody.
-
-
-
Contamination:
-
Cause: Reagents or equipment may be contaminated with enzymatic activity or other interfering substances.
-
Troubleshooting:
-
Use Fresh Reagents: Prepare fresh buffers and reagent solutions for each assay.
-
Ensure Cleanliness: Thoroughly clean all equipment, including pipettes and plate washers.
-
-
Question: I am observing cross-reactivity with other organophosphate pesticides in my this compound immunoassay. How can I improve the specificity of my assay?
Answer:
Cross-reactivity is a common challenge in immunoassays for small molecules like pesticides, due to structural similarities. Here are strategies to enhance the specificity of your this compound assay:
-
Antibody Selection:
-
Monoclonal vs. Polyclonal Antibodies: Monoclonal antibodies generally offer higher specificity as they recognize a single epitope. If you are using polyclonal antibodies, consider switching to a monoclonal antibody specific for this compound.
-
Antibody Screening: Screen multiple antibody candidates to identify the one with the highest specificity for this compound and minimal cross-reactivity with other organophosphates.
-
-
Hapten Design and Conjugation:
-
Hapten Synthesis: The design of the hapten (a small molecule that is made immunogenic by conjugation to a carrier protein) is crucial. The position of the linker arm on the this compound molecule can significantly influence the specificity of the resulting antibodies. Synthesize haptens where the linker is attached to a region of the molecule that is unique to this compound.
-
Heterologous Assay Format: Employ a heterologous immunoassay format, where the hapten used for immunization is different from the hapten used in the assay (e.g., for coating the plate). This can improve specificity by selecting for antibodies that bind to the core structure of this compound.
-
-
Assay Optimization:
-
Competitive Immunoassay Format: A competitive ELISA format is generally preferred for small molecule detection and can be optimized for specificity.
-
Incubation Times and Temperatures: Optimize incubation times and temperatures to favor the binding of high-affinity, specific antibodies.
-
Sample Dilution: Diluting the sample can sometimes reduce the impact of cross-reacting substances, although this may also decrease the signal for this compound.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is cross-reactivity a concern in its detection?
This compound is an organophosphate insecticide used to control a variety of pests on crops like cotton and vegetables.[1] Cross-reactivity in immunoassays for this compound is a significant concern because other organophosphate pesticides share similar chemical structures. This can lead to false-positive results, where the assay detects the presence of other pesticides as if they were this compound, leading to inaccurate quantification of this compound residues.
Q2: How can I determine the cross-reactivity of my antibody?
To determine the cross-reactivity of your antibody, you can perform a competitive ELISA. In this assay, you will test the ability of various structurally related organophosphate pesticides to inhibit the binding of the anti-profenofos antibody to a this compound-conjugate coated on the microplate. The results are typically expressed as the concentration of the competing compound that causes 50% inhibition (IC50) of the maximal signal. The cross-reactivity is then calculated as a percentage relative to this compound.
Q3: What type of ELISA is most suitable for this compound detection?
A competitive ELISA is the most common and suitable format for the detection of small molecules like this compound. In this format, free this compound in the sample competes with a labeled this compound conjugate for a limited number of antibody binding sites. The signal is inversely proportional to the concentration of this compound in the sample.
Q4: Where can I find information on the chemical structure of this compound?
The chemical structure of this compound is O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate. Detailed information about its structure and properties can be found in chemical databases such as PubChem and the NIST Chemistry WebBook.
Quantitative Data on Cross-Reactivity
Table 1: Example Cross-Reactivity of a Bromophos ELISA with Other Organophosphates
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| Bromophos | O-(4-bromo-2,5-dichlorophenyl) O,O-dimethyl phosphorothioate | 10 | 100 |
| Chlorpyrifos | O,O-diethyl O-(3,5,6-trichloro-2-pyridinyl) phosphorothioate | 50 | 20 |
| Fenitrothion | O,O-dimethyl O-(3-methyl-4-nitrophenyl) phosphorothioate | 100 | 10 |
| Parathion | O,O-diethyl O-(4-nitrophenyl) phosphorothioate | >1000 | <1 |
| Malathion | O,O-dimethyl S-(1,2-dicarbethoxyethyl) dithiophosphate | >1000 | <1 |
Note: This data is for a bromophos-specific ELISA and is provided for illustrative purposes. Actual cross-reactivity for a this compound-specific antibody will vary.
Experimental Protocols
Protocol: Competitive Indirect ELISA for this compound
This protocol outlines a general procedure for a competitive indirect ELISA to detect this compound in a sample. Optimization of concentrations and incubation times will be necessary for specific antibodies and reagents.
Materials:
-
This compound standard
-
Anti-profenofos antibody (primary antibody)
-
This compound-protein conjugate (e.g., this compound-BSA) for coating
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-rabbit IgG)
-
96-well microtiter plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Plate reader
Procedure:
-
Coating:
-
Dilute the this compound-protein conjugate to an optimal concentration in coating buffer.
-
Add 100 µL of the diluted conjugate to each well of a 96-well microtiter plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with wash buffer.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the plate three times with wash buffer.
-
-
Competitive Reaction:
-
Prepare a series of this compound standards of known concentrations.
-
Prepare your samples.
-
In separate tubes, mix 50 µL of each standard or sample with 50 µL of the diluted anti-profenofos primary antibody.
-
Incubate this mixture for 30 minutes at room temperature.
-
Add 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Wash the plate three times with wash buffer.
-
-
Secondary Antibody Incubation:
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Wash the plate five times with wash buffer.
-
-
Substrate Development:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution to each well.
-
-
Measurement:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.
-
-
Data Analysis:
-
Construct a standard curve by plotting the absorbance against the logarithm of the this compound concentration.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
-
Visualizations
Caption: Experimental workflow for a competitive indirect ELISA for this compound detection.
Caption: Troubleshooting logic for addressing high background signal in an immunoassay.
References
Technical Support Center: Profenofos Analysis in High-Lipid Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of profenofos in complex, high-lipid matrices such as edible oils, fish, and other fatty foods.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction, cleanup, and analysis of this compound from high-lipid samples.
dot
Caption: Troubleshooting workflow for this compound analysis.
Frequently Asked Questions (FAQs)
Q1: What is the main challenge when analyzing this compound in high-lipid samples?
A1: The primary challenge is the interference from the lipid matrix itself. Lipids are large, non-volatile molecules that can be co-extracted with this compound. If not adequately removed, they can cause:
-
Matrix Effects: Co-extracted components can enhance or suppress the analyte signal in the instrument's source (e.g., GC inlet or MS ion source), leading to inaccurate quantification.[1][2] For GC analysis, this is often a signal enhancement effect as matrix components block active sites in the inlet liner, protecting the analyte from degradation.[1][3]
-
Instrument Contamination: Buildup of lipids can contaminate the GC inlet, column, and MS source, leading to poor peak shapes, high background noise, and increased need for maintenance.[4]
-
Lowered Analyte Recovery: Non-polar pesticides like this compound can be lost during aggressive lipid removal steps if the chosen method is not selective enough.[5][6]
Q2: Which extraction method is recommended for this compound in fatty matrices: QuEChERS or traditional solvent extraction?
A2: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly recommended as a starting point. It is versatile, uses less solvent than traditional methods, and can be effectively modified for high-lipid samples.[5][7] The key is to optimize the subsequent cleanup step (dispersive SPE) to effectively remove lipids. For instance, a modified QuEChERS protocol using acetonitrile with 1% acetic acid for extraction followed by a dSPE cleanup with C18 and PSA sorbents is a common approach, though may require further optimization for highly fatty samples.[5]
Q3: My this compound recovery is low after QuEChERS cleanup. What should I do?
A3: Low recovery for a relatively non-polar pesticide like this compound in a fatty matrix can be due to several factors:
-
Inadequate Extraction: Ensure your solvent-to-sample ratio is sufficient. For high-fat samples, a higher ratio may be needed.[8] Using a solvent mixture like ethyl acetate/acetonitrile can improve the extraction of non-polar pesticides.[8][9]
-
Analyte Loss During Cleanup: Traditional dSPE sorbents for QuEChERS, like Primary Secondary Amine (PSA), remove acids, while C18 removes lipids. However, excessive C18 can also retain non-polar analytes like this compound.[5][6] If you suspect this, consider reducing the amount of C18 or switching to a more selective sorbent like Z-Sep or EMR-Lipid.[10][11]
-
Phase Separation Issues: In very fatty samples, achieving a clean separation between the acetonitrile and lipid layers can be difficult. Ensure proper salting-out (using MgSO₄ and NaCl or sodium acetate) and adequate centrifugation.[5] A freeze-out step prior to dSPE can significantly improve lipid removal and phase separation.
Q4: How do I choose the right dispersive SPE (dSPE) sorbent for my high-lipid sample?
A4: The choice of dSPE sorbent is critical for effectively removing lipids while retaining this compound.
-
PSA/C18 Combination: This is a standard choice for samples with moderate fat content. PSA removes polar interferences, and C18 removes lipids. However, for samples with >5-10% fat, its efficiency may be limited, and it can lead to low recovery of non-polar analytes.[5]
-
Z-Sep or Z-Sep+: These zirconia-based sorbents show a high affinity for lipids and pigments and are more effective than C18 for fat removal without compromising the recovery of non-polar pesticides.[8][11]
-
EMR—Lipid (Enhanced Matrix Removal—Lipid): This novel sorbent is highly selective for lipids. It works by a different mechanism than traditional sorbents and has been shown to provide excellent cleanup for complex fatty matrices like avocado, salmon, and edible oils, with good recoveries for a wide range of pesticides.[10][12][13][14][15] It is often considered the most effective option for samples with very high fat content.[12]
Q5: When should I consider using Gel Permeation Chromatography (GPC)?
A5: Gel Permeation Chromatography (GPC) is a powerful cleanup technique that separates molecules based on their size. It is highly effective at removing large lipid molecules from the smaller pesticide analytes.[16][17][18] You should consider GPC when:
-
You are working with samples with very high fat content (>15-20%), such as pure oils or animal fats.
-
dSPE cleanup methods are failing to provide a clean enough extract, leading to significant matrix effects or instrument contamination.[18]
-
You need a robust, automated cleanup for a high volume of fatty samples.[16][19]
The main disadvantages of GPC are that it is more time-consuming, requires specialized equipment, and uses larger volumes of solvent compared to dSPE.[4]
Data Presentation: Comparison of Cleanup Methods
The following tables summarize typical performance data for different cleanup techniques used in the analysis of pesticides in high-lipid matrices. Note that performance can vary based on the specific matrix, analyte, and laboratory conditions.
Table 1: Comparison of QuEChERS-dSPE Cleanup Sorbents in Fatty Matrices
| Sorbent | Target Matrix | Lipid Removal Efficiency | Typical Analyte Recovery Range | Key Advantages & Disadvantages |
| PSA + C18 | Avocado, Milk, Eggs | Moderate | 27-100% (recovery of non-polar analytes decreases with fat content)[5][6] | Adv: Inexpensive, common. Disadv: Insufficient for high fat (>10%); may have low recovery for non-polar pesticides. |
| Z-Sep | Corn Oil, Fish | High | 70-120% for most analytes[8] | Adv: Better fat removal than C18.[13][11] Disadv: More expensive than C18/PSA. |
| EMR-Lipid | Avocado, Salmon, Olive Oil, Pork | Very High (83-98%)[10] | 70-120% for most analytes, including non-polar ones[10][12][13][14] | Adv: Highly selective for lipids, excellent cleanup. Disadv: Higher cost, protocol may require an extra salting-out step.[10][15] |
Table 2: Performance of GPC vs. Optimized dSPE (EMR-Lipid) in Avocado
| Parameter | Gel Permeation Chromatography (GPC) | QuEChERS with EMR-Lipid dSPE |
| Sample Throughput | Lower (30-40 min per sample, plus evaporation)[16] | Higher (dSPE step is very fast)[4] |
| Solvent Consumption | High[4] | Low[4] |
| Lipid Removal | Excellent | Excellent[4] |
| Analyte Recovery | Generally good (e.g., 96-106% for organophosphates in butterfat)[20] | Generally good (70-120% for most pesticides)[4] |
| Automation | Easily automated[16] | Can be automated |
| Best For | Very high-fat samples (>20%), routine analysis requiring high automation. | A wide range of fatty samples; labs seeking faster, lower-solvent methods. |
Experimental Protocols
Protocol 1: Modified QuEChERS with EMR-Lipid Cleanup for Edible Oil
This protocol is adapted for a high-fat liquid matrix.
dot
Caption: QuEChERS workflow with EMR-Lipid cleanup.
Methodology:
-
Sample Preparation: Weigh 5 g of the homogenized oil sample into a 50 mL centrifuge tube.
-
Fortification: Add internal/surrogate standards.
-
Hydration: Add 10 mL of reagent water and vortex briefly.
-
Extraction: Add 10 mL of acetonitrile (or an ethyl acetate/acetonitrile mixture[8]). Add the appropriate QuEChERS salt packet (e.g., AOAC or EN salts containing MgSO₄). Shake vigorously for 1-2 minutes.
-
Centrifugation: Centrifuge the tube for 5 minutes at ≥ 4000 rpm to separate the layers.
-
EMR-Lipid Cleanup: Transfer a 5 mL aliquot of the upper acetonitrile layer to a 15 mL tube containing the recommended amount of EMR-Lipid sorbent (e.g., 1 g). Vortex for 1 minute.
-
Centrifugation: Centrifuge for 5 minutes at ≥ 4000 rpm.
-
Polishing Step: Transfer the supernatant to a tube containing anhydrous MgSO₄ (this removes residual water and improves results for GC analysis).[15] Vortex and centrifuge again.
-
Final Extract: The resulting supernatant is ready for analysis. Add analyte protectants if performing GC analysis.[3]
Protocol 2: Gel Permeation Chromatography (GPC) Cleanup for Fish Tissue
This protocol is suitable for solid samples with very high lipid content.
Methodology:
-
Initial Extraction (Pre-GPC):
-
Homogenize a representative sample (e.g., 10 g) of fish tissue with an appropriate solvent like ethyl acetate or a hexane/acetone mixture. Anhydrous sodium sulfate can be blended with the tissue to remove water.
-
Filter or centrifuge the mixture to collect the solvent extract.
-
Concentrate the extract to a small, known volume (e.g., 5 mL).
-
-
GPC Cleanup:
-
System: Automated GPC system equipped with a column packed with Bio-Beads S-X3 gel (or similar).[16][20][4]
-
Mobile Phase: A common mobile phase is a mixture of ethyl acetate and cyclohexane (e.g., 1:1 v/v).[4]
-
Calibration: Before running samples, the system must be calibrated. Inject a solution containing a lipid (e.g., corn oil) and pesticide standards (including this compound) to determine the elution times. The lipid will elute first (and be sent to waste), followed by the pesticide fraction (which is collected).
-
Sample Injection: Inject an aliquot of the concentrated sample extract (e.g., 0.5 g of fat equivalent) onto the GPC column.
-
Fraction Collection: Program the system to discard the initial fraction containing the lipids and collect the subsequent fraction containing the pesticides.
-
Concentration: Evaporate the collected fraction to a final volume of 1-2 mL using a rotary evaporator or nitrogen stream. This sample is now ready for instrumental analysis.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination of analyte protectants to overcome matrix effects in routine GC analysis of pesticide residues in food matrixes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples [mdpi.com]
- 8. Item - Optimisation and validation of a modified QuEChERS method for the determination of 222 pesticides in edible oils using GC-MS/MS: a case study on corn oil - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 9. Optimisation and validation of a modified QuEChERS method for the determination of 222 pesticides in edible oils using GC-MS/MS: a case study on corn oil | Semantic Scholar [semanticscholar.org]
- 10. Publication : USDA ARS [ars.usda.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination of 255 pesticides in edible vegetable oils using QuEChERS method and gas chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Critical Assessment of Clean-Up Techniques Employed in Simultaneous Analysis of Persistent Organic Pollutants and Polycyclic Aromatic Hydrocarbons in Fatty Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of Pesticide Residues in Olive Oil Using QuEChERS Extraction and Liquid Chromatography–Orbitrap High-Resolution Mass Spectrometry: Comparison of Different Clean-Up Sorbents and Validation Study [mdpi.com]
- 15. agilent.com [agilent.com]
- 16. Automated gel permeation chromatographic cleanup of animal and plant extracts for pesticide residue determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. palmoilis.mpob.gov.my [palmoilis.mpob.gov.my]
strategies to prevent Profenofos adsorption to labware
This guide provides troubleshooting strategies and answers to frequently asked questions regarding the adsorption of Profenofos to laboratory ware. Understanding and mitigating this issue is critical for ensuring accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: My analytical results show lower than expected concentrations of this compound. Could adsorption to my labware be the cause?
A: Yes, this is a common issue. This compound is a hydrophobic (lipophilic) compound, meaning it has a strong affinity for surfaces, especially plastics, and can be lost from your sample solution through adsorption to the walls of containers, pipette tips, and vials. This can lead to significant underestimation of its concentration.
Q2: What chemical properties of this compound cause it to adsorb to surfaces?
A: The primary driver of this compound adsorption is its chemical structure. Key properties include:
-
High Hydrophobicity: this compound has very low solubility in water (approximately 28 mg/L) but is readily miscible with most organic solvents.[1][2]
-
High Octanol-Water Partition Coefficient (Log Kow): The Log Kow value for this compound is 4.44.[1][2] This high value indicates a strong tendency to move from an aqueous phase to a more non-polar (oily or plastic) environment. Compounds with a Log Kow > 4 are generally considered to have a high potential for adsorption.
Q3: Which type of labware is best for minimizing this compound adsorption?
A: The choice of labware material is critical. While no material is perfect, some are significantly better than others for handling hydrophobic compounds like this compound.
-
Glass: Borosilicate glass is generally preferred over plastics like polypropylene (PP) or polystyrene (PS) because it has a more polar, hydrophilic surface that is less attractive to hydrophobic molecules.[3]
-
Silanized (Deactivated) Glass: This is the best option. Silanization caps the reactive, polar silanol groups on the glass surface, creating a more inert and less adsorptive surface. Deactivated glass vials are highly recommended for preparing standards and storing samples for chromatographic analysis.[4]
-
Polypropylene (PP): Commonly used for centrifuge tubes and other containers, PP is a non-polar plastic and poses a high risk of adsorption for this compound. Losses can be substantial, especially with aqueous solutions and at low concentrations.[3]
Q4: How should I prepare my labware before an experiment with this compound?
A: Proper preparation can significantly reduce analyte loss.
-
Thorough Cleaning: Wash labware meticulously to remove any organic residues that could interact with this compound. Standard procedures involving detergents, multiple rinses with tap and deionized water, and oven drying are recommended.
-
Solvent Rinsing: Before use, rinse the labware (both glass and plastic) with a high-purity organic solvent in which this compound is highly soluble, such as acetone or methanol. This helps to remove interfering residues and can pre-condition the surface.
-
"Priming" the Surface: For critical applications, you can "prime" the labware by exposing it to a solution of this compound of the same or higher concentration as your samples. Discard this solution and then add your actual sample. This saturates the adsorption sites on the labware surface, minimizing the loss of your target analyte.
Q5: Are there any solvent or solution additives that can help prevent adsorption?
A: Yes. The composition of your sample solution can be modified to keep this compound from binding to surfaces.
-
Use of Organic Solvents: Whenever possible, dissolve this compound in an organic solvent or ensure your final solution contains a high percentage of an organic co-solvent (e.g., acetonitrile, methanol). This compound is readily miscible in these solvents and will prefer to stay in solution rather than adsorb to the container walls.[1][2]
-
Addition of a Surfactant: For aqueous solutions, adding a small amount (~0.05%) of a non-ionic surfactant, such as Tween 20 or Triton X-100, can help. Surfactants can coat the labware surface and form micelles around the this compound molecules, reducing their interaction with the container walls.[5]
Q6: What is the most effective way to clean labware after using this compound?
A: To decontaminate labware, a multi-step process is recommended.
-
Organic Solvent Rinse: First, rinse the labware multiple times with a solvent like acetone or methanol to remove the bulk of the this compound.
-
Alkaline Wash: this compound degrades rapidly under alkaline (high pH) conditions.[1][2][6] Washing the labware with a basic solution (e.g., a laboratory-grade detergent with a high pH or a dilute sodium hydroxide solution) will hydrolyze and break down any remaining residues.
-
Final Rinse: Follow the alkaline wash with thorough rinses of deionized water to remove the cleaning agent and any degradation byproducts.
Data Presentation
The following table summarizes the relative risk of this compound adsorption based on labware material and solvent choice, providing recommended actions to mitigate analyte loss.
| Labware Material | Solvent/Solution Type | Relative Adsorption Risk | Recommended Action |
| Polypropylene (PP) | Aqueous / Low % Organic | High | Avoid if possible. If necessary, pre-rinse with solvent and "prime" the surface. Use a surfactant. |
| High % Organic | Moderate | Pre-rinse with the pure solvent before use. | |
| Borosilicate Glass | Aqueous / Low % Organic | Moderate | Preferable to plastic. Ensure thorough cleaning. Consider silanization for critical work. |
| High % Organic | Low | Recommended for general use. Always clean and pre-rinse with solvent. | |
| Silanized Glass | Aqueous / High % Organic | Very Low | Best choice. Ideal for preparing standards and storing final extracts for analysis.[4] |
Experimental Protocols
Protocol: Quantifying this compound Adsorption to Labware
This protocol allows researchers to determine the extent of this compound loss in their specific labware and conditions.
Objective: To quantify the percentage of this compound adsorbed to different types of labware (e.g., 1.5 mL polypropylene microcentrifuge tubes vs. 2 mL glass vials).
Materials:
-
This compound analytical standard
-
High-purity methanol or acetonitrile
-
Deionized water
-
Labware to be tested (e.g., polypropylene tubes, borosilicate glass vials)
-
Control labware (e.g., 2 mL silanized glass autosampler vials)
-
Calibrated pipettes
-
Vortex mixer
-
Analytical instrument (HPLC-UV or GC-MS)
Methodology:
-
Stock Solution Preparation: Prepare a 100 µg/mL stock solution of this compound in methanol.
-
Working Solution Preparation: Prepare a 1 µg/mL working solution by diluting the stock solution in the desired experimental solvent (e.g., 50:50 methanol:water).
-
Control Sample (T_0): Directly prepare the working solution in a silanized glass autosampler vial. For example, add 500 µL of a 2 µg/mL intermediate solution to 500 µL of water directly in the vial. Cap immediately and vortex. This sample represents 0% adsorption loss.
-
Test Sample Preparation:
-
Pipette 1 mL of the 1 µg/mL working solution into each of the test labware articles (e.g., five PP tubes and five glass vials).
-
Cap the containers and allow them to sit at room temperature for a defined, experimentally relevant period (e.g., 4 hours or 24 hours). Agitate periodically if that reflects your experimental workflow.
-
-
Sample Transfer: After the incubation period, carefully pipette the entire solution from each test container into a fresh, silanized glass autosampler vial.
-
Analysis: Analyze the control and all test samples using a validated chromatographic method (HPLC or GC).
-
Calculation: Calculate the percentage of this compound adsorbed using the following formula:
% Adsorption = [ (Peak Area_Control - Peak Area_Test) / Peak Area_Control ] * 100
Average the results from the replicates for each labware type.
Visualizations
The following diagram outlines a logical workflow for troubleshooting unexpected results and mitigating the effects of this compound adsorption.
Caption: Troubleshooting workflow for addressing this compound loss due to labware adsorption.
References
quenching enzymatic reactions for accurate Profenofos inhibition studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Profenofos inhibition studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an organophosphate insecticide that functions by inhibiting the enzyme acetylcholinesterase (AChE).[1][2] AChE is responsible for hydrolyzing the neurotransmitter acetylcholine in synaptic clefts. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxicity.[3][4]
Q2: Why is quenching a critical step in this compound-AChE inhibition assays?
Quenching, or stopping the enzymatic reaction at a precise time, is essential for accurately measuring the initial velocity of the reaction.[5] If the reaction is not stopped effectively, the enzyme will continue to process the substrate, leading to an inaccurate determination of the inhibitor's effect.[3] This is particularly important when subsequent analysis steps, such as HPLC, are time-consuming.[3]
Q3: What are the common methods for quenching AChE reactions?
Several methods can be employed to quench AChE reactions. The choice of method depends on the specific assay format and downstream analysis. Common methods include:
-
Acid Quenching: Addition of a strong acid (e.g., hydrochloric acid, trichloroacetic acid, perchloric acid) denatures the enzyme, thereby stopping the reaction.[3][6]
-
Heat Inactivation: Boiling the reaction mixture for a specific duration can effectively denature the enzyme.[7]
-
Addition of a Specific Reagent Mix: In the context of the widely used Ellman's assay, the reaction is often stopped by the addition of a mixture containing 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) and the substrate, acetylthiocholine (ATC).[8]
-
Rapid Freezing: Immersing the reaction vessel in a dry ice-ethanol slurry can rapidly freeze the solution and halt the reaction.[3]
-
Solvent Quenching: The addition of organic solvents can also precipitate and denature the enzyme.
Q4: Can the solvent used to dissolve this compound affect the assay?
Yes, the choice of solvent can significantly impact the results. Dimethyl sulfoxide (DMSO), a common solvent, has been shown to have an inhibitory effect on AChE.[9] Other solvents like ethanol and acetonitrile can also act as non-competitive or competitive inhibitors, respectively.[9] Methanol has been suggested to have a negligible impact on AChE activity and kinetics, making it a more suitable choice for such assays.[9] It is crucial to test the solvent's effect on enzyme activity as a control.
Troubleshooting Guide
| Issue | Possible Cause | Visual/Data Indicator | Recommended Solution |
| Inconsistent or non-reproducible results | Incomplete or slow quenching | High variability between replicates; reaction rates appear to continue increasing over time. | Ensure the quenching agent is added rapidly and mixed thoroughly. For acid quenching, use a sufficiently high concentration to cause immediate denaturation.[10] Consider using a rapid quench-flow apparatus for very fast reactions.[6][11] |
| Precipitate formation upon quenching | Turbidity or visible precipitate in the well/tube after adding the quenching agent. | The quenching agent may be incompatible with the buffer system. For example, using TFA in a DMG buffer can cause protein precipitation.[10] Switch to a different quenching agent, such as dichloroacetic acid, which may not cause precipitation in that buffer system.[10] | |
| Interference from sample components | Lower than expected enzyme activity in control wells. | Substances like EDTA (>0.5 mM), SDS (>0.2%), and Tween-20 (>1%) can interfere with enzymatic assays.[12] Review the composition of your sample and buffers to eliminate potential interfering substances. | |
| High background signal in colorimetric assays | Spontaneous substrate hydrolysis | High absorbance readings in the "no enzyme" control wells. | Some substrates can hydrolyze spontaneously in the assay buffer. Ensure you run a control with all reaction components except the enzyme to measure and subtract this background.[3] |
| Reaction of quenching agent with detection reagents | Color development in the absence of enzymatic activity. | The quenching agent itself might react with the colorimetric reagents. Test the quenching agent with the detection reagents in the absence of the enzyme and substrate to confirm no cross-reactivity. | |
| No or very low enzyme activity | Improper storage or handling of enzyme | Low or no signal change in positive control wells. | Ensure the enzyme is stored at the correct temperature (typically -20°C or -80°C) and avoid multiple freeze-thaw cycles.[1] Use a benchtop cooler when handling the enzyme.[1] |
| Expired reagents | Poor standard curve or low signal. | Check the expiration dates of all kit components and reagents.[12] | |
| Non-linear reaction progress curves | Substrate depletion or product inhibition | The rate of the reaction slows down significantly before the desired time point. | Ensure you are measuring the initial velocity, where less than 10% of the substrate has been consumed.[5] You may need to adjust the enzyme or substrate concentration. |
| Lag phase at the beginning of the reaction | The reaction starts slowly and then accelerates. | This can be due to various factors, including slow conformational changes in the enzyme or the presence of a product that activates the enzyme.[13][14] Ensure all reagents are at the correct temperature and pH before starting the reaction. |
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound against acetylcholinesterase from different species.
| Inhibitor | Enzyme Source | IC50 Value | Reference |
| This compound | Human recombinant AChE | 302 nM | [8] |
| This compound | Rat red blood cell AChE | 312 nM | [8] |
Experimental Protocols
Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay using Ellman's Method with DTNB/ATC Quenching
This protocol is adapted from studies on this compound inhibition of AChE.[8]
Materials:
-
Human recombinant AChE
-
This compound stock solution (in a suitable solvent like ethanol)
-
0.1 M Sodium phosphate buffer (pH 7.4) containing 0.1 mg/ml BSA
-
5,5'-dithiobis (2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine (ATC)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare working solutions of this compound at various concentrations by diluting the stock solution in 0.1 M sodium phosphate buffer.
-
Prepare the AChE solution in 0.1 M sodium phosphate buffer to a final concentration of 0.02 U/ml in the reaction mixture.
-
Prepare the quenching solution containing a mixture of DTNB and ATC. The final concentrations in the quenched reaction should be 0.075 mM for DTNB and 0.15 mM for ATC.[8]
-
-
Assay Setup:
-
In a 96-well plate, add 44 µl of sodium phosphate buffer to each well.
-
Add 5 µl of the this compound working solutions to the respective wells. For the negative control, add 5 µl of the solvent without this compound.
-
To start the reaction, add 1 µl of the AChE solution to each well, bringing the total volume to 50 µl.
-
-
Incubation:
-
Incubate the plate for 15 minutes at 37°C.[8]
-
-
Quenching and Detection:
-
To stop the reaction, add 150 µl of the DTNB/ATC quenching solution to each well.[8]
-
Immediately measure the absorbance at 412 nm using a spectrophotometer. The yellow color is due to the formation of 5-thio-2-nitrobenzoate (TNB).
-
-
Data Analysis:
-
Calculate the percentage of AChE inhibition for each this compound concentration compared to the negative control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Protocol 2: Acid Quenching of AChE Reaction
This is a general protocol for stopping an AChE reaction using a strong acid.
Materials:
-
AChE and substrate (e.g., acetylthiocholine)
-
Inhibitor (this compound)
-
Assay buffer
-
Quenching solution (e.g., 1 M HCl or 10% Trichloroacetic acid)
-
Microcentrifuge tubes
Procedure:
-
Reaction Setup:
-
Set up the enzymatic reaction in microcentrifuge tubes by combining the assay buffer, substrate, and inhibitor.
-
Equilibrate the tubes to the desired reaction temperature (e.g., 37°C).
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the AChE solution.
-
Incubate for a predetermined time (e.g., 5, 10, 15 minutes).
-
-
Quenching:
-
At the end of the incubation period, add a sufficient volume of the cold acid quenching solution to each tube to immediately lower the pH and denature the enzyme. The final acid concentration should be effective in stopping the reaction completely.
-
Vortex the tubes immediately after adding the acid.
-
-
Post-Quenching Processing:
-
Centrifuge the tubes at high speed to pellet the precipitated protein.
-
Carefully collect the supernatant for subsequent analysis of the product formation (e.g., by HPLC or a colorimetric method if the product is stable at low pH).
-
-
Important Considerations:
-
Confirm that the acid does not interfere with the downstream analytical method.
-
Run a control to ensure the quenching is immediate and complete by adding the quenching agent before the enzyme.[10]
-
Visualizations
Caption: Experimental workflow for a this compound AChE inhibition assay.
Caption: Disruption of acetylcholine signaling by this compound.
Caption: Troubleshooting flowchart for quenching issues.
References
- 1. Restriction Enzyme Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. biologydiscussion.com [biologydiscussion.com]
- 4. Flow-Based Systems for Rapid and High-Precision Enzyme Kinetics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Simple Procedure for Effective Quenching of Trypsin Activity and Prevention of 18O-Labeling Back-Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quantifying Acetylcholinesterase activity in striatal brain tissue with DTNB assay [protocols.io]
- 10. biochem.du.ac.in [biochem.du.ac.in]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. docs.abcam.com [docs.abcam.com]
- 13. Off to a slow start: Analyzing lag phases and accelerating rates in steady-state enzyme kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Functional Roles of Slow Enzyme Conformational Changes in Network Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
dealing with co-eluting interferences in Profenofos chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chromatographic analysis of Profenofos.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges encountered during the chromatographic analysis of this compound?
A1: The primary challenges in this compound analysis are typically related to matrix effects from the sample, which can lead to co-eluting interferences, signal suppression or enhancement, and poor peak shape.[1][2] Complex matrices, especially those with high fat or pigment content, require robust sample preparation to minimize these interferences.[3][4][5]
Q2: What are the recommended sample preparation techniques for this compound analysis in food matrices?
A2: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective technique for extracting this compound from various food matrices.[3][6] This method involves an initial extraction with acetonitrile followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components.[6]
Q3: Which d-SPE sorbents are most effective for cleaning up this compound extracts?
A3: The choice of d-SPE sorbent depends on the matrix composition.
-
Primary Secondary Amine (PSA): Effective for removing sugars, organic acids, and some fatty acids. It is a good general-purpose sorbent for many fruit and vegetable matrices.[2]
-
C18 (Octadecylsilane): Recommended for matrices with high fat content, such as avocados, olives, and oilseeds, as it helps to remove nonpolar interferences like lipids.[4]
-
Graphitized Carbon Black (GCB): Used for matrices with high pigment content, such as spinach and other leafy greens, to remove chlorophyll and carotenoids. However, it may also retain planar pesticides, so its use should be carefully evaluated.[5]
-
Z-Sep/Z-Sep+: Zirconia-based sorbents that are effective in removing both fats and pigments.[4][5]
-
EMR-Lipid: A novel sorbent designed for highly effective removal of lipids from fatty matrices.[3][7]
Q4: What are the typical chromatographic conditions for this compound analysis?
A4: this compound can be analyzed by both Gas Chromatography (GC) and Liquid Chromatography (LC).
-
GC Analysis: Typically performed on a capillary column such as a DB-5ms or HP-5ms. The retention time for this compound will depend on the specific column dimensions and temperature program.[8] For example, on a 15 m x 0.55 mm capillary column with a flame ionization detector (FID), retention times of around 3.4 minutes have been reported.[8]
-
LC-MS/MS Analysis: Reverse-phase chromatography on a C18 column is common. A typical mobile phase consists of a gradient of water and methanol or acetonitrile with additives like ammonium formate or formic acid to improve peak shape and ionization.[1][3] A reported retention time for this compound on a C18 column (150 x 2 mm) is approximately 13.18 minutes.[1][3]
Q5: What are the recommended mass spectrometry (MS) parameters for this compound detection?
A5: For high selectivity and sensitivity, tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is recommended. The precursor ion for this compound is typically m/z 374.95 (ESI+). Common product ions for quantification and confirmation are m/z 304.90, 346.95, and 128.15.[1][3] The collision energies will need to be optimized for the specific instrument being used.[1][3]
Troubleshooting Guide: Co-eluting Interferences
Co-elution of matrix components or other analytes with this compound is a common issue that can lead to inaccurate quantification. This guide provides a systematic approach to identifying and resolving these interferences.
Problem: Poor peak shape (tailing, fronting, or split peaks) or inaccurate quantification of this compound.
Step 1: Initial Assessment and Identification of Co-elution
-
Symptom: The this compound peak is not symmetrical or the quantitative results are inconsistent.
-
Action:
-
Visually inspect the chromatogram: Look for shoulders on the this compound peak, which may indicate a co-eluting compound.
-
Review the mass spectrum: If using a mass spectrometer, examine the mass spectrum across the peak. A changing spectrum from the leading edge to the tailing edge is a strong indicator of co-elution.
-
Inject a matrix blank: This will help to determine if the interference is from the sample matrix.
-
Step 2: Method Optimization to Resolve Co-elution
If co-elution is confirmed, the following steps can be taken to improve the separation.
Workflow for Troubleshooting Co-eluting Interferences
Caption: A workflow diagram for troubleshooting co-eluting interferences in this compound chromatography.
Step 3: Specific Troubleshooting Actions
-
If the interference is from the matrix:
-
High-fat matrix (e.g., avocado, nuts, oilseeds): Add or increase the amount of C18 or Z-Sep sorbent in the d-SPE cleanup step.[4]
-
High-pigment matrix (e.g., leafy greens, brightly colored fruits): Incorporate GCB into the d-SPE cleanup. Use with caution as it may adsorb this compound. Evaluate recovery after its addition.
-
General matrix cleanup: Ensure that the ratio of sample to extraction solvent and the type and amount of salts in the QuEChERS extraction are optimized.
-
-
If the interference is another pesticide or analyte:
-
Modify the chromatographic gradient: A shallower gradient around the elution time of this compound can improve separation from closely eluting compounds.
-
Change the column chemistry: If gradient optimization is insufficient, switching to a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) can alter the selectivity and resolve the co-elution.
-
Adjust the mobile phase pH: For LC-MS/MS, altering the pH of the aqueous mobile phase can change the retention times of ionizable interferences.
-
-
If chromatographic resolution is not possible:
-
Select more specific MRM transitions: For MS/MS detection, choose product ions that are unique to this compound and not shared by the interfering compound. It is crucial to have at least two interference-free transitions for reliable confirmation.
-
Experimental Protocols
Modified QuEChERS Method for this compound in Plant-Based Food Matrices
This protocol is a general guideline and may require optimization for specific matrices.
Workflow for Modified QuEChERS Protocol
Caption: A simplified workflow of the modified QuEChERS protocol for this compound analysis.
Procedure:
-
Sample Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Extraction: Add 10-15 mL of acetonitrile. For acidic fruits and vegetables, the addition of 1% acetic acid to the acetonitrile can improve recovery. Shake vigorously for 1 minute.
-
Salting Out: Add a mixture of anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl). Shake vigorously for 1 minute and then centrifuge at ≥3000 rcf for 5 minutes.
-
Dispersive SPE Cleanup: Transfer an aliquot of the supernatant to a 2 mL or 15 mL centrifuge tube containing the appropriate d-SPE sorbents (e.g., PSA, C18, GCB, or a combination). Shake for 30 seconds and centrifuge at high speed for 2-5 minutes.
-
Final Extract: The resulting supernatant is ready for analysis by GC-MS or LC-MS/MS. It may be necessary to filter the extract through a 0.22 µm filter before injection.
Data Presentation
Table 1: LC-MS/MS Parameters for this compound Analysis
| Parameter | Value | Reference |
| Precursor Ion (m/z) | 374.95 | [1][3] |
| Quantifier Ion (m/z) | 304.90 | [1][3] |
| Qualifier Ion 1 (m/z) | 346.95 | [1][3] |
| Qualifier Ion 2 (m/z) | 128.15 | [1][3] |
| Collision Energy (for 304.90) | -14 V | [1][3] |
| Collision Energy (for 346.95) | -47 V | [1][3] |
| Collision Energy (for 128.15) | -21 V | [1][3] |
Collision energies are instrument-dependent and may require optimization.
Table 2: Comparison of QuEChERS Cleanup Sorbent Performance for this compound Recovery in Various Matrices
| Matrix | Cleanup Sorbent | Fortification Level (mg/kg) | Average Recovery (%) | % RSD | Reference |
| Pigeonpea (Green Pods) | Modified QuEChERS | 0.006 | 100.74 | 2.43 | [3] |
| 0.03 | 89.23 | 1.29 | [3] | ||
| 0.06 | 92.44 | 4.35 | [3] | ||
| Pigeonpea (Dry Grains) | Modified QuEChERS | Not specified | 88.34 - 98.77 | 0.99 - 4.05 | [3] |
| Avocado | C18 + PSA | Not specified | ~95 | <10 | [4] |
| Z-Sep+ | Not specified | ~90 | <10 | [4] | |
| EMR-Lipid | Not specified | ~98 | <10 | [4] | |
| Olive Oil | C18 + PSA | Not specified | ~85 | <15 | [4] |
| Z-Sep+ | Not specified | ~80 | <15 | [4] | |
| EMR-Lipid | Not specified | ~105 | <5 | [4] | |
| Spinach | PSA | Not specified | ~95-105 | Not specified | [9] |
| C18 | Not specified | ~95-105 | Not specified | [9] | |
| Chitosan | Not specified | ~100-110 | Not specified | [9] | |
| Oranges | PSA | Not specified | ~90-100 | Not specified | [9] |
| C18 | Not specified | ~90-100 | Not specified | [9] | |
| Chitosan | Not specified | ~95-105 | Not specified | [9] |
This table summarizes data from multiple sources and experimental conditions may vary.
References
- 1. Determination of this compound Residues using LC-MS/MS and Its Dissipation Kinetics in Pigeonpea Pods [arccjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Evaluation of different cleanup sorbents for multiresidue pesticide analysis in fatty vegetable matrices by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. plantarchives.org [plantarchives.org]
- 9. Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Profenofos Stock Solutions
This guide provides researchers, scientists, and drug development professionals with essential information for preparing, storing, and troubleshooting Profenofos stock solutions to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation in stock solutions?
A1: this compound is susceptible to degradation through two primary pathways: hydrolysis and photolysis. The stability of your stock solution is significantly influenced by pH, temperature, light exposure, and the choice of solvent.
-
pH: this compound is unstable under alkaline conditions (high pH), which accelerates its breakdown. It exhibits greater stability in neutral and slightly acidic environments.[1]
-
Temperature: Elevated temperatures significantly increase the rate of degradation.[2][3] Conversely, storing solutions at cooler temperatures enhances stability.
-
Light: Exposure to sunlight and UV radiation induces photodegradation, breaking down the this compound molecule.[2][4]
-
Solvent: The choice of solvent can influence the stability of this compound. While readily soluble in many organic solvents, their properties can affect degradation rates.[5][6]
Q2: What is the main degradation pathway for this compound?
A2: The primary degradation pathway for this compound involves the cleavage of the O-P (phosphorothioate ester) bond, primarily through hydrolysis or photolysis. This process results in the formation of 4-bromo-2-chlorophenol (BCP) as the main degradation product.[2][4] Other minor degradation products can also be formed under certain conditions.
Below is a diagram illustrating the principal degradation pathway of this compound.
Caption: this compound primary degradation pathway.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The pH of an aqueous solution is a critical factor in determining the stability of this compound. Alkaline hydrolysis is a major degradation route. As the pH increases, the rate of hydrolysis accelerates dramatically, leading to a shorter half-life.
The following table summarizes the hydrolysis half-life of this compound at different pH values.
| pH | Half-life (at 20-25°C) | Stability Level |
| 5 | 93 - 108 days | Relatively Stable |
| 7 | 14.6 - 62 days | Moderately Stable |
| 9 | 5.7 hours - 0.33 days | Unstable |
(Data compiled from PubChem)[1]
For experiments requiring aqueous dilutions, it is crucial to use buffered solutions to maintain a neutral or slightly acidic pH to minimize degradation.
Q4: What are the recommended solvents and storage conditions for this compound stock solutions?
A4: To maximize the shelf-life of your this compound stock solution, proper solvent selection and storage conditions are paramount.
Recommended Solvents: this compound is readily soluble in most organic solvents. For preparing stock solutions, the following are commonly used:
-
Acetonitrile[3]
-
Isooctane
-
Toluene has been noted as an optimal inert solvent for long-term stability of many pesticides, provided solubility is not an issue.[8]
Storage Conditions:
-
Temperature: Store stock solutions in a freezer, ideally at -20°C or -80°C for long-term storage.[9] For short-term use, refrigeration at 2-8°C is recommended.[6][10]
-
Light: Always store solutions in amber or light-blocking containers to prevent photodegradation.[9]
-
Container: Use tightly sealed glass vials to prevent solvent evaporation and exposure to moisture.
The table below provides a summary of recommended storage conditions.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or -80°C (long-term)[9] | Slows down chemical degradation kinetics. |
| 2-8°C (short-term)[6][10] | ||
| Light | Store in amber vials or in the dark[9] | Prevents photodegradation. |
| Container | Tightly sealed glass vials | Prevents solvent evaporation and moisture entry. |
| Atmosphere | Store in a dry, well-ventilated area[6] | Minimizes moisture condensation and contamination. |
Q5: How can I prepare a stable 1 mg/mL this compound stock solution?
A5: The following protocol outlines a general procedure for preparing a stable this compound stock solution.
Materials:
-
This compound analytical standard
-
High-purity solvent (e.g., HPLC-grade Methanol or Acetonitrile)
-
Calibrated analytical balance
-
Class 'A' volumetric flask (e.g., 10 mL)
-
Amber glass storage vials with PTFE-lined caps
-
Pipettes and syringes
Experimental Protocol:
-
Weighing: Accurately weigh 10 mg (±0.1 mg) of the this compound analytical standard.
-
Dissolving: Transfer the weighed standard into a 10 mL Class 'A' volumetric flask.
-
Solubilization: Add a small amount of the chosen solvent (e.g., Methanol) to dissolve the standard completely. Gentle swirling or sonication can aid dissolution.[10]
-
Dilution: Once fully dissolved, bring the solution to the 10 mL mark with the same solvent.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, labeled amber glass vials. Store immediately at the recommended temperature (-20°C or -80°C).[9]
The workflow for preparing a stable stock solution is visualized below.
Caption: Workflow for preparing this compound stock solution.
Troubleshooting Guide
This section addresses common issues encountered with this compound stock solutions.
Problem: Inconsistent experimental results or loss of compound activity.
This is often the first indication of stock solution degradation. The following troubleshooting tree can help identify the potential cause.
Caption: Troubleshooting guide for this compound solution instability.
Corrective Actions:
-
Confirm Degradation: If degradation is suspected, it is advisable to analyze the stock solution using an appropriate analytical method (e.g., HPLC, GC-MS) to confirm the concentration of this compound and detect the presence of degradation products like 4-bromo-2-chlorophenol.
-
Prepare Fresh Solution: If significant degradation is confirmed or suspected, discard the old stock solution and prepare a new one following the recommended protocol.
-
Review Protocols: Ensure all lab personnel are aware of the proper storage and handling procedures for this compound solutions. Always use fresh dilutions for critical experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. esslabshop.com [esslabshop.com]
- 4. ejar.journals.ekb.eg [ejar.journals.ekb.eg]
- 5. Storage stability of organophosphorus pesticide residues in peanut and soya bean extracted solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. researchgate.net [researchgate.net]
- 9. openknowledge.fao.org [openknowledge.fao.org]
- 10. This compound | Organophosphate insecticide | AChE inhibitor | TargetMol [targetmol.com]
Technical Support Center: Optimization of Profenofos Extraction from Soil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Profenofos from soil samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents used for this compound extraction from soil?
A1: The most frequently used solvents for extracting this compound from soil are methanol, acetonitrile, ethyl acetate, and mixtures such as acetone-hexane and methanol-water.[1][2][3][4] Methanol and acetonitrile are often preferred for their ability to extract a wide range of pesticide polarities.[5]
Q2: What is the purpose of the "clean-up" step after extraction?
A2: The clean-up step is crucial for removing interfering substances from the soil extract that could affect the accuracy and sensitivity of the analytical instrument.[6] Common clean-up techniques include liquid-liquid partitioning and solid-phase extraction (SPE) using materials like florisil, silica, or primary secondary amine (PSA).[4][5]
Q3: Which analytical techniques are most suitable for detecting and quantifying this compound?
Q4: What are the typical recovery rates for this compound extraction from soil?
A4: With optimized methods, recovery rates for this compound from spiked soil samples are generally expected to be in the range of 80% to 110%.[5][9] However, the actual recovery can be influenced by factors such as soil type, extraction solvent, and the clean-up method used.
Q5: How can I minimize the degradation of this compound during the extraction process?
A5: this compound can be susceptible to degradation, particularly through hydrolysis.[10] To minimize degradation, it is advisable to work with cooled samples and solvents, minimize the exposure of extracts to high temperatures, and analyze the samples as quickly as possible after extraction. The pH of the extraction solvent can also play a role and should be optimized.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Recovery | Incomplete Extraction: The chosen solvent may not be optimal for the soil type. The extraction time or agitation may be insufficient. | - Test a range of solvents with varying polarities (e.g., acetonitrile, ethyl acetate, methanol).- Increase the extraction time or use a more vigorous shaking/sonication method.- Ensure the soil sample is well-homogenized before extraction. |
| Analyte Loss During Clean-up: this compound may be retained on the clean-up material (e.g., SPE cartridge). The elution solvent may not be strong enough. | - Ensure the SPE cartridge is conditioned correctly.- Test different elution solvents or increase the elution solvent volume.- If using florisil, ensure it is properly activated. | |
| Degradation of this compound: The sample may have been exposed to high temperatures or inappropriate pH during processing. | - Perform extraction and evaporation steps at low temperatures.- Buffer the extraction solvent to a neutral pH.- Analyze extracts promptly after preparation. | |
| High Background Noise in Chromatogram | Matrix Interferences: The clean-up step may not be effectively removing co-extractives from the soil matrix. | - Optimize the clean-up step by trying different sorbents (e.g., PSA, C18, GCB).- Use a larger amount of sorbent for highly contaminated samples.- Employ a liquid-liquid partitioning step before solid-phase extraction. |
| Contaminated Solvents or Glassware: Impurities in the solvents or residues on the glassware can introduce background noise. | - Use high-purity, pesticide-grade solvents.- Thoroughly clean all glassware with a suitable solvent and bake at a high temperature if appropriate.- Run a solvent blank to check for contamination. | |
| Peak Tailing or Splitting in GC Analysis | Active Sites in the GC System: The injector liner, column, or detector may have active sites that interact with this compound. | - Use a deactivated injector liner.- Condition the GC column according to the manufacturer's instructions.- Perform regular maintenance on the injector and detector. |
| Inappropriate Injection Volume or Temperature: Injecting too large a volume or using a suboptimal injector temperature can affect peak shape. | - Optimize the injection volume (typically 1-2 µL).- Adjust the injector temperature to ensure complete volatilization of this compound without degradation. | |
| Inconsistent Results Between Replicates | Non-homogeneous Soil Sample: The this compound may not be evenly distributed throughout the soil sample. | - Thoroughly mix and homogenize the entire soil sample before taking sub-samples for extraction.- Increase the sample size for extraction to obtain a more representative sample. |
| Inconsistent Extraction Procedure: Variations in extraction time, solvent volume, or shaking intensity between samples. | - Strictly adhere to the validated standard operating procedure (SOP) for all samples.- Use calibrated equipment (e.g., pipettes, balances) to ensure consistency. |
Data Presentation
Table 1: Comparison of Extraction Solvents for this compound Recovery from Soil
| Extraction Solvent | Extraction Method | Soil Type | Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Acetonitrile | Dispersive Liquid-Liquid Microextraction (DLLME) | Orchard, Lawn, Garden | 5.0 µg/kg | 86.7 - 108.0 | 2.0 - 6.6 | [9] |
| Acetone:Hexane (1:1, v/v) | Homogenization | Not Specified | Not Specified | 94.7 - 105.9 | 3.7 - 5.0 | [1] |
| Ethyl Acetate | Sonication | Not Specified | Not Specified | Not Specified | Not Specified | [11] |
| Methanol/Water | Shaking | Sandy Loam | 10.9 mg/kg | >90% (initial) | Not Specified | [12] |
Note: Recovery percentages can vary significantly based on the specific experimental conditions and soil matrix. The data presented here is for comparative purposes.
Experimental Protocols
Protocol 1: Solid-Liquid Extraction (SLE) with GC-FPD Analysis
This protocol is based on a method for the extraction and analysis of this compound from vegetable and soil samples.
1. Sample Preparation:
-
Air-dry the soil sample and sieve it to remove large debris.
-
Homogenize the soil sample by thorough mixing.
2. Extraction:
-
Weigh 50 g of the homogenized soil sample into a 250 mL Erlenmeyer flask.
-
Add 100 mL of ethyl acetate to the flask.
-
Sonicate the mixture for 10 minutes.
-
Add 20 g of anhydrous sodium sulfate to the extract, stir, and filter through filter paper.
-
Adjust the final volume of the filtrate to 100 mL with ethyl acetate.
3. Analysis by Gas Chromatography (GC-FPD):
-
Instrument: Gas Chromatograph equipped with a Flame Photometric Detector (FPD).
-
Column: HP-5 (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Temperatures:
-
Injector: 250°C
-
Detector: 250°C
-
Oven Program: Initial temperature of 160°C, ramp at 10°C/min to 270°C.
-
-
Carrier Gas: Nitrogen.
-
Injection Volume: 1 µL.
Protocol 2: Dispersive Liquid-Liquid Microextraction (DLLME)
This protocol is a rapid and sensitive method for the determination of organophosphorus pesticides in soil.[9]
1. Initial Extraction:
-
Place 5.0 g of the soil sample into a 15 mL centrifuge tube.
-
Add 5.0 mL of acetonitrile and vortex for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Collect the supernatant.
2. DLLME:
-
In a separate 10 mL glass tube, add 1.0 mL of acetonitrile (as disperser solvent) and 20 µL of chlorobenzene (as extraction solvent).
-
Rapidly inject the acetonitrile extract from the previous step into this mixture.
-
A cloudy solution will form. Centrifuge at 4000 rpm for 5 minutes.
-
A small droplet of the extraction solvent will sediment at the bottom of the tube.
-
Collect the sedimented phase (approximately 1-2 µL) using a microsyringe.
3. Analysis by Gas Chromatography (GC-FPD):
-
Inject the collected droplet directly into the GC-FPD system for analysis, using conditions similar to those described in Protocol 1.
Mandatory Visualizations
Caption: General workflow for the extraction and analysis of this compound from soil samples.
Caption: A logical decision tree for troubleshooting low recovery of this compound.
References
- 1. [Extraction and analysis of this compound residue in tomato and cabbage by gas chromatography-flame photometric detector] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. fao.org [fao.org]
- 5. Comparative Study On Solvent Extraction Methods For The Determination Of Pesticide Residues In Vegetables [journalijar.com]
- 6. A Comprehensive Guide to Pesticide Residue Analysis [scioninstruments.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Organophosphorus Pesticides in Soil by Dispersive Liquid–Liquid Microextraction and Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ejar.journals.ekb.eg [ejar.journals.ekb.eg]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Guide to the Validation of a New Analytical Method for Profenofos Using Certified Reference Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly developed analytical method for the quantification of Profenofos, validated using Certified Reference Materials (CRMs), against established analytical techniques. The use of high-purity, traceable CRMs is fundamental to ensuring the accuracy, precision, and reliability of any new analytical method, providing a solid foundation for regulatory acceptance and data integrity.
Comparative Analysis of Analytical Methods for this compound
The performance of the new method, a hypothetical Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method, is compared with existing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods. The validation parameters presented below are benchmarked against typical performance characteristics reported in the scientific literature for this compound analysis.
| Parameter | New UHPLC-MS/MS Method | Alternative HPLC-DAD Method | Alternative GC-FPD Method |
| Principle | Liquid Chromatography-Tandem Mass Spectrometry | High-Performance Liquid Chromatography with Diode-Array Detection | Gas Chromatography with Flame Photometric Detection |
| Linearity (R²) | >0.999 | >0.99 | >0.99 |
| Limit of Detection (LOD) | 0.001 µg/mL | 0.104 mg l⁻¹ (104.50 ng ml⁻¹)[1] | 0.06 mg/kg[2] |
| Limit of Quantification (LOQ) | 0.003 µg/mL | 0.316 mg l⁻¹ (316.65 ng ml⁻¹)[1] | Not explicitly stated, but detectable concentration is 0.06 mg/kg[2] |
| Accuracy (% Recovery) | 95-105% | 80-90%[1] | 94.7%-105.9%[2] |
| Precision (% RSD) | < 5% | < 10% | 3.7%-5.0%[2] |
| Run Time | ~5 minutes | ~20 minutes[1] | ~50 minutes |
| Specificity | Very High (based on mass transitions) | Moderate (based on retention time and UV spectrum) | High (selective for phosphorus) |
Experimental Protocols
Detailed methodologies for the validation of the new UHPLC-MS/MS method are provided below. These protocols are designed to meet stringent regulatory requirements and ensure the generation of robust and reproducible data.
Preparation of Standard Solutions using Certified Reference Material
A this compound certified reference material (CRM) with a purity of ≥ 95% is essential for this protocol.[2] CRMs from providers like Sigma-Aldrich (TraceCERT®), HPC Standards, or LGC Standards, produced under ISO 17034, are recommended.[3][4]
-
Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound CRM into a 10 mL volumetric flask. Dissolve and bring to volume with a suitable solvent such as methanol or acetonitrile.
-
Intermediate Stock Solution (100 µg/mL): Pipette 1 mL of the primary stock solution into a 10 mL volumetric flask and dilute to volume with the same solvent.
-
Working Standard Solutions (0.001 - 1.0 µg/mL): Prepare a series of working standard solutions by serial dilution of the intermediate stock solution. These solutions are used to construct the calibration curve.
Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis.
-
Extraction: Homogenize 10 g of the sample (e.g., fruit, vegetable, or soil) with 10 mL of acetonitrile.
-
Salting Out: Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Take an aliquot of the acetonitrile layer and add it to a d-SPE tube containing a sorbent material (e.g., PSA, C18) to remove interfering matrix components.
-
Final Extract: Centrifuge the d-SPE tube and collect the supernatant for UHPLC-MS/MS analysis.
UHPLC-MS/MS Instrumental Analysis
-
Chromatographic Column: A reverse-phase C18 column (e.g., 1.8 µm particle size, 2.1 x 50 mm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) mode. The precursor ion and at least two product ions for this compound should be monitored for quantification and confirmation.
Method Validation Parameters
The following parameters are assessed to validate the analytical method:
-
Linearity: Analyze the working standard solutions in triplicate to construct a calibration curve and determine the coefficient of determination (R²).
-
Accuracy: Spike blank matrix samples at three different concentration levels (low, medium, and high) with a known amount of this compound CRM. Calculate the percentage recovery.
-
Precision: Analyze the spiked samples multiple times on the same day (intra-day precision) and on different days (inter-day precision). Express the results as the relative standard deviation (%RSD).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively, typically based on a signal-to-noise ratio of 3 for LOD and 10 for LOQ.
-
Specificity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention time of this compound. The use of two MRM transitions provides high specificity.
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow for the validation of the new analytical method for this compound using a Certified Reference Material.
Caption: A flowchart of the validation process for a new this compound analytical method.
References
comparative analysis of Profenofos and Chlorpyrifos toxicity
A comprehensive review of the organophosphate insecticides Profenofos and Chlorpyrifos reveals distinct toxicological profiles. Both compounds share a primary mechanism of neurotoxicity through the inhibition of acetylcholinesterase (AChE), yet they exhibit significant differences in acute toxicity, genotoxic potential, and ecotoxicity across various species. This guide provides a detailed comparison based on experimental data to inform researchers, scientists, and drug development professionals.
Acute Toxicity
This compound and Chlorpyrifos are classified as moderately hazardous insecticides.[1][2] Acute toxicity is typically measured by the median lethal dose (LD50) or lethal concentration (LC50), which is the dose required to cause mortality in 50% of the tested population. A lower LD50 value indicates higher toxicity.
Quantitative data from studies on various animal models show differences in susceptibility to these two agents. For instance, the oral LD50 of this compound in rats ranges from 358 to 1178 mg/kg, while for Chlorpyrifos, it ranges from 32 to 1000 mg/kg, with female rats generally showing greater sensitivity.[1][3][4][5]
Table 1: Comparative Acute Toxicity of this compound and Chlorpyrifos (LD50/LC50)
| Endpoint | Species | This compound | Chlorpyrifos | References |
| Oral LD50 | Rat | 358 - 1178 mg/kg | 32 - 1000 mg/kg | [1][3][4][5][6] |
| Mouse | 298 mg/kg | 60 mg/kg | [3][7] | |
| Rabbit | 700 mg/kg | 1000 - 2000 mg/kg | [5][8][9] | |
| Chicken | - | 32 - 102 mg/kg | [7][8] | |
| Dermal LD50 | Rat | >2000 - 3300 mg/kg | 202 - >2000 mg/kg | [3][5][8] |
| Rabbit | 131 - >3000 mg/kg | >1200 - >5000 mg/kg | [1][3][5][8] | |
| Inhalation LC50 (4h) | Rat | >3.0 mg/L | >0.2 mg/L | [3][8] |
Mechanism of Action: Neurotoxicity
The primary mechanism of toxicity for both this compound and Chlorpyrifos, like other organophosphates, is the inhibition of the acetylcholinesterase (AChE) enzyme.[10][11] AChE is critical for nerve function, as it breaks down the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating the nerve signal.
Both insecticides are metabolized into more potent "oxon" forms that act as irreversible inhibitors of AChE.[3][4][12] They achieve this by phosphorylating a serine residue within the active site of the enzyme.[13][14] This inactivation of AChE leads to an accumulation of acetylcholine, resulting in the continuous stimulation of cholinergic receptors at neuromuscular junctions and in the central and autonomic nervous systems.[10][14] This overstimulation causes a "cholinergic crisis," characterized by symptoms ranging from excessive salivation and muscle spasms to convulsions, respiratory failure, and ultimately, death.[14]
While AChE inhibition is the primary mechanism, some studies suggest Chlorpyrifos may also exert neurotoxicity through non-cholinesterase pathways, such as altering serotonin signaling and inducing glutamate-mediated excitotoxicity.[4][15][16]
Genotoxicity
The genotoxic potential of this compound and Chlorpyrifos presents a more complex picture, with some conflicting results depending on the experimental system.
This compound: While some in vitro tests in bacterial and yeast systems were negative for gene mutations, other studies have demonstrated genotoxic effects.[3][17] Research shows that this compound can induce chromosomal aberrations, micronuclei, and sister chromatid exchanges in the bone marrow of rodents.[17][18] Furthermore, it has been shown to cause single-strand DNA breaks (as detected by the Comet assay) and chromosomal damage in cultured human lymphocytes, indicating it is a potential clastogenic agent.[18][19]
Chlorpyrifos: Chlorpyrifos is considered a strong genotoxic agent in several studies.[20] It has been shown to induce DNA damage, including both single and double-strand breaks, and to trigger cell apoptosis in human cell lines.[20] In cultured human leukocytes, Chlorpyrifos increased the frequency of micronuclei and chromosomal instabilities.[21] Studies in rats also confirmed its ability to cause DNA damage.[22] However, some research suggests that the genotoxicity may be limited, with evidence of DNA repair mechanisms mitigating the damage after long-term exposure.[23]
Table 2: Comparative Genotoxicity of this compound and Chlorpyrifos
| Assay / Endpoint | This compound | Chlorpyrifos | References |
| Bacterial Mutation (Ames) | Generally Negative | - | [3][17] |
| Chromosomal Aberrations | Positive (Human Lymphocytes, Rodent Bone Marrow) | Positive (Human Leukocytes) | [17][18][19][21] |
| Micronucleus Induction | Positive (Rodent Bone Marrow) | Positive (Human Leukocytes, Rodents) | [17][18][21][22] |
| Comet Assay (DNA Breaks) | Positive (Single-strand breaks in Human Lymphocytes) | Positive (Single & Double-strand breaks in Human Cells) | [19][20] |
| Apoptosis Induction | - | Positive (Human Leukocytes & Cell Lines) | [20][21] |
Ecotoxicity
Both insecticides are highly toxic to a wide range of non-target organisms, posing significant ecological risks.
This compound: It is extremely toxic to aquatic life, with 96-hour LC50 values for fish species like rainbow trout and grass carp reported at 80 µg/L and 7.2 µg/L, respectively.[9][24][25] It is even more toxic to aquatic invertebrates, with a 48-hour EC50 for Daphnia of 1.06 µg/L and a 96-hour LC50 for shrimp as low as 80 ng/L.[9][24] this compound is also highly toxic to bees and has been classified as "super toxic" to earthworms.[9][26]
Chlorpyrifos: Similarly, Chlorpyrifos is highly to very highly toxic to fish and aquatic invertebrates, with acute LC50s typically below 100 µg/L for fish and in the 0.1-10 µg/L range for invertebrates.[27] It shows a high potential for bioaccumulation in fish.[8] Chlorpyrifos is also highly toxic to bees.[8]
Table 3: Comparative Ecotoxicity of this compound and Chlorpyrifos
| Organism | Endpoint | This compound | Chlorpyrifos | References |
| Fish | 96h LC50 | 7.2 - 300 µg/L | < 2 - 100 µg/L | [9][24][25][27] |
| Aquatic Invertebrates | 48h EC50 (Daphnia) | 1.06 µg/L | 0.1 - 10 µg/L (range) | [9][27] |
| Bees | Contact/Oral LD50 | 0.102 µ g/bee | 81.8 - 360 ng/bee | [8][9][28] |
| Birds | 8d LC50 (Quail) | 70 - 200 ppm | - | [9] |
| Earthworms | LC50 | 0.0088 µg/cm² | - | [26] |
Experimental Protocols & Workflows
Standardized methodologies are crucial for assessing and comparing the toxicity of chemical compounds. Below are simplified workflows for key experiments cited in this guide.
Acute Oral Toxicity Test (LD50 Determination)
This protocol is designed to determine the median lethal dose of a substance after a single oral administration. It is a fundamental test in toxicology for hazard classification.
Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells. It is widely used in genotoxicity testing.
References
- 1. cdn.who.int [cdn.who.int]
- 2. ijprajournal.com [ijprajournal.com]
- 3. 814. This compound (Pesticide residues in food: 1990 evaluations Toxicology) [inchem.org]
- 4. Chlorpyrifos - Wikipedia [en.wikipedia.org]
- 5. fao.org [fao.org]
- 6. apps.who.int [apps.who.int]
- 7. HEALTH EFFECTS - Toxicological Profile for Chlorpyrifos - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Chlorpyrifos Technical Fact Sheet [npic.orst.edu]
- 9. coromandel.biz [coromandel.biz]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. OBM Neurobiology | Neurotoxicity Following Exposure to Chlorpyrifos [lidsen.com]
- 13. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 14. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms of chlorpyrifos and diazinon induced neurotoxicity in cortical culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. lidsen.com [lidsen.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Genotoxicity of this compound on weanling male rats: antioxidant and protective activity of artichoke leaves extract [ejchem.journals.ekb.eg]
- 19. Cytotoxicity and genotoxicity induced by the pesticide this compound on cultured human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The organophosphate insecticide chlorpyrifos confers its genotoxic effects by inducing DNA damage and cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Chlorpyrifos induces genotoxic effects in human leukocytes in vitro at low concentrations [redalyc.org]
- 22. Genotoxicity evaluation of chlorpyrifos: a gender related approach in regular toxicity testing [jstage.jst.go.jp]
- 23. The insecticides permethrin and chlorpyrifos show limited genotoxicity and no leukemogenic potential in human and murine hematopoietic stem progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. This compound in freshwater and marine water [waterquality.gov.au]
- 25. Toxicity bioassay and sub-lethal effects of this compound-based insecticide on behavior, biochemical, hematological, and histopathological responses in Grass carp (Ctenopharyngodon idella) - PMC [pmc.ncbi.nlm.nih.gov]
- 26. admin369.seyboldreport.org [admin369.seyboldreport.org]
- 27. apvma.gov.au [apvma.gov.au]
- 28. researchgate.net [researchgate.net]
comparative study of Profenofos degradation by different microbial strains
A comprehensive guide for researchers on the efficacy of various microbial strains in the bioremediation of the organophosphate pesticide Profenofos. This report details comparative degradation efficiencies, experimental methodologies, and metabolic pathways.
The increasing use of this compound, a broad-spectrum organophosphate insecticide, has led to significant environmental concerns due to its persistence and toxicity. Bioremediation using microbial strains presents a promising and eco-friendly approach for the detoxification of this compound-contaminated environments. This guide provides a comparative analysis of the degradation capabilities of different microbial strains, supported by experimental data from various studies.
Performance Comparison of Microbial Strains in this compound Degradation
The efficiency of this compound degradation varies significantly among different microbial species and even strains. The following table summarizes the quantitative data on the degradation of this compound by several bacterial strains, highlighting their performance under specific experimental conditions.
| Microbial Strain | Initial this compound Concentration | Degradation Efficiency | Time | Key Metabolite(s) | Reference(s) |
| Pseudomonas putida (Strain W) | 100 mg/L | 92.37% | 96 hours | Not specified | [1] |
| Burkholderia gladioli (Strain Y) | 100 mg/L | 87.58% | 96 hours | Not specified | [1] |
| Pseudomonas plecoglossicida (Strain PF1) | 20 mg/L | >90% | Not specified | 4-bromo-2-chlorophenol | [2] |
| Pseudomonas aeruginosa (Strain PF2 & PF3) | 20 mg/L | >90% | Not specified | 4-bromo-2-chlorophenol | [2] |
| Bacillus subtilis (4 strains) | 5 µg/mL (in nutrient broth) | Half-life reduced to 2.53-4.03 days from 12.90 days | Not specified | 4-bromo-2-chlorophenol | [3] |
| Bacillus altitudinis | 50 µg/mL | 93% | 30 days | 4-Bromo-2-chlorophenol (BCP) | [4] |
| Pseudomonas luteola (Strain BS-06) | 100 mg/L | 92.72% | 54 hours | Not specified | [5] |
| Microbial Consortium (PF1, PF2, PF3) | 20 mg/L | >90% | Not specified | 4-bromo-2-chlorophenol | [2] |
| Aspergillus sydowii CBMAI 935 | Not specified | Not specified | Not specified | 4-bromo-2-chlorophenol, 4-bromo-2-chloro-1-methoxybenzene | [6] |
Experimental Protocols
The methodologies employed in studying this compound degradation are crucial for the reproducibility and comparison of results. Below are detailed protocols based on the cited literature for the isolation of degrading microbes and the analysis of degradation.
Isolation and Identification of this compound-Degrading Bacteria
This protocol is a generalized procedure based on the enrichment culture technique described in several studies[1][7][8][9].
-
Soil Sample Collection: Collect soil samples from agricultural fields with a history of this compound application.
-
Enrichment Culture:
-
Add 10g of soil to 100 mL of a mineral salts medium (MSM) containing this compound as the sole carbon source.
-
Incubate the culture at 30°C on a rotary shaker at 150 rpm for 7 days.
-
Transfer an aliquot of the enriched culture to fresh MSM with this compound and repeat the incubation. This step is repeated several times to enrich for bacteria capable of degrading this compound.
-
-
Isolation of Pure Cultures:
-
Serially dilute the enriched culture and plate onto MSM agar plates containing this compound.
-
Incubate the plates at 30°C until bacterial colonies appear.
-
Isolate morphologically distinct colonies and purify by re-streaking on fresh plates.
-
-
Identification of Isolates:
-
Characterize the isolates based on morphological and biochemical tests.
-
For molecular identification, extract genomic DNA and amplify the 16S rRNA gene using universal primers.
-
Sequence the PCR product and compare the sequence with known bacterial sequences in databases like GenBank to identify the strains[1][10].
-
Analysis of this compound Degradation
The following protocol outlines the steps to quantify the degradation of this compound by isolated microbial strains in a liquid culture[1][8][9][10].
-
Inoculum Preparation: Grow the isolated bacterial strain in a suitable nutrient broth to obtain a sufficient cell density. Harvest the cells by centrifugation, wash with sterile saline, and resuspend in the mineral salts medium.
-
Degradation Assay:
-
In a flask containing mineral salts medium supplemented with a known concentration of this compound (e.g., 100 mg/L), inoculate with the prepared bacterial culture.
-
Incubate the culture under optimal conditions (e.g., 30°C, 150 rpm).
-
Set up a control flask without the bacterial inoculum to monitor abiotic degradation.
-
-
Sample Collection and Extraction:
-
Withdraw aliquots from the culture at regular time intervals (e.g., 0, 6, 12, 24, 48, 96 hours).
-
Extract the residual this compound from the collected samples using an organic solvent such as a mixture of acetone and hexane (20:80)[1][8][9]. The mixture is added to the sample, vortexed, and the organic phase is collected. This extraction is typically repeated three times to ensure complete recovery.
-
-
Quantitative Analysis:
-
Analyze the extracted this compound using Gas Chromatography (GC) equipped with an Electron Capture Detector (ECD) or a mass spectrometer (GC-MS)[1][8][9][11].
-
The operating conditions for GC analysis would be as follows: an HP-5MS column (30 m length, 0.25 mm diameter), with an initial oven temperature of 120°C, ramped up to 250°C. The injector and detector temperatures would be set at 240°C and 300°C, respectively. Nitrogen is used as the carrier gas[1][9].
-
Quantify the concentration of this compound by comparing the peak area with a standard curve of known concentrations.
-
Visualizing the Processes
To better understand the experimental procedures and the metabolic fate of this compound, the following diagrams illustrate the key workflows and pathways.
Caption: Experimental workflow for isolating and evaluating this compound-degrading microorganisms.
References
- 1. Isolation and identification of this compound degrading bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound insecticide degradation by novel microbial consortium and isolates enriched from contaminated chili farm soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biodegradation of this compound by Bacillus subtilis isolated from grapevines (Vitis vinifera) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Isolation and identification of this compound degrading bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
validation of an in vitro model for predicting in vivo Profenofos toxicity
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The organophosphate insecticide Profenofos is a potent neurotoxic agent widely used in agriculture. Assessing its potential risk to human health and the environment necessitates robust toxicological models. While in vivo animal testing has been the traditional standard, there is a growing emphasis on the development and validation of in vitro models for their ethical advantages, cost-effectiveness, and potential for higher throughput screening. This guide provides a comprehensive comparison of in vitro and in vivo data on this compound toxicity, offering supporting experimental evidence to validate the predictive capacity of in vitro systems.
Data Presentation: A Comparative Analysis of In Vitro and In Vivo Toxicity Data
The primary mechanism of this compound toxicity is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system. This leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects. Another significant mechanism of this compound-induced toxicity is the induction of oxidative stress, leading to cellular damage.
Acetylcholinesterase (AChE) Inhibition
In vitro assays measuring the 50% inhibitory concentration (IC50) of this compound on AChE are critical for assessing its direct inhibitory potential. These values can be compared with in vivo metrics such as the median lethal dose (LD50) and the no-observed-adverse-effect level (NOAEL) to establish a correlative relationship.
| Parameter | In Vitro | Species/System | In Vivo | Species |
| AChE Inhibition (IC50) | 302 nM[1] | Human (recombinant) | - | - |
| 312 nM[1] | Rat (erythrocyte) | - | - | |
| 350 nM | Human (erythrocyte) | - | - | |
| Acute Oral Toxicity (LD50) | - | - | 358 - 1178 mg/kg | Rat |
| No-Observed-Adverse-Effect Level (NOAEL) | - | - | 100 mg/kg (for brain AChE inhibition) | Rat |
Oxidative Stress Markers
This compound exposure has been shown to induce oxidative stress by increasing the production of reactive oxygen species (ROS) and altering the activity of antioxidant enzymes. Key biomarkers include malondialdehyde (MDA), a product of lipid peroxidation, and the enzymes superoxide dismutase (SOD) and catalase (CAT).
| Parameter | In Vitro Effect | Species/System | In Vivo Effect | Species |
| Malondialdehyde (MDA) | Increased levels | Rat adrenal pheochromocytoma (PC12) cells | Increased levels | Mice (liver)[2], Rats (liver, brain) |
| Superoxide Dismutase (SOD) | Altered gene expression | Rat adrenal pheochromocytoma (PC12) cells | Reduced activity (-41.25%) | Mice (liver)[2] |
| Catalase (CAT) | Altered gene expression | Rat adrenal pheochromocytoma (PC12) cells | Reduced activity (-35.63%) | Mice (liver)[2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of toxicological data. Below are outlines for key experiments cited in this guide.
In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman method, a widely used colorimetric assay for measuring AChE activity.
Objective: To determine the concentration of this compound that inhibits 50% of AChE activity (IC50).
Materials:
-
Recombinant human or rat acetylcholinesterase
-
This compound stock solution (in a suitable solvent like ethanol or DMSO)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate buffer (pH 7.4)
-
Microplate reader
Procedure:
-
Prepare a series of this compound dilutions in phosphate buffer.
-
In a 96-well microplate, add the AChE enzyme solution to each well.
-
Add the different concentrations of this compound to the respective wells. A solvent control (without this compound) should be included.
-
Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow for the interaction between this compound and AChE.[1]
-
Add DTNB to all wells.
-
Initiate the reaction by adding the substrate, ATCI, to all wells.
-
Immediately measure the absorbance at a specific wavelength (e.g., 412 nm) at regular intervals using a microplate reader. The rate of the reaction is proportional to the AChE activity.
-
Calculate the percentage of AChE inhibition for each this compound concentration compared to the control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
In Vitro Oxidative Stress Assessment in Cell Culture
This protocol outlines the measurement of key oxidative stress markers in a cell line, such as PC12 cells, after exposure to this compound.
Objective: To quantify the induction of oxidative stress by this compound in a cellular model.
Materials:
-
PC12 cell line
-
This compound stock solution
-
Cell culture medium and supplements
-
Assay kits for MDA, SOD, and CAT
-
Cell lysis buffer
-
Protein assay kit
Procedure:
-
Culture PC12 cells to a suitable confluency in multi-well plates.
-
Expose the cells to various concentrations of this compound for a specific duration (e.g., 24 hours). Include an untreated control group.
-
After exposure, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer and collect the cell lysates.
-
Determine the total protein concentration in each lysate using a protein assay kit to normalize the results.
-
MDA Assay: Use a commercially available kit based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored product. Measure the absorbance at the specified wavelength.
-
SOD Assay: Use a commercially available kit that measures the inhibition of a chromogen reduction reaction by SOD. The activity is inversely proportional to the color intensity.
-
CAT Assay: Use a commercially available kit that measures the decomposition of hydrogen peroxide (H2O2) by catalase. The remaining H2O2 can be reacted with a probe to produce a colored or fluorescent product.
-
Calculate the levels of MDA and the activities of SOD and CAT, and normalize to the protein concentration. Compare the results from this compound-treated cells to the control cells.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its toxicological assessment.
References
A Comparative Analysis of Acetylcholinesterase Inhibition Kinetics: Profenofos and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Profenofos is a direct-acting inhibitor of acetylcholinesterase, exhibiting significant potency against both human and rat forms of the enzyme. In contrast, its major metabolite, 4-bromo-2-chlorophenol (BCP), is a product of detoxification and is biologically inactive as an AChE inhibitor. This guide presents the available kinetic data, details the experimental methodologies used for their determination, and provides visual representations of the metabolic pathway and experimental workflow.
Data Presentation: Acetylcholinesterase Inhibition Kinetics
The following table summarizes the available quantitative data for the inhibition of acetylcholinesterase by this compound.
| Compound | Enzyme Source | Kinetic Parameter | Value | Reference |
| This compound | Human Recombinant AChE | IC50 | 302 nM | [1] |
| This compound | Human Erythrocyte AChE | IC50 | 350 nM | [1] |
| This compound | Rat Red Blood Cell AChE | IC50 | 312 nM | [1] |
| This compound | Fish (Oreochromis mossambicus) Brain AChE | Ki | 2.38 x 10⁻⁵ M | |
| 4-Bromo-2-chlorophenol (BCP) | Not Specified | AChE Inhibition | Inactive | [1] |
Metabolic Pathway and Inhibition Mechanism
This compound is metabolized in vivo through several pathways, including hydrolysis and oxidation. The primary detoxification pathway involves the hydrolysis of this compound to 4-bromo-2-chlorophenol (BCP), a biologically inactive compound.[1] However, this compound can also undergo oxidative bioactivation, leading to the formation of metabolites that are potentially more potent AChE inhibitors.
Experimental Protocols
The kinetic data presented in this guide were primarily obtained using variations of the Ellman's method. This spectrophotometric assay is a widely accepted standard for measuring AChE activity.
General Experimental Workflow for AChE Inhibition Assay:
Key Steps in a Typical AChE Inhibition Assay:
-
Enzyme and Inhibitor Preparation: A solution of acetylcholinesterase from a specified source (e.g., human recombinant, rat erythrocytes) is prepared in a suitable buffer. The inhibitor (this compound or its metabolites) is dissolved, typically in an organic solvent like DMSO, and then diluted to various concentrations.
-
Pre-incubation: The enzyme solution is pre-incubated with different concentrations of the inhibitor for a defined period to allow for the binding of the inhibitor to the enzyme.
-
Reaction Initiation and Measurement: The enzymatic reaction is initiated by adding the substrate, acetylthiocholine iodide, and Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB). The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate. The rate of color formation is measured spectrophotometrically by monitoring the change in absorbance at approximately 412 nm over time.
-
Data Analysis: The percentage of AChE inhibition is calculated by comparing the reaction rates in the presence of the inhibitor to the rate of the control (without the inhibitor). The IC50 value, which is the concentration of the inhibitor required to cause 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibition constant (Ki) can be determined through further kinetic studies, such as by generating Lineweaver-Burk plots at various substrate and inhibitor concentrations.
Conclusion
The available data clearly indicate that this compound is a potent inhibitor of acetylcholinesterase, while its primary metabolite, 4-bromo-2-chlorophenol, is inactive. This highlights the importance of the parent compound in the acute toxicity of this compound. Further research is warranted to isolate and characterize the acetylcholinesterase inhibition kinetics of the bioactivated metabolites of this compound to gain a more complete understanding of its overall toxicological profile. Such data would be invaluable for refining risk assessments and developing more effective therapeutic strategies for this compound poisoning.
References
A Comparative Guide to Non-Invasive vs. Traditional Methods for Monitoring Profenofos Exposure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of non-invasive and traditional sampling methods for monitoring human exposure to Profenofos, an organophosphate insecticide. The focus is on the validation of urine as a non-invasive sampling matrix, compared with the established, invasive method of blood sampling. This objective analysis is supported by experimental data and detailed methodologies to aid researchers in selecting the most appropriate method for their study design.
Introduction to this compound Exposure Monitoring
This compound is a widely used insecticide, and monitoring human exposure is crucial for assessing potential health risks. Traditionally, biomonitoring has relied on the analysis of blood samples to measure the parent compound or its effect on biomarkers like cholinesterase activity. However, the invasive nature of blood collection presents logistical and ethical challenges, particularly in large-scale or occupational studies. This has driven the research and validation of non-invasive methods that are more practical and less burdensome for participants.
Non-Invasive Method: Urinary Biomarker Analysis
Urine is a well-validated, non-invasive matrix for assessing exposure to this compound. The primary biomarker measured is 4-bromo-2-chlorophenol (BCP), a specific and sensitive metabolite of this compound.[1][2] The collection of urine is simple, safe, and can be self-administered, making it ideal for field studies and frequent monitoring.
Experimental Validation of Urinary BCP
A key study validating the use of urinary BCP as a biomarker for this compound exposure was conducted on agricultural workers in Egypt. The study demonstrated a significant increase in urinary BCP concentrations during the this compound spraying season, with pesticide applicators showing the highest levels.[1]
Data Presentation: Urinary BCP Concentrations in Agricultural Workers
| Job Category | Pre-Spray Urinary BCP (µg/g creatinine) | During Spray Urinary BCP (µg/g creatinine) |
| Applicator 1 | 29.6 | 1027 |
| Applicator 2 | 30.0 | 3566 |
| Applicator 3 | 16.5 | 974 |
| Technician 1 | 13.4 | 62.1 |
| Technician 2 | 3.27 | 41.2 |
| Technician 3 | 3.79 | 172 |
| Engineer 1 | 3.56 | 80.8 |
| Engineer 2 | 4.24 | 42.8 |
| Engineer 3 | 11.2 | 34.5 |
| Data from a pilot study on Egyptian agricultural workers. BCP levels during the spray period were significantly different from levels prior to the spraying period (p-value = 0.008).[1] |
Experimental Protocol: Analysis of 4-bromo-2-chlorophenol (BCP) in Urine
This protocol is based on the methodology described by Dadson et al. (2013).[1]
-
Sample Collection and Storage: Collect urine samples in sterile containers. Samples can be stored frozen at -20°C or below until analysis.
-
Hydrolysis:
-
Thaw a 1 mL aliquot of the urine sample.
-
Add an internal standard (e.g., 50 ng of 2,4,5-trichlorophenol).
-
To hydrolyze the conjugated BCP, add 100 µL of 12 N HCl.
-
Heat the sample at 80°C for 1 hour.
-
-
Extraction:
-
After cooling, add 1 mL of toluene to the sample.
-
Vortex vigorously to extract the BCP into the organic phase.
-
Centrifuge to separate the layers.
-
-
Derivatization:
-
Transfer the toluene extract to a clean vial.
-
Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Heat at 70°C for 1 hour to form a silyl ether derivative of BCP, which is more amenable to gas chromatography.
-
-
Analysis by Gas Chromatography-Micro Electron Capture Detection (GC/µECD):
-
Inject 1 µL of the derivatized extract into the GC/µECD system.
-
GC Conditions:
-
Column: Agilent HP-5 (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a flow rate of 1.2 mL/min.
-
Oven Temperature Program: Start at 100°C (hold for 1 min), ramp at 10°C/min to 300°C (hold for 4 min).
-
Injector Temperature: 250°C.
-
-
Detector Conditions:
-
Detector: Micro Electron Capture Detector (µECD).
-
Temperature: 325°C.
-
Makeup Gas: Nitrogen at a flow rate of 60 mL/min.
-
-
Quantify the BCP concentration by comparing the peak area to that of the internal standard and a calibration curve. The limit of detection for BCP under these conditions is approximately 0.16 ng/mL, with a limit of quantification of 0.54 ng/mL.[1]
-
Traditional Method: Blood Analysis
Blood is considered a "gold standard" for biomonitoring as it provides a direct measure of the internal dose of a xenobiotic.[3] For this compound, blood analysis can be used to measure the parent compound. However, this method is invasive, requires a trained phlebotomist for sample collection, and may be less acceptable to participants in a study.
Experimental Protocol: Analysis of this compound in Human Plasma
This protocol is adapted from a method for the analysis of multiple organophosphate pesticides in human plasma.[4]
-
Sample Collection and Storage:
-
Collect whole blood samples in tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Centrifuge the blood sample to separate the plasma.
-
Store the plasma samples at -20°C or below until analysis.
-
-
Extraction:
-
To a 1 mL aliquot of plasma, add an internal standard (e.g., triphenylphosphate).
-
Add acetone and methylene chloride for protein precipitation and extraction of the pesticides.
-
Vortex and centrifuge the sample.
-
-
Clean-up:
-
Pass the extract through an aminopropyl solid-phase extraction (SPE) cartridge to remove interferences.
-
Elute the pesticides from the SPE cartridge with a suitable solvent.
-
Evaporate the eluate to dryness and reconstitute in a small volume of ethyl acetate.
-
-
Analysis by Gas Chromatography with Flame Photometric Detection (GC-FPD):
-
Inject 1 µL of the reconstituted extract into the GC-FPD system.
-
GC Conditions:
-
Column: Agilent HP-5 (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 100°C, ramp at 25°C/min to 180°C, then at 4°C/min to 200°C, and finally at 10°C/min to 250°C.
-
Injector Temperature: 250°C.
-
-
Detector Conditions:
-
Detector: Flame Photometric Detector (FPD).
-
Temperature: 250°C.
-
-
Quantify the this compound concentration by comparing the peak area to that of the internal standard and a calibration curve.
-
Comparison of Methods
| Feature | Urine Analysis (Non-Invasive) | Blood Analysis (Invasive) |
| Invasiveness | Non-invasive | Invasive |
| Sample Collection | Simple, can be self-collected | Requires a trained phlebotomist |
| Participant Acceptability | High | Lower, can be a barrier to participation |
| Biomarker | Metabolite (4-bromo-2-chlorophenol) | Parent compound (this compound) |
| Indication of Exposure | Reflects recent exposure and metabolism | Represents the absorbed dose in circulation |
| Sensitivity & Specificity | High for the specific metabolite BCP[1] | High with appropriate analytical methods[4] |
Future Perspectives: Saliva as a Non-Invasive Matrix
Saliva presents another promising non-invasive matrix for biomonitoring of pesticides. Its collection is straightforward and non-invasive. While studies have explored its use for other organophosphates, specific research on this compound detection in saliva is currently limited. Future validation studies are needed to establish the correlation between this compound or its metabolites in saliva and blood to determine its viability as a reliable biomonitoring tool for this specific compound.
Visualizing the Workflow and Metabolic Pathway
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for urinary BCP analysis and the metabolic pathway of this compound.
References
- 1. Metabolism of this compound to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of this compound to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hh-ra.org [hh-ra.org]
- 4. A single method for detecting 11 organophosphate pesticides in human plasma and breastmilk using GC-FPD - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Profenofos: A Guide for Laboratory Professionals
Profenofos is a toxic organophosphorus insecticide that requires meticulous handling and disposal to ensure the safety of laboratory personnel and prevent environmental contamination.[1] Adherence to established protocols is critical for researchers, scientists, and drug development professionals who may handle this compound. This guide provides essential safety and logistical information for the proper management and disposal of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., PVC)[1]
-
Protective clothing to cover the full length of the body[1]
-
Protective eyeglasses or chemical safety goggles
-
Gas mask for organic gas or work under a fume hood to avoid inhalation[2][3]
Always wash hands and face thoroughly with soap and water after handling the substance.[2][4]
Waste Classification and Transportation
This compound is classified as a hazardous material for transportation and disposal.[1] Proper identification and labeling are mandatory to comply with local and international regulations.
| Data Point | Classification | Source |
| UN Number | 3018 | [1][3] |
| Proper Shipping Name | Organophosphorus pesticide, liquid, toxic (this compound) | [1][3] |
| Hazard Class | 6.1 (Toxic substances) | [1] |
| Packing Group | III | [1] |
| Marine Pollutant | Yes | [1] |
Step-by-Step Disposal Procedures
The disposal of this compound and its contaminated materials must be carried out through approved waste disposal services and in accordance with all applicable local, regional, and national laws.[1][3]
1. Leftover and Unused this compound:
-
Primary Method: The preferred method for disposing of leftover this compound is controlled incineration with flue gas scrubbing.[1]
-
Alternative Method: If incineration is not available, disposal in a landfill specifically approved for pesticide disposal is another option.[1]
-
Crucial Restriction: Never discharge this compound waste into drains, sewers, ditches, or waterways.[1][2]
2. Empty Container Disposal:
-
Empty containers may still contain product residue and should be handled with the same safeguards as the product itself.[1]
-
Triple Rinse: Triple rinse or pressure rinse the empty containers thoroughly.[1]
-
Collect Rinsate: The rinse water (rinsate) must be collected and treated as hazardous waste. It can be added to a spray tank for use or disposed of via an approved waste disposal service.[1]
-
Render Unusable: After rinsing, puncture the container to make it unusable for other purposes before disposal.[5]
-
Final Disposal: Dispose of the cleaned and punctured containers through an approved waste disposal service or in a sanitary landfill as per local regulations.[1][5] Do not reuse empty containers.[1]
3. Disposal of Contaminated Materials:
-
Materials used to clean up spills (e.g., absorbents, contaminated soil, PPE) must be treated as hazardous waste.[4][6]
-
Collect all contaminated materials in suitable, clearly labeled, and sealable containers.[1][4]
-
Dispose of these containers through an approved hazardous waste disposal service.[1]
Emergency Spill Cleanup Protocol
A predetermined plan for handling spills is highly recommended.[1] In the event of a this compound spill, follow these steps:
-
Evacuate and Secure the Area: Immediately evacuate all non-essential personnel from the spill area.[2] Keep all bystanders away and close doors to confine the spill.[1][6]
-
Stop the Source: If it is safe to do so, stop the source of the spill immediately.[1]
-
Contain the Spill: Prevent further contamination by containing the spill. Use absorbent materials like sand, soil, or diatomaceous earth to dam the spread of the liquid.[4] Cover drains to prevent entry into waterways.[2][6]
-
Absorb and Collect:
-
Decontaminate the Area:
-
Dispose of Waste: All collected spill material and contaminated items must be placed in sealed, properly labeled containers and disposed of as hazardous waste.[4][6]
Chemical Incompatibility
To prevent hazardous reactions during storage and disposal, it is crucial to be aware of this compound's chemical incompatibilities:
-
Alkaline Conditions: this compound is unstable and hydrolyzes under alkaline conditions.[5][7] The formation of sedimentation can occur when mixed with chemicals that create an alkaline solution (pH > 7).[8]
-
Strong Reducing Agents: Organophosphates like this compound are susceptible to forming highly toxic and flammable phosphine gas in the presence of strong reducing agents.[5][7]
-
Alkali Metals: Avoid contact with alkali metals.[1]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. sumichem.co.in [sumichem.co.in]
- 2. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. willowood.com [willowood.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
- 7. naclind.com [naclind.com]
- 8. bepls.com [bepls.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
